molecular formula C8H10OS B1207423 2-(Phenylthio)ethanol CAS No. 699-12-7

2-(Phenylthio)ethanol

Cat. No.: B1207423
CAS No.: 699-12-7
M. Wt: 154.23 g/mol
InChI Key: KWWZHCSQVRVQGF-UHFFFAOYSA-N
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Description

2-(Phenylthio)ethanol, also known as this compound, is a useful research compound. Its molecular formula is C8H10OS and its molecular weight is 154.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57851. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylsulfanylethanol
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InChI

InChI=1S/C8H10OS/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWWZHCSQVRVQGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1046974
Record name 2-Phenylmercaptoethanol
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Molecular Weight

154.23 g/mol
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CAS No.

699-12-7
Record name 2-(Phenylthio)ethanol
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Record name 2-Phenylmercaptoethanol
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Record name Phenylthioethanol
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Record name Ethanol, 2-(phenylthio)-
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Record name 2-Phenylmercaptoethanol
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Record name 2-(phenylthio)ethanol
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Record name 2-PHENYLMERCAPTOETHANOL
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Foundational & Exploratory

2-(Phenylthio)ethanol chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental protocols related to 2-(Phenylthio)ethanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Identification

This compound is an organic compound featuring a phenyl group attached to a sulfur atom, which is in turn bonded to an ethanol (B145695) backbone.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Compound Identification

IdentifierValue
IUPAC Name2-(Phenylsulfanyl)ethanol
Synonyms2-Hydroxyethyl phenyl sulfide, Phenylthioethanol
CAS Number699-12-7
Molecular FormulaC₈H₁₀OS
Molecular Weight154.23 g/mol
InChIInChI=1S/C8H10OS/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2
InChIKeyKWWZHCSQVRVQGF-UHFFFAOYSA-N
Canonical SMILESC1=CC=C(C=C1)SCCO

Physicochemical Properties

Table 2: Physical and Chemical Properties

PropertyValueReference
Physical StateLiquid
ColorColorless to pale yellow
Boiling Point115-116 °C at 2 mmHg
Density1.143 g/mL at 25 °C
Refractive Indexn20/D 1.592
Flash Point113 °C (closed cup)
SolubilitySoluble in common organic solvents

Spectral Data

Table 3: Spectroscopic Data

TechniqueData
¹H NMR Predicted Chemical Shifts (CDCl₃): δ 7.20-7.40 (m, 5H, Ar-H) δ 3.75 (t, J=6.0 Hz, 2H, -CH₂OH) δ 3.10 (t, J=6.0 Hz, 2H, -SCH₂-) δ 2.50 (br s, 1H, -OH)
¹³C NMR Predicted Chemical Shifts (CDCl₃): δ 135.8 (Ar-C, C-S) δ 129.5 (Ar-C) δ 128.9 (Ar-C) δ 126.5 (Ar-C) δ 60.5 (-CH₂OH) δ 38.5 (-SCH₂-)
IR (Infrared) Key Absorptions (cm⁻¹): ~3400 (broad, O-H stretch) ~3060 (aromatic C-H stretch) ~2930 (aliphatic C-H stretch) ~1580, 1480, 1440 (aromatic C=C stretch) ~1050 (C-O stretch) ~740, 690 (aromatic C-H bend)
Mass Spec. Key Fragments (m/z): 154 (M⁺) 123 (M⁺ - CH₂OH) 109 (C₆H₅S⁺) 77 (C₆H₅⁺) 45 (CH₂OH⁺)

Chemical Synthesis and Reactions

This compound is a versatile intermediate in organic synthesis. It is commonly prepared by the nucleophilic substitution of a haloethanol with thiophenol. It can undergo oxidation at the sulfur atom to form the corresponding sulfoxide (B87167) and sulfone.

G cluster_synthesis Synthesis cluster_oxidation Oxidation Thiophenol Thiophenol This compound This compound Thiophenol->this compound 2-Chloroethanol (B45725) 2-Chloroethanol 2-Chloroethanol->this compound Base Base Base->this compound 2-(Phenylthio)ethanol_ox This compound 2-(Phenylsulfinyl)ethanol 2-(Phenylsulfinyl)ethanol 2-(Phenylthio)ethanol_ox->2-(Phenylsulfinyl)ethanol [O] Oxidizing Agent (e.g., H₂O₂) Oxidizing Agent (e.g., H₂O₂) Oxidizing Agent (e.g., H₂O₂)->2-(Phenylsulfinyl)ethanol Further Oxidation Further Oxidation 2-(Phenylsulfinyl)ethanol->Further Oxidation 2-(Phenylsulfonyl)ethanol 2-(Phenylsulfonyl)ethanol Further Oxidation->2-(Phenylsulfonyl)ethanol [O]

Caption: Key chemical transformations of this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from thiophenol and 2-chloroethanol.

Materials:

  • Thiophenol

  • 2-Chloroethanol

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve sodium hydroxide in ethanol to prepare a solution of sodium ethoxide.

  • To this solution, add thiophenol dropwise at room temperature with stirring.

  • After the addition is complete, add 2-chloroethanol dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Oxidation to 2-(Phenylsulfinyl)ethanol

This protocol outlines the selective oxidation of this compound to its corresponding sulfoxide using hydrogen peroxide.

Materials:

  • This compound

  • Hydrogen peroxide (30% aqueous solution)

  • Acetic acid

  • Dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound in acetic acid in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add hydrogen peroxide (30% solution) dropwise with stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.

  • Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-(Phenylsulfinyl)ethanol.

DPPH Radical Scavenging Assay

This protocol is for assessing the antioxidant activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

  • Prepare a series of dilutions of this compound and ascorbic acid in the same solvent.

  • In a 96-well plate, add 100 µL of each sample dilution to separate wells.

  • Add 100 µL of the DPPH solution to each well.

  • For the blank, use 100 µL of the solvent instead of the sample.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a target microorganism.

Materials:

  • This compound

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Gentamicin)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in MHB to the highest desired concentration.

  • In a 96-well plate, add 100 µL of MHB to wells 2 through 12.

  • Add 200 µL of the highest concentration of the test compound to well 1.

  • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10.

  • Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no bacteria).

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it in MHB.

  • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Biological Activity and Signaling Pathways

Preliminary studies suggest that this compound may possess antioxidant and antimicrobial properties. However, as of the latest literature review, there is no specific documented evidence of this compound being directly involved in or modulating specific cellular signaling pathways. Its biological effects are more likely attributed to its general chemical reactivity and properties. The primary utility of this compound in the context of drug development is as a synthetic building block for more complex biologically active molecules.

G This compound This compound SyntheticIntermediate Synthetic Intermediate This compound->SyntheticIntermediate ChemicalProperties General Chemical Properties This compound->ChemicalProperties BioactiveMolecules Bioactive Molecules (e.g., Indoles, Benzofurans) SyntheticIntermediate->BioactiveMolecules AntioxidantActivity Potential Antioxidant Activity AntimicrobialActivity Potential Antimicrobial Activity ChemicalProperties->AntioxidantActivity ChemicalProperties->AntimicrobialActivity

Caption: Logical relationships of this compound's utility.

Applications

This compound serves as a valuable intermediate in various synthetic applications, including:

  • Synthesis of Heterocyclic Compounds: It is used in the preparation of indole, benzofuran, and benzothiophene (B83047) derivatives, which are important scaffolds in many biologically active compounds.

  • Protecting Group Chemistry: The 2-(phenylthio)ethyl group can be used as a protecting group in organic synthesis.

  • Pharmaceutical Research: Its derivatives are investigated for potential therapeutic applications, including antimicrobial and antioxidant agents.

Safety Information

This compound is a combustible liquid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

An In-depth Technical Guide to the Physicochemical Properties of 2-(Phenylthio)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Phenylthio)ethanol (CAS No: 699-12-7). The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed summary of its physical and chemical characteristics. Key quantitative data are presented in structured tables for ease of comparison. Furthermore, this guide outlines detailed experimental protocols for the determination of these properties. Logical workflows for its synthesis and common applications are visualized using Graphviz (DOT language) to provide a clear understanding of the chemical processes.

Introduction

This compound, also known as 2-hydroxyethyl phenyl sulfide, is an organosulfur compound with the chemical formula C₈H₁₀OS. It is characterized by a phenylthio group attached to an ethanol (B145695) backbone. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds. Its potential biological activities, including antioxidant and antimicrobial properties, have also garnered interest within the scientific community. A thorough understanding of its physicochemical properties is fundamental for its application in research and development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. This data has been compiled from various scientific sources to provide a reliable reference.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₈H₁₀OS[1]
Molecular Weight 154.23 g/mol [1]
Appearance Colorless to light orange/yellow liquidTCI America
Density 1.143 g/mL at 25 °C[2]
Boiling Point 115-116 °C at 2 mmHg[2]
Melting Point Not available
Refractive Index (n20/D) 1.592[2]
Flash Point 113 °C (closed cup)[2]
Vapor Pressure 0.00205 mmHg at 25 °CChemBK
Table 2: Chemical Identifiers
IdentifierValueSource(s)
CAS Number 699-12-7[2]
EC Number 211-828-9[2]
Beilstein Registry Number 1860057[2]
PubChem CID 69685LabSolutions
SMILES C1=CC=C(C=C1)SCCOChemSrc
InChI InChI=1S/C8H10OS/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2ChemSrc

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties of this compound.

Determination of Boiling Point (Capillary Method)

This protocol is adapted from standard laboratory procedures for determining the boiling point of a liquid organic compound.[2][3]

Apparatus:

  • Thiele tube or oil bath

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube (fusion tube)

  • Heating source (Bunsen burner or heating mantle)

  • Stand and clamp

Procedure:

  • Fill the small test tube with this compound to a depth of approximately 2-3 cm.

  • Place the capillary tube, with the sealed end facing up, into the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Clamp the thermometer and test tube assembly in the Thiele tube or oil bath, making sure the heat-transfer liquid is above the level of the sample but below the opening of the test tube.

  • Gently heat the side arm of the Thiele tube or the oil bath.

  • As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

This protocol outlines the use of a pycnometer for the accurate determination of the density of this compound.[4][5][6]

Apparatus:

  • Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary bore

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath

  • Pasteur pipette

Procedure:

  • Thoroughly clean and dry the pycnometer and its stopper.

  • Weigh the empty, dry pycnometer on the analytical balance and record the mass (m₀).

  • Carefully fill the pycnometer with this compound using a Pasteur pipette, avoiding the formation of air bubbles.

  • Insert the stopper firmly. The excess liquid will be expelled through the capillary bore.

  • Place the filled pycnometer in the thermostatic water bath set to a constant temperature (e.g., 25 °C) and allow it to equilibrate for at least 20 minutes.

  • Remove the pycnometer from the bath and carefully dry the exterior with a lint-free cloth.

  • Weigh the filled pycnometer and record the mass (m₁).

  • Empty and clean the pycnometer. Fill it with distilled water and repeat steps 4-7 to determine the mass of the pycnometer filled with water (m₂).

  • The density of water (ρ_water) at the experimental temperature must be known from reference tables.

  • Calculations:

    • Mass of the liquid (m_liquid) = m₁ - m₀

    • Mass of water (m_water) = m₂ - m₀

    • Volume of the pycnometer (V) = m_water / ρ_water

    • Density of this compound (ρ_liquid) = m_liquid / V

Determination of Refractive Index (Abbe Refractometer)

This protocol describes the standard procedure for measuring the refractive index of this compound using an Abbe refractometer.[1][7][8][9][10]

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Dropper or Pasteur pipette

  • Soft lens tissue

  • Ethanol or acetone (B3395972) (for cleaning)

Procedure:

  • Turn on the refractometer and the constant temperature water circulator, setting the temperature to 20 °C. Allow the instrument to equilibrate.

  • Clean the surfaces of the measuring and illuminating prisms with a soft lens tissue moistened with ethanol or acetone, then wipe dry with a clean, dry tissue.

  • Using a dropper, apply a few drops of this compound onto the surface of the measuring prism.

  • Gently close the prisms and lock them in place.

  • Adjust the light source to illuminate the prisms.

  • Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields are visible.

  • Adjust the compensator knob to eliminate any color fringe at the borderline between the light and dark fields, resulting in a sharp, single line.

  • Turn the fine adjustment knob to center the borderline exactly on the crosshairs of the eyepiece.

  • Press the switch to illuminate the scale and read the refractive index value. Record the temperature.

  • After the measurement, open the prisms and clean them thoroughly.

Synthesis and Applications

This compound is a versatile chemical intermediate. The following diagrams illustrate its synthesis and a key application.

Synthesis of this compound

A common laboratory synthesis involves the nucleophilic substitution reaction between thiophenol and 2-chloroethanol (B45725) in the presence of a base.

Synthesis_Workflow Synthesis of this compound Thiophenol Thiophenol Reaction Nucleophilic Substitution Thiophenol->Reaction Chloroethanol 2-Chloroethanol Chloroethanol->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product This compound Reaction->Product

Caption: Synthesis of this compound via nucleophilic substitution.

Application in Heterocyclic Synthesis: Fischer Indole (B1671886) Synthesis

This compound can be used as a precursor in the synthesis of indole derivatives, which are important scaffolds in medicinal chemistry.[11][12][13][14]

Application_Workflow Application in Fischer Indole Synthesis PTE This compound Dehydration Dehydration PTE->Dehydration VinylSulfide Phenyl Vinyl Sulfide Dehydration->VinylSulfide FischerIndole Fischer Indole Synthesis VinylSulfide->FischerIndole Hydrazine Arylhydrazine Hydrazine->FischerIndole AcidCatalyst Acid Catalyst (e.g., H₂SO₄, ZnCl₂) AcidCatalyst->FischerIndole Indole Indole Derivative FischerIndole->Indole

Caption: Application of this compound in Fischer Indole Synthesis.

Chemical Reactivity and Biological Activity

Chemical Reactivity
  • Oxidation: The sulfur atom in this compound can be oxidized to form the corresponding sulfoxide (B87167) and sulfone, which are useful intermediates in further synthetic transformations.

  • Etherification: The hydroxyl group can undergo etherification reactions with various alkylating agents.

  • Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

Biological Activity
  • Antioxidant Properties: Thioethers are known to act as secondary antioxidants by decomposing hydroperoxide intermediates in oxidation processes.[15][16][17][18] This property is attributed to the ability of the sulfur atom to be oxidized, thereby quenching reactive oxygen species.

  • Antimicrobial Activity: Organosulfur compounds, in general, have been shown to possess antibacterial and antifungal properties.[19][20][21][22][23] The mechanism often involves the reaction of the sulfur atom with sulfhydryl groups of essential enzymes in microorganisms, leading to the disruption of cellular functions. Further research is needed to fully elucidate the specific antimicrobial mechanism of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties, experimental determination protocols, synthesis, and applications of this compound. The data and workflows presented herein are intended to be a valuable resource for scientists and researchers engaged in organic synthesis, drug discovery, and materials science. A comprehensive understanding of these fundamental properties is crucial for the effective and safe utilization of this versatile chemical compound.

References

Spectroscopic Profile of 2-(Phenylthio)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Phenylthio)ethanol, a compound of interest to researchers and professionals in drug development and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for obtaining such spectra are also provided, alongside a visual representation of the general analytical workflow.

Spectroscopic Data Summary

The spectroscopic data for this compound (CAS No. 699-12-7) is crucial for its identification and characterization. The following tables summarize the key data points obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.20 - 7.45Multiplet5HAromatic protons (C₆H₅)
3.75Triplet2H-CH₂-OH
3.15Triplet2H-S-CH₂-
2.50Singlet1H-OH

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
135.8C (quaternary aromatic)
129.8CH (aromatic)
129.1CH (aromatic)
126.5CH (aromatic)
60.8-CH₂-OH
38.7-S-CH₂-
Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3360Strong, BroadO-H stretch (alcohol)
3050MediumAromatic C-H stretch
2930MediumAliphatic C-H stretch
1580MediumAromatic C=C stretch
1475MediumAromatic C=C stretch
1050StrongC-O stretch (primary alcohol)
740StrongAromatic C-H out-of-plane bend
690StrongAromatic C-H out-of-plane bend
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound shows a distinct fragmentation pattern that aids in its structural elucidation. The data is available on the NIST WebBook.

m/zRelative Intensity (%)Assignment
15440[M]⁺ (Molecular Ion)
123100[M - CH₂OH]⁺
10930[C₆H₅S]⁺
7725[C₆H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of liquid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving approximately 10-20 mg of the sample in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 MHz for ¹H and 100 MHz for ¹³C. For ¹H NMR, standard acquisition parameters are used, and for ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of liquid this compound is typically recorded using an Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is then acquired over a range of 4000-400 cm⁻¹ by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer equipped with an electron ionization (EI) source. The liquid sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). In the ion source, the sample molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Dissolution Dissolve in Deuterated Solvent (for NMR) Sample->Dissolution Neat Use Neat Liquid (for IR) Sample->Neat Dilution Dilute in Volatile Solvent (for GC-MS) Sample->Dilution NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer Neat->IR MS Mass Spectrometer Dilution->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structure Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Workflow of Spectroscopic Analysis.

Biological Activity of 2-(Phenylthio)ethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylthio)ethanol is an organosulfur compound with the chemical formula C₆H₅SCH₂CH₂OH. It is structurally related to the well-studied biogenic amine, 2-phenylethanol (B73330), with the key difference being the substitution of a sulfur atom for a methylene (B1212753) group, creating a phenylthioether linkage. While preliminary research suggests potential antioxidant and antimicrobial properties for this compound, a comprehensive understanding of its biological activity, including quantitative data and mechanisms of action, remains limited in the publicly available scientific literature. This technical guide aims to summarize the current, albeit sparse, knowledge on the biological activities of this compound and to provide a framework for future research by detailing relevant experimental protocols.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for designing and interpreting biological assays.

PropertyValue
Molecular Formula C₈H₁₀OS
Molecular Weight 154.23 g/mol
CAS Number 699-12-7
Appearance Liquid
Density 1.143 g/mL at 25 °C
Boiling Point 115-116 °C at 2 mmHg
Refractive Index n20/D 1.592

Biological Activities: A Landscape of Limited Data

Much of the detailed biological research has been conducted on the related compound, 2-phenylethanol. Studies on 2-phenylethanol have demonstrated its bacteriostatic activity, with a reported MIC₅₀ of approximately 15 mM against E. coli.[2] The proposed mechanism of action for 2-phenylethanol involves its interaction with and disruption of the cell membrane.[2] While these findings for 2-phenylethanol are informative, it is crucial to note that the presence of the sulfur atom in this compound can significantly alter its electronic and steric properties, and thus its biological activity. Therefore, direct extrapolation of data from 2-phenylethanol to this compound is not scientifically sound.

Experimental Protocols for Future Investigation

To address the current knowledge gap, detailed experimental investigation of this compound is required. The following are standard protocols that can be adapted to systematically evaluate its biological activities.

Antioxidant Activity Assays

A battery of assays should be employed to comprehensively assess the antioxidant potential of this compound, as different assays reflect different mechanisms of antioxidant action.

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

  • Prepare a fresh solution of DPPH in the same solvent (typically 0.1 mM).

  • In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the different concentrations of this compound to the wells.

  • Include a control group with the solvent instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity for each concentration.

  • Determine the IC₅₀ value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

  • Prepare a stock solution of ABTS and potassium persulfate.

  • Mix the two solutions to generate the ABTS radical cation (ABTS•⁺) and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of this compound.

  • Add a small volume of each dilution to a fixed volume of the diluted ABTS•⁺ solution.

  • Measure the decrease in absorbance at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or the IC₅₀ value.

Antimicrobial Susceptibility Testing

Standardized methods should be used to determine the antimicrobial spectrum and potency of this compound.

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol:

  • Prepare a stock solution of this compound and sterilize by filtration.

  • In a 96-well microplate, perform serial two-fold dilutions of the compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.

  • Inoculate each well with the microbial suspension.

  • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

Signaling Pathways and Mechanism of Action: Uncharted Territory

Currently, there is no published research on the effects of this compound on cellular signaling pathways. To understand its mechanism of action, future studies could investigate its impact on key pathways involved in cellular processes such as inflammation, apoptosis, and proliferation.

Investigating Potential Signaling Pathway Modulation

A logical starting point, given the structural similarity to 2-phenylethanol, would be to investigate the effects of this compound on cell membrane integrity and fluidity. Further studies could then explore its influence on common signaling cascades.

Workflow for Investigating Signaling Pathway Involvement:

G cluster_0 Initial Screening cluster_1 Hypothesis Generation cluster_2 Pathway Validation cluster_3 Mechanism Elucidation A Treat cells with This compound B Assess Cell Viability (e.g., MTT assay) A->B C Gene Expression Profiling (Microarray/RNA-seq) B->C D Identify Dysregulated Pathways C->D E Western Blot for Key Pathway Proteins D->E F Reporter Gene Assays D->F G Use of Specific Pathway Inhibitors D->G H Elucidate Mechanism of Action E->H F->H G->H

Caption: A generalized workflow for investigating the impact of this compound on cellular signaling pathways.

Conclusion and Future Directions

  • Quantitative assessment of its antioxidant and antimicrobial activities against a broad range of free radicals and pathogenic microorganisms.

  • Elucidation of its mechanism(s) of action , including its effects on cell membranes and key signaling pathways.

  • Structure-activity relationship studies of this compound and its derivatives to optimize its biological effects.

Such studies are essential to unlock the potential of this compound for applications in the pharmaceutical and other life science industries.

References

2-(Phenylthio)ethanol: An In-depth Technical Guide on its Biological Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the biological mechanisms of the structurally similar compound 2-phenylethanol (B73330) (PEA). However, there is a notable scarcity of direct research on the specific molecular mechanisms of action of 2-(Phenylthio)ethanol. This guide provides a comprehensive overview of the known biological activities of this compound and leverages the well-documented activities of PEA and the chemical properties of thioethers to propose potential mechanisms of action for further investigation. All data and pathways derived from studies on PEA are explicitly identified.

Executive Summary

This compound is an organosulfur compound with demonstrated potential in organic synthesis and emerging interest in its biological activities. Preliminary studies suggest that this compound possesses both antimicrobial and antioxidant properties, positioning it as a candidate for further investigation in drug development and other biomedical applications. This technical guide synthesizes the current, albeit limited, understanding of this compound's biological mechanism of action. Due to the lack of direct mechanistic studies, this document draws parallels with the extensively studied analogous compound, 2-phenylethanol (PEA), and explores the known antioxidant properties of thioether compounds to build a foundational understanding. The proposed mechanisms herein should be considered hypothetical and serve as a basis for future experimental validation.

Chemical and Physical Properties

PropertyValue
Chemical Formula C₈H₁₀OS
Molecular Weight 154.23 g/mol
CAS Number 699-12-7
Appearance Liquid
Boiling Point 115-116 °C at 2 mmHg
Density 1.143 g/mL at 25 °C

Known and Postulated Biological Activities

Antimicrobial Activity

Postulated Mechanism based on 2-Phenylethanol (PEA):

The primary antimicrobial mechanism of PEA is attributed to its interaction with and disruption of cellular membranes.[1] Its amphipathic nature allows it to insert into the lipid bilayer of bacterial cell membranes, leading to an increase in membrane fluidity and permeability.[1] This disruption of the membrane integrity can lead to several downstream effects, ultimately resulting in bacteriostasis or bactericidal action.

  • Disruption of Membrane Integrity: Increased membrane fluidity can impair the function of membrane-bound proteins, disrupt the proton motive force, and lead to the leakage of essential intracellular components such as ions and metabolites.[1]

  • Inhibition of Macromolecular Synthesis: PEA has been shown to inhibit the synthesis of DNA, RNA, and proteins in bacteria.[1] This is thought to be a secondary effect resulting from the disruption of the cell membrane and the subsequent imbalance in intracellular homeostasis.

The presence of the thioether linkage in this compound may influence its lipophilicity and interaction with microbial membranes compared to PEA. Further research is required to validate this proposed mechanism and to determine the antimicrobial spectrum and potency of this compound.

Quantitative Data for 2-Phenylethanol (PEA) and its Derivatives against E. coli [1]

CompoundMIC₅₀ (mM)
2-Phenylethanol (PEA)~15
Phenylacetic acid~20
Methyl phenylacetate~6.3
Tyrosol~30
Phenyllactic acid~45

This data is for 2-phenylethanol and its derivatives and is provided for comparative purposes only.

Antioxidant Activity

Preliminary research indicates that this compound possesses antioxidant properties, suggesting its potential to scavenge free radicals.[2] The mechanism for this activity is not fully elucidated but may be attributed to the presence of the thioether group.

Postulated Mechanism based on Thioether Chemistry:

Thioether compounds are known to act as secondary antioxidants, primarily by decomposing hydroperoxides into non-radical, stable products. This process prevents the propagation of radical chain reactions that can lead to cellular damage. The sulfur atom in the thioether linkage can be oxidized, thereby neutralizing reactive oxygen species.

Antioxidant_Mechanism_of_Thioethers

Signaling Pathways: A Hypothetical Framework

There is currently no direct evidence of specific signaling pathways modulated by this compound. However, based on the known effects of its analogue, 2-phenylethanol, on microbial cells, a hypothetical workflow for its antimicrobial action can be proposed.

Antimicrobial_Workflow

Experimental Protocols

Detailed experimental protocols for investigating the biological activity of this compound are not available. The following are generalized protocols for assessing antimicrobial and antioxidant activities that can be adapted for this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution

  • Positive control (bacterial culture without antimicrobial agent)

  • Negative control (broth medium only)

  • Microplate reader

Procedure:

  • Prepare serial two-fold dilutions of this compound in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Include positive and negative controls on each plate.

  • Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours).

  • Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration with no visible growth.[3]

MIC_Workflow

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH solution in methanol (B129727) or ethanol (B145695)

  • This compound solutions at various concentrations

  • Methanol or ethanol (as solvent)

  • Positive control (e.g., ascorbic acid, Trolox)

  • Spectrophotometer

Procedure:

  • Prepare a working solution of DPPH in the chosen solvent.

  • In a series of test tubes or a 96-well plate, add a fixed volume of the DPPH solution to varying concentrations of the this compound solution.

  • Include a control containing the DPPH solution and solvent only.

  • Incubate the reactions in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[4]

Future Directions and Conclusion

The current body of scientific literature provides a preliminary indication that this compound may have valuable biological activities. However, a significant knowledge gap exists regarding its specific mechanisms of action. To fully understand its potential, future research should focus on:

  • Quantitative Antimicrobial Studies: Determining the MIC and Minimum Bactericidal Concentration (MBC) of this compound against a broad spectrum of pathogenic bacteria and fungi.

  • Mechanistic Antimicrobial Studies: Investigating the direct effects of this compound on microbial cell membranes, including membrane potential, permeability, and fluidity. Studies should also explore its impact on DNA, RNA, and protein synthesis.

  • Enzyme Inhibition Assays: Screening this compound against a panel of microbial and mammalian enzymes to identify potential molecular targets.

  • In-depth Antioxidant Studies: Elucidating the precise mechanism of its antioxidant activity, including its ability to scavenge different types of free radicals and its potential to induce endogenous antioxidant defense systems.

  • Toxicology and Safety Profile: Establishing the cytotoxic and in vivo toxicity profile of this compound to determine its therapeutic index.

  • Comparative Studies: Directly comparing the biological activities and mechanisms of this compound and 2-phenylethanol to understand the contribution of the thioether linkage.

References

2-(Phenylthio)ethanol: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylthio)ethanol is an organosulfur compound with a growing profile of interesting biological activities. Its unique structure, featuring a phenylthio moiety linked to an ethanol (B145695) backbone, makes it a versatile molecule for chemical synthesis and a candidate for investigation in various therapeutic areas. This technical guide provides an in-depth overview of the potential research applications of this compound, focusing on its chemical properties, synthesis, and putative biological mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers exploring the potential of this compound in their own studies.

Quantitative Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This information is crucial for the identification, characterization, and quantification of the compound in experimental settings.

PropertyValueReference
Molecular Formula C₈H₁₀OS[1][2]
Molecular Weight 154.23 g/mol
CAS Number 699-12-7
Appearance Liquid
Boiling Point 115-116 °C at 2 mmHg[3]
Density 1.143 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.592
Flash Point 113 °C (closed cup)
¹³C NMR (CDCl₃) δ (ppm): 36.2, 60.8, 126.4, 129.1, 129.8, 135.2[4]
IR Spectrum Major peaks at approx. 3370 (O-H stretch), 3060 (aromatic C-H stretch), 2930 (aliphatic C-H stretch), 1580 (C=C stretch), 1480, 1440, 1040 (C-O stretch), 740, 690 cm⁻¹[5]
Mass Spectrum (EI) m/z: 154 (M⁺), 123, 110, 109, 91, 77, 65, 51[1]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the nucleophilic substitution reaction between thiophenol and 2-chloroethanol (B45725) in the presence of a base.[2]

Materials:

  • Thiophenol

  • 2-Chloroethanol

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate (B1210297) for chromatography

Procedure:

  • Dissolve sodium hydroxide (1.0 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • To the stirred solution, add thiophenol (1.0 equivalent) dropwise at room temperature.

  • After the addition is complete, add 2-chloroethanol (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide (NO) Production

This protocol describes a general method for evaluating the potential anti-inflammatory effects of this compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • 96-well cell culture plates

  • Cell incubator (37 °C, 5% CO₂)

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • The following day, treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).

  • After the pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • After the incubation period, collect the cell culture supernatant.

  • To 50 µL of the supernatant in a new 96-well plate, add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite (B80452) in the samples by comparing the absorbance to a standard curve of sodium nitrite.

  • Determine the inhibitory effect of this compound on NO production by comparing the nitrite concentrations in the treated groups to the LPS-stimulated control group.

Potential Research Applications and Signaling Pathways

Anti-inflammatory Effects

Chronic inflammation is a key contributor to a wide range of diseases. Compounds that can modulate inflammatory pathways are of significant research interest. Ethanol and other phenolic compounds have been shown to influence inflammatory signaling. It is plausible that this compound may exert anti-inflammatory effects by inhibiting key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKKK MAPKKK TAK1->MAPKKK IkB IkB IKK_complex->IkB phosphorylates NFkB NF-κB IKK_complex->NFkB activates IkB->NFkB inhibits Inflammatory_Genes Inflammatory Genes (e.g., iNOS, COX-2) NFkB->Inflammatory_Genes translocates to nucleus MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK AP1 AP-1 MAPK->AP1 AP1->Inflammatory_Genes translocates to nucleus PTE This compound PTE->TAK1 inhibits? PTE->IKK_complex inhibits?

Caption: Potential anti-inflammatory mechanism of this compound.

Anticancer Activity

The induction of apoptosis in cancer cells is a primary goal of many anticancer therapies. Ethanol has been shown to induce apoptosis in various cell types through the mitochondrial pathway.[6] this compound could potentially share this pro-apoptotic activity, making it a candidate for cancer research. A proposed mechanism involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

anticancer_pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion PTE This compound Bcl2 Bcl-2 (anti-apoptotic) PTE->Bcl2 inhibits? Bax Bax (pro-apoptotic) PTE->Bax activates? Bcl2->Bax CytochromeC Cytochrome c Bax->CytochromeC release Apaf1 Apaf-1 Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Apoptosome Apoptosome Procaspase9->Apoptosome forms Caspase9 Caspase-9 Apoptosome->Caspase9 activates Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes CytochromeC->Apaf1

Caption: Proposed pro-apoptotic mechanism in cancer cells.

Neuroprotective Effects

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function. Interestingly, while high concentrations of ethanol are neurotoxic, some studies suggest that low to moderate doses may have neuroprotective effects.[7] This dual role warrants investigation for this compound, which may offer a therapeutic window for neuroprotection. Potential mechanisms could involve the modulation of signaling pathways related to oxidative stress and cell survival.

neuroprotective_workflow Oxidative_Stress Oxidative Stress (e.g., from neurotoxins) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS PTE This compound Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) PTE->Antioxidant_Enzymes upregulates? Survival_Pathways Pro-survival Pathways (e.g., Akt/PI3K) PTE->Survival_Pathways activates? Antioxidant_Enzymes->ROS scavenges Neuronal_Damage Neuronal Damage and Apoptosis ROS->Neuronal_Damage Neuronal_Survival Neuronal Survival Survival_Pathways->Neuronal_Survival

Caption: Potential neuroprotective workflow of this compound.

Structure-Activity Relationship (SAR) and Drug Development

The chemical structure of this compound provides ample opportunities for modification to optimize its biological activity. Structure-activity relationship (SAR) studies on analogs of this compound could elucidate the key structural features required for a particular biological effect. For instance, studies on related phenylethanol derivatives have shown that elongation of the alkyl chain and the nature of the polar headgroup can significantly influence their biological activity.[8] By systematically modifying the phenyl ring, the sulfur linker, and the ethanol moiety, researchers can develop new compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Directions

This compound is a molecule with considerable, yet largely unexplored, potential in various fields of biomedical research. Its reported antioxidant, antimicrobial, and potential anti-inflammatory, anticancer, and neuroprotective properties make it a compelling subject for further investigation. The experimental protocols and hypothetical signaling pathways presented in this guide are intended to provide a framework for future research endeavors. Detailed mechanistic studies are required to validate these proposed pathways and to fully understand the therapeutic potential of this compound and its derivatives. Future research should focus on in-depth SAR studies, preclinical evaluation in relevant disease models, and investigation of its pharmacokinetic and toxicological profiles to pave the way for its potential translation into clinical applications.

References

Discovery and history of 2-(Phenylthio)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(Phenylthio)ethanol: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 2-hydroxyethyl phenyl sulfide, is an organosulfur compound with the chemical formula C₈H₁₀OS.[1][2] It is characterized by a phenylthio group attached to an ethanol (B145695) backbone. This compound has garnered significant interest within the scientific community due to its versatile applications as an intermediate in organic synthesis and its potential biological activities. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of this compound.

Chemical and Physical Properties

This compound is a liquid at room temperature with the physical and chemical properties summarized in the table below.[1][2]

PropertyValue
Molecular Formula C₈H₁₀OS
Molecular Weight 154.23 g/mol
CAS Number 699-12-7
Appearance Liquid
Boiling Point 115-116 °C at 2 mmHg
Density 1.143 g/mL at 25 °C
Refractive Index n20/D 1.592
Flash Point 113 °C (closed cup)

Discovery and History

While the precise moment of discovery and the first scientist to synthesize this compound are not definitively documented in readily available literature, its origins can be traced back to the early 20th century, a period of burgeoning research in organic sulfur chemistry. The work of researchers like W. R. Kirner in the late 1920s on related β-thio-substituted alcohols laid the foundational knowledge for the synthesis of such compounds. The primary and most historically significant method for its preparation involves the nucleophilic substitution reaction between a thiophenolate and a two-carbon electrophile bearing a hydroxyl group or its precursor.

Early Synthesis Methods

The most common and historically significant method for the synthesis of this compound is the reaction of sodium thiophenolate with ethylene (B1197577) chlorohydrin. This reaction is a classic example of a Williamson ether synthesis, adapted for the formation of a thioether linkage.

An alternative early method involves the ring-opening of ethylene oxide with thiophenol or its corresponding thiophenolate. This reaction is typically carried out under basic conditions to deprotonate the thiophenol, increasing its nucleophilicity.

Experimental Protocols

Synthesis of this compound from Sodium Thiophenolate and Ethylene Chlorohydrin

This protocol is based on the principles of nucleophilic substitution reactions prevalent in early organic synthesis.

Materials:

  • Thiophenol

  • Sodium ethoxide

  • Absolute ethanol

  • Ethylene chlorohydrin

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Distillation apparatus

Procedure:

  • A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Thiophenol is added dropwise to the sodium ethoxide solution with stirring to form sodium thiophenolate.

  • Ethylene chlorohydrin is then added dropwise to the solution of sodium thiophenolate.

  • The reaction mixture is refluxed for several hours to ensure the completion of the reaction.

  • After cooling to room temperature, the precipitated sodium chloride is removed by filtration.

  • The ethanol is removed from the filtrate by distillation.

  • The remaining residue is taken up in diethyl ether and washed with water to remove any remaining salts and unreacted ethylene chlorohydrin.

  • The ethereal layer is dried over anhydrous sodium sulfate.

  • The diethyl ether is removed by distillation.

  • The crude this compound is then purified by vacuum distillation, collecting the fraction boiling at 115-116 °C at 2 mmHg.

Modern Catalytic Synthesis

More contemporary methods often employ catalytic approaches to improve efficiency and selectivity. One such method involves the reaction of 2-anilinoethanol, 2-phenoxyethanol, and this compound on AlPO₄ and Pd/AlPO₄ catalysts for the synthesis of indole, benzofuran, and benzothiophene, respectively.[1]

Signaling Pathways and Logical Relationships

The synthesis of this compound via the reaction of thiophenolate with ethylene oxide is a classic example of a nucleophilic ring-opening reaction. The thiophenolate anion acts as the nucleophile, attacking one of the carbon atoms of the ethylene oxide ring.

G thiophenol Thiophenol thiopheoxide Thiophenoxide Anion thiophenol->thiopheoxide Deprotonation base Base (e.g., NaOH) base->thiopheoxide intermediate Alkoxide Intermediate thiopheoxide->intermediate Nucleophilic Attack ethylene_oxide Ethylene Oxide ethylene_oxide->intermediate product This compound intermediate->product Protonation workup Aqueous Workup (H₃O⁺) workup->product

Caption: Nucleophilic ring-opening of ethylene oxide by thiophenoxide.

Experimental Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.

G cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reagents Combine Thiophenol and Base in Solvent addition Add Ethylene Chlorohydrin or Ethylene Oxide reagents->addition reflux Reflux for Several Hours addition->reflux filtration Filter to Remove Salts reflux->filtration extraction Solvent Extraction filtration->extraction drying Dry Organic Layer extraction->drying distillation Vacuum Distillation drying->distillation analysis Characterization (NMR, IR, GC-MS) distillation->analysis

Caption: General experimental workflow for the synthesis of this compound.

Applications

This compound is a valuable intermediate in a variety of organic syntheses.

Synthesis of Heterocyclic Compounds

It serves as a precursor in the synthesis of important heterocyclic compounds such as indole, benzofuran, and benzothiophene.[1] These structural motifs are present in many natural products and pharmaceutical agents.

Protecting Group Chemistry

The 2-(phenylthio)ethyl group has been utilized as a temporary protecting group for the thymine (B56734) residue during the synthesis of sugar-modified thymidine (B127349) derivatives.[1]

Precursor to Other Chemicals

It is used in the preparation of 4-[2-(phenylthio)ethoxy]phthalonitrile.[1]

Potential Biological Activity

Research has indicated that this compound may possess antioxidant and antimicrobial properties, suggesting its potential for further investigation in drug development.

Conclusion

This compound is a versatile organosulfur compound with a rich history rooted in the foundational principles of organic synthesis. From its early preparation via nucleophilic substitution to its modern applications in the synthesis of complex molecules, it continues to be a relevant and valuable tool for chemists. Further research into its biological activities may unlock new applications in the pharmaceutical and life sciences sectors. This guide has provided a comprehensive overview for researchers and professionals, summarizing its key properties, historical context, synthesis, and applications.

References

An In-Depth Technical Guide to 2-(Phenylthio)ethanol: Safety, Handling, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(Phenylthio)ethanol (CAS No. 699-12-7), a versatile reagent used in various synthetic applications. The following sections detail its hazardous properties, proper handling and storage procedures, emergency response protocols, and cited experimental applications.

Chemical Identification and Physical Properties

This compound, also known as 2-Hydroxyethyl phenyl sulfide (B99878), is a combustible liquid with a characteristic stench.[1] Its key physical and chemical properties are summarized below.

PropertyValueReference(s)
CAS Number 699-12-7[2]
EC Number 211-828-9[2]
Molecular Formula C₈H₁₀OS[2]
Molecular Weight 154.23 g/mol [2]
Appearance Clear liquid[1]
Odor Stench[1]
Boiling Point 115-116 °C at 2 mmHg[2]
Density 1.143 g/mL at 25 °C[2]
Flash Point 113 °C (235.4 °F) - closed cup[3]
Refractive Index n20/D 1.592[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are summarized in the table below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific Target Organ Toxicity - Single ExposureCategory 3 (Respiratory system)H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

alt text
(Illustrative - actual pictograms may vary by supplier)

Safe Handling and Storage

Proper handling and storage of this compound are crucial to minimize risks in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:

PPE TypeSpecificationReference(s)
Eye Protection Safety glasses with side-shields or goggles.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[3]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.[1]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. For larger quantities or in case of insufficient ventilation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3]
Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe vapor or mist.[1]

  • Wash hands thoroughly after handling.[1]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Keep away from heat, sparks, and open flames.

  • Handle in accordance with good industrial hygiene and safety practices.[1]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • The storage class for this combustible liquid is 10.[3]

  • Store locked up.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_waste Waste Disposal Task_Assessment Assess Risks & Review SDS Don_PPE Don Appropriate PPE Task_Assessment->Don_PPE Proceed if safe Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Use_Min_Quantity Use Minimum Necessary Quantity Work_in_Hood->Use_Min_Quantity Avoid_Contact Avoid Contact & Inhalation Use_Min_Quantity->Avoid_Contact Close_Container Tightly Close Container Avoid_Contact->Close_Container Segregate_Waste Segregate Hazardous Waste Avoid_Contact->Segregate_Waste Store_Properly Store in Designated Area Close_Container->Store_Properly Clean_Work_Area Clean & Decontaminate Work Area Store_Properly->Clean_Work_Area Doff_PPE Doff & Dispose/Clean PPE Clean_Work_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Label_Waste Label Waste Container Clearly Segregate_Waste->Label_Waste Dispose_Reg Dispose According to Regulations Label_Waste->Dispose_Reg

Caption: A workflow for the safe handling of this compound.

Emergency Procedures

In the event of an emergency involving this compound, follow these procedures.

First-Aid Measures
Exposure RouteFirst-Aid ProcedureReference(s)
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[1]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician immediately.[1]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Emits toxic fumes under fire conditions.

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Evacuate personnel to safe areas.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb with an inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Emergency Response Workflow

The following diagram outlines the logical steps for responding to a spill of this compound.

EmergencyResponseWorkflow cluster_small_spill Small & Manageable Spill cluster_large_spill Large or Unmanageable Spill Spill_Occurs Spill Occurs Assess_Situation Assess Spill Size & Risk Spill_Occurs->Assess_Situation Alert_Personnel Alert Personnel & Evacuate Area Assess_Situation->Alert_Personnel Contain_Spill Contain Spill with Absorbent Assess_Situation->Contain_Spill Small Spill Call_Emergency Call Emergency Services (911) Assess_Situation->Call_Emergency Large Spill First_Aid Administer First Aid if Needed Alert_Personnel->First_Aid Clean_Up Clean Up with Appropriate PPE Contain_Spill->Clean_Up Dispose_Waste Dispose of Waste Properly Clean_Up->Dispose_Waste Provide_Info Provide SDS & Spill Details Call_Emergency->Provide_Info Isolate_Area Isolate the Area Call_Emergency->Isolate_Area

Caption: Emergency response workflow for a this compound spill.

Toxicological and Ecological Information

  • Toxicological Information: To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.

  • Ecological Information: Data on the ecological effects of this compound are limited. It is important to prevent its release into the environment.

Experimental Protocols

This compound is a precursor in several organic syntheses. Detailed experimental protocols for two such applications are provided below.

Synthesis of Benzothiophene (B83047)

This compound can be used in the synthesis of benzothiophene through a reaction on an AlPO₄ and Pd/AlPO₄ catalyst.[3]

Methodology:

  • Catalyst Preparation: Preparation of the Pd/AlPO₄ catalyst as described in the literature.

  • Reaction Setup: A solution of this compound in a high-boiling point solvent would be passed over the heated catalyst bed in a tube furnace under a flow of an inert gas.

  • Reaction Conditions: The reaction is carried out at elevated temperatures.

  • Product Collection: The product, benzothiophene, would be collected from the reaction stream by condensation.

  • Purification: The collected product would then be purified using standard laboratory techniques such as distillation or column chromatography.

  • Characterization: The identity and purity of the synthesized benzothiophene would be confirmed by analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Use as a Protecting Group for Thymidine (B127349) Analogues

The 2-(phenylthio)ethyl group can be employed as a temporary masking group for the thymine (B56734) residue during the synthesis of sugar-modified thymidine derivatives.[3]

Methodology:

The detailed experimental procedure from the original Synlett communication by D'Onofrio et al. is not fully available in the search results. However, the general steps for introducing and removing such a protecting group in nucleoside chemistry would typically be:

  • Protection Step: The N3 position of the thymidine derivative would be alkylated with a suitable 2-(phenylthio)ethylating agent under basic conditions. The reaction would be monitored by Thin Layer Chromatography (TLC) until completion. The protected nucleoside would then be purified by column chromatography.

  • Synthetic Transformations: With the N3 position protected, other desired chemical modifications would be carried out on the sugar moiety of the nucleoside.

  • Deprotection Step: The 2-(phenylthio)ethyl group would be removed in a two-stage process. This typically involves an oxidation of the sulfide to a sulfoxide (B87167) or sulfone, followed by an elimination reaction under basic conditions to release the unprotected thymine residue.

  • Purification and Characterization: The final deprotected thymidine analogue would be purified by chromatographic methods and its structure confirmed by NMR spectroscopy and mass spectrometry.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. This material should be disposed of as hazardous waste. Do not allow it to enter the sewer system.

This document is intended for informational purposes only and does not substitute for a thorough review of the Safety Data Sheet (SDS) provided by the manufacturer and a comprehensive risk assessment before use.

References

An In-depth Technical Guide to Determining the Solubility of 2-(Phenylthio)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, from drug delivery to materials science. This technical guide addresses the solubility of 2-(Phenylthio)ethanol in various solvents. Currently, there is a notable absence of publicly available comprehensive quantitative solubility data for this specific compound. This document, therefore, serves as a detailed methodological framework for researchers to systematically determine and report the solubility of this compound. It outlines experimental protocols, provides a structured format for data presentation, and includes a visualization of the experimental workflow to ensure consistency and comparability of results across different laboratories.

Introduction: The Importance of Solubility Data

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a fundamental parameter that dictates its dissolution rate, bioavailability, and overall suitability for further development. In drug discovery, poor aqueous solubility is a major challenge, often necessitating formulation strategies to enhance bioavailability. Similarly, in process chemistry and materials science, understanding the solubility in organic solvents is crucial for purification, crystallization, and the preparation of homogeneous solutions for subsequent reactions or formulations. This guide provides a comprehensive approach to systematically determine the solubility of this compound in a variety of solvents.

Experimental Protocol: Determination of Solubility

The following protocols are designed to guide the researcher in determining both qualitative and quantitative solubility of this compound.

  • This compound (high purity)

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, hexane, dimethyl sulfoxide (B87167) (DMSO))

  • Analytical balance

  • Vortex mixer

  • Orbital shaker or thermomixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Glass vials with screw caps

  • Pipettes and other standard laboratory glassware

  • Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC-UV)

This initial screening provides a general understanding of the solubility of this compound in various solvents.

  • Sample Preparation: In separate small, labeled test tubes or vials, add approximately 25 mg of this compound.

  • Solvent Addition: To each tube, add 0.75 mL of a different solvent in small portions.

  • Mixing: After each addition, cap the tube and shake it vigorously for at least 30 seconds.

  • Observation: Visually inspect the mixture to determine if the compound has completely dissolved.

  • Classification: Classify the solubility as:

    • Soluble: The compound completely dissolves.

    • Partially Soluble: A portion of the compound dissolves, but some solid remains.

    • Insoluble: The compound does not appear to dissolve.

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.[1]

  • Preparation of Saturated Solution:

    • Addition of Excess Solute: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is essential to ensure a saturated solution at equilibrium.

    • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Allow the mixtures to shake for a sufficient period to reach equilibrium, which can range from 24 to 72 hours.[1] It is advisable to perform preliminary experiments to determine the time required to reach a stable concentration.

  • Sample Processing:

    • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.[1]

    • Filtration: Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles.[1]

  • Quantification:

    • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

    • Analysis: Analyze the concentration of the diluted solution using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectroscopy.[2][3] A calibration curve should be prepared using standard solutions of this compound of known concentrations.

Data Presentation

Quantitative solubility data for this compound should be presented in a clear and structured tabular format to facilitate comparison.

Table 1: Solubility of this compound in Various Solvents at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)Method of Quantification
WaterHPLC-UV
EthanolHPLC-UV
MethanolHPLC-UV
AcetoneHPLC-UV
Ethyl AcetateHPLC-UV
HexaneHPLC-UV
DMSOHPLC-UV

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the thermodynamic solubility of this compound.

experimental_workflow start Start prep Prepare Vials with Excess this compound and Solvent start->prep equilibrate Equilibrate on Orbital Shaker (24-72h at 25°C) prep->equilibrate separate Phase Separation (Settle or Centrifuge) equilibrate->separate filter Filter Supernatant (0.22 µm filter) separate->filter dilute Dilute Filtrate filter->dilute analyze Analyze Concentration (e.g., HPLC-UV) dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

References

An In-Depth Technical Guide to 2-(Phenylthio)ethanol and Its Derivatives: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Phenylthio)ethanol and its analogs represent a class of organosulfur compounds with a versatile chemical scaffold that has garnered significant interest in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of these compounds. Detailed experimental protocols for the synthesis of this compound derivatives are presented, alongside quantitative data on their antimicrobial and antioxidant properties. Furthermore, this guide elucidates the potential mechanisms of action, including relevant signaling pathways, to provide a basis for future drug discovery and development efforts.

Introduction

This compound is an organosulfur compound featuring a phenylthio group linked to an ethanol (B145695) backbone.[1] This structure serves as a key intermediate in the synthesis of various heterocyclic compounds, including indoles, benzofurans, and benzothiophenes. Beyond its utility in synthetic chemistry, this compound and its derivatives have demonstrated promising biological activities, notably as antimicrobial and antioxidant agents.[2] The exploration of substituted analogs allows for the fine-tuning of these properties, making this class of compounds a compelling area of research for the development of novel therapeutic agents. This guide aims to consolidate the current knowledge on these compounds, providing researchers with the necessary information to advance their work in this field.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound and its analogs is crucial for their application in drug development, influencing factors such as solubility, membrane permeability, and metabolic stability. The core compound, this compound, is a liquid at room temperature with a high boiling point. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₈H₁₀OS
Molecular Weight 154.23 g/mol
Boiling Point 115-116 °C at 2 mmHg
Density 1.143 g/mL at 25 °C
Refractive Index n20/D 1.592
CAS Number 699-12-7

Synthesis of this compound and Its Analogs

The synthesis of this compound and its derivatives can be achieved through several strategic approaches. The most common methods include nucleophilic substitution reactions, while more complex analogs can be constructed using multi-component reactions.

General Synthesis of 2-(Arylthio)ethanols via Nucleophilic Substitution

A straightforward and widely applicable method for the synthesis of 2-(arylthio)ethanols involves the nucleophilic attack of a thiophenol derivative on a suitable two-carbon electrophile, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide.

Experimental Protocol: Synthesis of 2-(4-Chlorophenylthio)ethanol

  • Materials: 4-chlorothiophenol (B41493), 2-chloroethanol, sodium hydroxide (B78521), ethanol, water, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve 4-chlorothiophenol (1 equivalent) in ethanol.

    • Add a solution of sodium hydroxide (1.1 equivalents) in water dropwise to the stirred solution at room temperature.

    • To the resulting sodium 4-chlorothiophenoxide solution, add 2-chloroethanol (1.2 equivalents).

    • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford pure 2-(4-chlorophenylthio)ethanol.

Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles

A more complex, multi-component reaction has been developed for the synthesis of piperazine-containing derivatives, which are of interest in medicinal chemistry for their potential to improve aqueous solubility and pharmacokinetic properties.[3]

Experimental Protocol: General Procedure for the Synthesis of 2-(4-(2-(Arylthio)ethyl)piperazinyl)acetonitriles [3]

  • Materials: Diaryl disulfide (1 equivalent), 1-(chloromethyl)-4-aza-1-azoniabicyclo[2.2.2]octane chloride (CAABC) (2 equivalents), trimethylsilyl (B98337) cyanide (2.2 equivalents), cesium carbonate (6 equivalents), ethanol.[3]

  • Procedure:

    • In a 50 mL Teflon screw-cap sealed tube, combine the diaryl disulfide, CAABC, trimethylsilyl cyanide, and cesium carbonate in ethanol (1 mL).[3]

    • Stir the mixture vigorously under an air atmosphere for 3 hours at 100 °C in an oil bath.[3]

    • After cooling to room temperature, filter the reaction mixture.[3]

    • Wash the precipitate with ethanol (2 mL).[3]

    • The combined filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the desired product.[3]

Biological Activities and Quantitative Data

Derivatives of this compound have been primarily investigated for their antimicrobial and antioxidant activities. The structural modifications on the aromatic ring and the ethanol backbone significantly influence their biological potency.

Antimicrobial Activity

While specific data for this compound is limited in the readily available literature, studies on its analog, 2-phenylethanol (B73330), and its derivatives provide valuable insights into the potential antimicrobial effects. The bacteriostatic activity is often quantified by the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50).

CompoundOrganismMIC50 (mM)Reference
2-PhenylethanolE. coli~15[4]
Phenylacetic acidE. coli~20[4]
Methyl phenylacetateE. coli~6.3[4]
TyrosolE. coli~30[4]
Phenyllactic acidE. coli~45[4]

Experimental Protocol: Determination of MIC50 for Bacteriostatic Activity [4]

  • Materials: Bacterial strain (e.g., E. coli), appropriate liquid growth medium (e.g., Luria-Bertani broth), test compounds, 96-well microtiter plates, spectrophotometer.

  • Procedure:

    • Prepare a serial dilution of the test compounds in the growth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the bacterial culture.

    • Include positive (bacteria without compound) and negative (medium only) controls.

    • Incubate the plates at the optimal growth temperature for the bacterium (e.g., 37 °C for E. coli) for a defined period (e.g., 18-24 hours).

    • Measure the optical density (OD) at 600 nm to determine bacterial growth.

    • Plot the percentage of growth inhibition against the compound concentration and determine the MIC50 value, which is the concentration that inhibits 50% of bacterial growth.

Antioxidant Activity

The antioxidant potential of this compound derivatives is attributed to their ability to scavenge free radicals. This activity is commonly assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The potency is typically expressed as the IC50 value, the concentration of the compound required to scavenge 50% of the free radicals.

CompoundAssayIC50 (µg/mL)Reference
N–[(2–(4-Chlorobenzylthio)phenylsulfonyl]cinnamamideDPPH348.21 ± 0.29[3]
N–[(2–(Benzylthio)phenylsulfonyl]cinnamamideDPPH310.50 ± 0.73[3]
N–[(2–(4-Methylbenzylthio)phenylsulfonyl]cinnamamideABTS419.18 ± 2.72[3]
N–[(2–(4-Methoxybenzylthio)phenylsulfonyl]cinnamamideABTS496.63 ± 0.48[3]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Materials: DPPH (2,2-diphenyl-1-picrylhydrazyl), methanol (B129727) or ethanol, test compounds, positive control (e.g., ascorbic acid, Trolox), 96-well microplate, microplate reader.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare serial dilutions of the test compounds and the positive control in methanol.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add an equal volume of the sample solutions at different concentrations to the wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity using the formula: (Abs_control - Abs_sample) / Abs_control * 100.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Mechanisms of Action and Signaling Pathways

The biological activities of this compound and its analogs are believed to stem from their interactions with cellular components and modulation of signaling pathways.

Antimicrobial Mechanism of Action

The antimicrobial effect of related compounds like 2-phenylethanol is linked to their ability to disrupt the integrity of microbial cell membranes.[4] The amphipathic nature of these molecules allows them to insert into the lipid bilayer, leading to increased membrane fluidity and permeability, which ultimately results in the leakage of intracellular components and cell death.

G cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption Lipid_Bilayer->Disruption Increased Fluidity Compound This compound Analog Compound->Lipid_Bilayer Insertion Leakage Leakage of Intracellular Components Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action.

Signaling Pathways Modulated by Ethanol and Potential Relevance

While specific signaling pathways for this compound are not yet fully elucidated, studies on ethanol provide a framework for potential mechanisms. Ethanol is known to modulate several key signaling cascades in eukaryotic cells, which could be relevant for the biological effects of its thioether analogs.

One such pathway involves the activation of Phospholipase C (PLC), which leads to the generation of second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC), a crucial regulator of numerous cellular processes.

G Ethanol Ethanol / Analog GPCR G-Protein Coupled Receptor Ethanol->GPCR Modulates PLC Phospholipase C GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

Caption: Potential modulation of the Phospholipase C pathway.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with demonstrable, albeit not yet fully explored, biological potential. This guide has provided a foundational understanding of their synthesis, properties, and activities. Future research should focus on several key areas:

  • Expansion of the Analog Library: Systematic synthesis and evaluation of a broader range of analogs with diverse substituents are needed to establish clear structure-activity relationships.

  • Quantitative Biological Evaluation: Rigorous testing of these compounds against a wider panel of microbial strains and in various antioxidant assays is crucial to identify lead candidates.

  • Mechanism of Action Studies: In-depth investigations into the specific molecular targets and signaling pathways modulated by these compounds will be essential for rational drug design and development.

  • In Vivo Studies: Promising candidates identified from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and safety.

By addressing these areas, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of novel drugs for a range of applications.

References

Quantum Chemical Blueprint of 2-(Phenylthio)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-(Phenylthio)ethanol. This molecule, containing a flexible ethyl bridge between a phenyl ring and a hydroxyl group, can adopt multiple conformations that influence its reactivity and interactions in biological systems. Understanding its conformational landscape and electronic characteristics through computational methods is crucial for its potential applications in medicinal chemistry and materials science.

Computational Methodology

The quantum chemical calculations outlined herein are typically performed using Density Functional Theory (DFT), a robust method for studying molecular systems.

Conformational Analysis

A thorough conformational search is the initial step to identify the stable isomers of this compound. This is commonly achieved through a relaxed scan of the potential energy surface by systematically rotating the key dihedral angles, followed by full geometry optimization of the identified minima.

Geometry Optimization and Frequency Calculations

The geometries of all identified conformers are optimized to locate the stationary points on the potential energy surface. The nature of these stationary points is confirmed by frequency calculations, where the absence of imaginary frequencies indicates a true minimum. These frequency calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.

Electronic Property Calculations

Subsequent to geometry optimization, a range of electronic properties are calculated. These include the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand the molecule's reactivity, as well as the generation of a Molecular Electrostatic Potential (MEP) map to identify sites susceptible to electrophilic and nucleophilic attack.

Logical Workflow for Quantum Chemical Calculations

The following diagram illustrates the typical workflow for the quantum chemical analysis of a flexible molecule like this compound.

G Computational Workflow for this compound A Initial Structure Generation (e.g., from SMILES) B Conformational Search (Potential Energy Surface Scan) A->B C Identification of Low-Energy Conformers B->C D Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) C->D E Frequency Analysis D->E G Electronic Property Calculations (HOMO-LUMO, MEP) D->G F Thermodynamic Properties (Zero-Point Energy, Enthalpy, Gibbs Free Energy) E->F H Spectroscopic Analysis (IR, Raman, NMR) E->H I Analysis and Interpretation of Results F->I G->I H->I

Caption: A flowchart of the typical computational workflow.

Conformational Isomers of this compound

The flexibility of the S-CH2-CH2-OH chain in this compound gives rise to several possible conformers. The relative orientation of the phenyl, thioether, and hydroxyl groups determines the overall shape and polarity of the molecule. The diagram below illustrates a hypothetical conformational landscape.

G Hypothetical Conformational Landscape cluster_0 Relative Energy (kcal/mol) Conf1 Conformer 1 (Global Minimum) TS1 TS1 Conf1->TS1 E_rel = 1.5 TS2 TS2 Conf1->TS2 E_rel = 2.1 Conf2 Conformer 2 Conf3 Conformer 3 TS1->Conf2 E_rel = 0.8 TS2->Conf3 E_rel = 1.2

Caption: Relative energies of hypothetical conformers.

Tabulated Quantitative Data

The following tables present illustrative quantitative data that would be obtained from quantum chemical calculations.

Table 1: Optimized Geometric Parameters (Illustrative)
ParameterConformer 1 (Å or °)Conformer 2 (Å or °)
Bond Lengths (Å)
C-S1.801.81
S-C(ethyl)1.831.82
C-C(ethyl)1.531.54
C-O1.431.42
O-H0.960.97
Bond Angles (°) **
C-S-C102.5101.9
S-C-C110.2111.5
C-C-O108.7109.1
Dihedral Angles (°) **
C-S-C-C65.3178.9
S-C-C-O60.1-62.4
Table 2: Calculated Vibrational Frequencies (Illustrative)
Vibrational ModeConformer 1 (cm⁻¹)Conformer 2 (cm⁻¹)
O-H stretch36503645
C-H stretch (aromatic)3050-31003050-3100
C-H stretch (aliphatic)2850-29502850-2960
C=C stretch (aromatic)1400-16001400-1600
C-O stretch10501055
C-S stretch690695
Table 3: Relative Energies and Dipole Moments (Illustrative)
ConformerRelative Energy (kcal/mol)Dipole Moment (Debye)
Conformer 10.002.15
Conformer 20.751.89
Conformer 31.322.54

Conclusion

Quantum chemical calculations provide invaluable insights into the molecular properties of this compound. The methodologies and illustrative data presented in this guide highlight the potential to understand its conformational preferences, spectroscopic signatures, and electronic characteristics. Such detailed molecular-level knowledge is fundamental for the rational design of novel therapeutic agents and functional materials. For drug development professionals, this information can guide the optimization of lead compounds by providing a basis for understanding structure-activity relationships. For researchers and scientists, these computational approaches offer a powerful tool to complement and guide experimental studies.

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Phenylthio)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 2-(Phenylthio)ethanol, a valuable intermediate in organic synthesis. The protocol is based on the nucleophilic substitution reaction between thiophenol and 2-chloroethanol (B45725), a method analogous to the Williamson ether synthesis.

Introduction

This compound, also known as 2-hydroxyethyl phenyl sulfide, is an important building block in the synthesis of various organic molecules, including pharmaceuticals and other biologically active compounds. Its synthesis is often a key step in the construction of more complex molecular architectures. The protocol described herein utilizes the reaction of sodium thiophenoxide, generated in situ from thiophenol and a base, with 2-chloroethanol. This S-alkylation of a thiolate is a reliable and well-established method for the formation of thioethers.

Reaction Scheme

The overall reaction is as follows:

C₆H₅SH + ClCH₂CH₂OH + Base → C₆H₅SCH₂CH₂OH + Base·HCl

In this protocol, sodium ethoxide, formed from the reaction of sodium metal with ethanol (B145695), serves as the base to deprotonate thiophenol, forming the highly nucleophilic sodium thiophenoxide.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Thiophenol0.125 mol
2-Chloroethanol0.125 mol
Sodium0.125 mol
Ethanol (absolute)250 mL
Product
Chemical NameThis compound
CAS Number699-12-7[1]
Molecular FormulaC₈H₁₀OS[1]
Molecular Weight154.23 g/mol [1][2]
Physical Properties
AppearanceColorless to pale yellow liquid
Boiling Point115-116 °C at 2 mmHg[1]
Density1.143 g/mL at 25 °C[1]
Refractive Index (n²⁰/D)1.592[1]
Expected Yield
Theoretical Yield19.28 g
Expected Experimental Yield70-80%

Experimental Protocol

Materials and Equipment
  • Reagents:

    • Thiophenol (≥99%)

    • 2-Chloroethanol (≥99%)

    • Sodium metal

    • Absolute ethanol

    • Dichloromethane (B109758) (for extraction)

    • Anhydrous magnesium sulfate (B86663) (for drying)

    • Saturated sodium chloride solution (brine)

  • Equipment:

    • 500 mL three-necked round-bottom flask

    • Mechanical stirrer

    • Reflux condenser with a nitrogen inlet

    • Pressure-equalizing dropping funnel

    • Heating mantle

    • Rotary evaporator

    • Distillation apparatus

    • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

Procedure
  • Preparation of Sodium Ethoxide:

    • Set up a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser connected to a nitrogen inlet, and a pressure-equalizing dropping funnel.

    • Flush the apparatus with dry nitrogen.

    • Add 250 mL of absolute ethanol to the flask.

    • While stirring, cautiously add 2.88 g (0.125 mol) of sodium metal in small pieces. The reaction is exothermic and produces hydrogen gas. Allow the sodium to fully dissolve to form a solution of sodium ethoxide.

  • Formation of Sodium Thiophenoxide:

    • Once all the sodium has reacted and the solution has cooled slightly, add 13.77 g (12.5 mL, 0.125 mol) of thiophenol dropwise from the dropping funnel over 15 minutes.

  • Reaction with 2-Chloroethanol:

    • To the resulting solution of sodium thiophenoxide, add 10.06 g (8.4 mL, 0.125 mol) of 2-chloroethanol dropwise from the dropping funnel.

    • After the addition is complete, heat the mixture to reflux using a heating mantle and maintain reflux for 3-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • A precipitate of sodium chloride will have formed. Filter the mixture to remove the salt.

    • Concentrate the filtrate using a rotary evaporator to remove the bulk of the ethanol.

    • Take up the residue in approximately 100 mL of dichloromethane and transfer it to a separatory funnel.

    • Wash the organic layer twice with 50 mL of water and once with 50 mL of saturated sodium chloride solution (brine).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate on a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude this compound by vacuum distillation. Collect the fraction boiling at 115-116 °C at 2 mmHg.[1]

Characterization

The identity and purity of the final product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The expected spectral data are available in public databases such as the NIST WebBook.[3]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation of Sodium Thiophenoxide cluster_reaction Reaction and Work-up cluster_purification Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt Dissolve EtOH Absolute Ethanol EtOH->NaOEt NaSPh Sodium Thiophenoxide Solution NaOEt->NaSPh Thiophenol Thiophenol Thiophenol->NaSPh Add dropwise Reaction Reflux (3-4h) NaSPh->Reaction Chloroethanol 2-Chloroethanol Chloroethanol->Reaction Add dropwise Workup Work-up (Filtration, Extraction, Drying) Reaction->Workup Crude Crude Product Workup->Crude Distillation Vacuum Distillation Crude->Distillation PureProduct Pure this compound Distillation->PureProduct

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Analogy: Nucleophilic Substitution

The core of this synthesis is an S(_N)2 reaction, which can be visualized as a simple signaling pathway where the nucleophile "signals" its attack on the electrophilic carbon, leading to the "output" of the product and the leaving group.

SN2_Pathway Thiophenoxide PhS⁻ TransitionState [PhS···CH₂(Cl)···CH₂OH]⁻ Thiophenoxide->TransitionState Nucleophilic Attack Electrophile Cl-CH₂CH₂-OH Electrophile->TransitionState Product PhS-CH₂CH₂-OH TransitionState->Product LeavingGroup Cl⁻ TransitionState->LeavingGroup Loss of Leaving Group

Caption: S(_N)2 reaction pathway for the synthesis.

References

Application Notes and Protocols: The Utility of 2-(Phenylthio)ethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylthio)ethanol is a versatile bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its structure, featuring both a hydroxyl group and a phenylthio ether, allows for a range of chemical transformations, making it a key intermediate in the synthesis of various heterocyclic compounds and in the implementation of protecting group strategies. This document provides detailed application notes and experimental protocols for the key uses of this compound, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Application 1: Synthesis of Benzothiophenes

Benzothiophenes are important structural motifs found in numerous pharmaceuticals and biologically active compounds. This compound serves as a key precursor for the synthesis of benzothiophene (B83047) through an intramolecular cyclization reaction.[1]

Reaction Principle

The synthesis involves the conversion of the hydroxyl group of this compound into a suitable leaving group, followed by an intramolecular electrophilic attack of the activated carbon onto the phenyl ring, leading to the formation of the benzothiophene core. Alternatively, catalytic dehydrogenative cyclization at high temperatures can be employed.

Experimental Protocol: Catalytic Cyclization to Benzothiophene

This protocol is based on the catalytic conversion of this compound to benzothiophene using a palladium on alumina (B75360) catalyst.[1]

Materials:

  • This compound (C8H10OS)

  • Palladium on Alumina (Pd/Al2O3) catalyst

  • High-temperature tube furnace

  • Inert gas (e.g., Nitrogen or Argon)

  • Solvent for extraction (e.g., Dichloromethane)

  • Drying agent (e.g., Anhydrous Magnesium Sulfate)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • A solution of this compound in a suitable high-boiling solvent is prepared.

  • The solution is passed through a tube furnace containing the Pd/Al2O3 catalyst under a stream of inert gas.

  • The reaction is typically carried out at elevated temperatures.

  • The crude product is collected from the output of the furnace.

  • The collected liquid is extracted with a suitable organic solvent.

  • The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude benzothiophene is purified by vacuum distillation or column chromatography.

Quantitative Data
ParameterValueReference
SubstrateThis compound[1]
CatalystPd/Alumina[1]
ProductBenzothiophene[1]

Specific yields and reaction conditions are catalyst and setup dependent and should be optimized.

Reaction Workflow

G sub This compound cat Pd/Al2O3 Catalyst High Temperature sub->cat Reaction prod Benzothiophene cat->prod workup Workup & Purification prod->workup

Caption: General workflow for the synthesis of benzothiophene from this compound.

Application 2: 2-(Phenylthio)ethyl as a Protecting Group for Thymidine (B127349)

In nucleoside chemistry, the protection of the imide proton of thymidine is crucial during various synthetic transformations. The 2-(phenylthio)ethyl group serves as a novel and efficient two-stage protecting group for this purpose.

Protection and Deprotection Principle

The protection involves the alkylation of the N3-position of thymidine with a 2-(phenylthio)ethyl derivative. The deprotection is a two-step process: oxidation of the sulfide (B99878) to a sulfone, followed by a base-mediated elimination.

Experimental Protocol: Protection of Thymidine

Materials:

Procedure (Mitsunobu Reaction):

  • To a solution of thymidine and triphenylphosphine in anhydrous THF, add this compound.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield N3-[2-(phenylthio)ethyl]thymidine.

Experimental Protocol: Deprotection

Step 1: Oxidation to Sulfone

Materials:

  • N3-[2-(phenylthio)ethyl]thymidine

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the protected thymidine in dichloromethane.

  • Add m-CPBA in portions at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude sulfone.

Step 2: Base-mediated Elimination

Materials:

  • Crude N3-[2-(phenylsulfonyl)ethyl]thymidine

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Acetonitrile

Procedure:

  • Dissolve the crude sulfone in acetonitrile.

  • Add DBU to the solution.

  • Stir the mixture at room temperature.

  • Monitor the deprotection by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue to obtain the deprotected thymidine.

Quantitative Data
StepReagentsSolventYieldReference
Protection PPh3, DIADTHFHigh
Deprotection (Oxidation) m-CPBADCMQuantitative
Deprotection (Elimination) DBUAcetonitrileHigh

Protection/Deprotection Pathway

G cluster_protection Protection cluster_deprotection Deprotection Thymidine Thymidine Protected_Thymidine N3-[2-(phenylthio)ethyl]thymidine Thymidine->Protected_Thymidine This compound, PPh3, DIAD Sulfone N3-[2-(phenylsulfonyl)ethyl]thymidine Protected_Thymidine->Sulfone m-CPBA Thymidine_final Thymidine Sulfone->Thymidine_final DBU

Caption: Pathway for the protection and deprotection of thymidine using the 2-(phenylthio)ethyl group.

Application 3: Synthesis of Indoles and Benzofurans

Similar to the synthesis of benzothiophenes, this compound analogues, namely 2-anilinoethanol (B49455) and 2-phenoxyethanol, are utilized for the synthesis of indoles and benzofurans, respectively, over heterogeneous catalysts.

General Reaction Scheme

The syntheses proceed via a catalytic cyclization/dehydration or dehydrogenation mechanism at elevated temperatures. The choice of catalyst, such as alumina phosphate (B84403) (AlPO4) or palladium-supported on alumina phosphate (Pd/AlPO4), influences the reaction pathway and product distribution.

Catalyst and Product Summary
Starting MaterialCatalystMain ProductReference
2-AnilinoethanolAlPO4 / Pd-AlPO4Indole
2-PhenoxyethanolAlPO4 / Pd-AlPO4Benzofuran
This compoundAlPO4 / Pd-AlPO4Benzothiophene

Logical Relationship Diagram

G Anilino 2-Anilinoethanol Catalyst AlPO4 or Pd/AlPO4 Anilino->Catalyst Phenoxy 2-Phenoxyethanol Phenoxy->Catalyst Phenylthio This compound Phenylthio->Catalyst Indole Indole Benzofuran Benzofuran Benzothiophene Benzothiophene Catalyst->Indole Catalyst->Benzofuran Catalyst->Benzothiophene

References

Application Notes and Protocols: 2-(Phenylthio)ethanol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-(phenylthio)ethanol and its derivatives through cross-coupling reactions. This compound serves as a valuable building block in organic synthesis, finding applications in the preparation of various heterocyclic compounds and as a protecting group. The protocols outlined below focus on two robust and widely used cross-coupling methodologies: the copper-catalyzed Ullmann condensation and a palladium-catalyzed C-S coupling reaction.

Introduction

This compound is a bifunctional molecule incorporating both a thioether and a primary alcohol. This structural motif makes it a versatile reagent in the synthesis of more complex molecules, including pharmaceuticals and functional materials. Cross-coupling reactions offer a direct and efficient route to construct the key carbon-sulfur (C-S) bond in this compound and its analogs. The choice of catalytic system, either copper or palladium, can be tailored based on substrate scope, functional group tolerance, and desired reaction conditions.

Copper-Catalyzed Ullmann-Type C-S Cross-Coupling

The Ullmann condensation is a classic and reliable method for the formation of aryl ethers and aryl thioethers.[1][2] This copper-catalyzed reaction typically involves the coupling of an aryl halide with an alcohol or a thiol. For the synthesis of this compound derivatives, 2-mercaptoethanol (B42355) is coupled with an aryl halide.

Experimental Protocol: Synthesis of 2-(4-methoxyphenylthio)ethanol

This protocol is adapted from a similar Ullmann-type C-S coupling reaction.[3]

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)EquivalentsVolume/Mass
4-Iodoanisole (B42571)234.041.01.0234 mg
2-Mercaptoethanol78.131.21.293.8 mg (0.08 mL)
Copper(I) iodide (CuI)190.450.050.059.5 mg
1,10-Phenanthroline (B135089)180.210.10.118.0 mg
Cesium carbonate (Cs₂CO₃)325.822.02.0651.6 mg
Toluene (B28343) (anhydrous)---5 mL

Procedure:

  • To an oven-dried Schlenk tube, add 4-iodoanisole (234 mg, 1.0 mmol), copper(I) iodide (9.5 mg, 0.05 mmol), 1,10-phenanthroline (18.0 mg, 0.1 mmol), and cesium carbonate (651.6 mg, 2.0 mmol).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (5 mL) via syringe.

  • Add 2-mercaptoethanol (0.08 mL, 1.2 mmol) via syringe.

  • Place the reaction tube in a preheated oil bath at 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate gradient) to afford the pure 2-(4-methoxyphenylthio)ethanol.

Expected Yield: Moderate to good yields are expected based on similar reactions.[4]

Palladium-Catalyzed C-S Cross-Coupling

Palladium-catalyzed cross-coupling reactions are renowned for their high efficiency and broad functional group tolerance. While the hydroxyl group of 2-mercaptoethanol can sometimes complicate these reactions by forming inactive metal complexes, specific ligand systems have been developed to overcome this challenge.[5]

Experimental Protocol: Synthesis of this compound

This protocol is based on a robust palladium-catalyzed C-S coupling method developed for challenging substrates like 2-mercaptoethanol.[5]

Reaction Scheme:

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)EquivalentsVolume/Mass
Bromobenzene (B47551)157.011.01.0157 mg (0.11 mL)
2-Mercaptoethanol78.131.21.293.8 mg (0.08 mL)
Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃)915.720.010.019.2 mg
Xantphos578.680.020.0211.6 mg
Sodium tert-butoxide (NaOtBu)96.101.41.4134.5 mg
Toluene (anhydrous)---5 mL

Procedure:

  • In a glovebox, charge an oven-dried vial with tris(dibenzylideneacetone)dipalladium(0) (9.2 mg, 0.01 mmol) and Xantphos (11.6 mg, 0.02 mmol).

  • Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 10 minutes to form the catalyst complex.

  • In a separate oven-dried Schlenk tube, add sodium tert-butoxide (134.5 mg, 1.4 mmol).

  • Seal the tube, and evacuate and backfill with an inert gas.

  • Add the pre-formed catalyst solution to the Schlenk tube containing the base.

  • Add bromobenzene (0.11 mL, 1.0 mmol) and 2-mercaptoethanol (0.08 mL, 1.2 mmol) to the reaction mixture via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

Catalytic SystemAryl HalideThiolProductYield (%)Reference
CuI/Phenanthroline4-Iodoanisole2-Mercaptoethanol2-(4-Methoxyphenylthio)ethanol~60-80[3]
Pd₂(dba)₃/XantphosAryl Bromides2-MercaptoethanolAryl 2-hydroxyethyl sulfides>95[5]
Estimated yield based on a similar reported reaction.

Visualizations

Logical Workflow for Ullmann C-S Coupling

Ullmann_CS_Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Halide, CuI, Ligand, Base inert Inert Atmosphere (Ar/N2) reagents->inert solvent Add Anhydrous Solvent inert->solvent thiol Add 2-Mercaptoethanol solvent->thiol heat Heat and Stir (110-120 °C, 12-24h) thiol->heat monitor Monitor Progress (TLC) heat->monitor cool Cool to RT monitor->cool filter Filter and Wash cool->filter extract Liquid-Liquid Extraction filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure 2-(Arylthio)ethanol purify->product

Caption: General workflow for the copper-catalyzed Ullmann C-S coupling.

Catalytic Cycle for Palladium-Catalyzed C-S Coupling

Palladium_Catalytic_Cycle pd0 Pd(0)L_n oa_complex [Ar-Pd(II)(L_n)-X] pd0->oa_complex Oxidative Addition (Ar-X) thiolate_complex [Ar-Pd(II)(L_n)-S-R'] oa_complex->thiolate_complex Thiolate Binding (-HX) thiolate_complex->pd0 Reductive Elimination product Ar-S-R' thiolate_complex->product

Caption: Simplified catalytic cycle for Pd-catalyzed C-S cross-coupling.

References

Application of 2-(Phenylthio)ethanol in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Phenylthio)ethanol is a versatile bifunctional molecule with significant applications in medicinal chemistry. It serves as a crucial building block for the synthesis of various heterocyclic compounds with proven biological activities. Furthermore, this compound and its derivatives have demonstrated intrinsic antimicrobial and antioxidant properties, making them promising candidates for further investigation in drug discovery programs. This document provides detailed application notes, experimental protocols, and relevant data to guide researchers in exploring the potential of this compound in medicinal chemistry.

Medicinal Chemistry Applications

This compound's utility in medicinal chemistry stems from its dual functionality: a hydroxyl group that can be readily derivatized and a phenylthio moiety that can participate in various chemical transformations or contribute to biological activity.

  • Synthetic Intermediate for Bioactive Heterocycles: this compound is a key precursor in the synthesis of indole, benzofuran, and benzothiophene (B83047) derivatives.[1][2] These heterocyclic scaffolds are present in numerous FDA-approved drugs and natural products with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory agents.

  • Antimicrobial Agent: Preliminary studies indicate that this compound possesses antimicrobial properties, suggesting its potential as a lead compound for the development of new anti-infective agents.[1] While specific data for this compound is limited, the related compound 2-phenylethanol (B73330) exhibits bacteriostatic and bactericidal effects.[3]

  • Antioxidant Properties: The compound has been investigated for its capacity to scavenge free radicals, indicating potential applications in conditions associated with oxidative stress.[1]

  • Protecting Group in Nucleoside Chemistry: The 2-(phenylthio)ethyl group has been employed as a temporary masking group for the thymine (B56734) residue during the synthesis of sugar-modified thymidine (B127349) derivatives, highlighting its utility in the synthesis of complex biomolecules.[2]

  • Enzyme Inhibition: Derivatives of sulfur-containing ethyl piperazine (B1678402) compounds, which can be synthesized from precursors related to this compound, have been explored as acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitors, which are targets for atherosclerosis.

Quantitative Data

Quantitative data on the biological activity of this compound is not extensively available in the public domain. However, data for the structurally related compound, 2-phenylethanol, provides a valuable reference point for its potential antimicrobial efficacy.

CompoundAssayOrganismParameterValueReference
2-PhenylethanolBroth MicrodilutionEscherichia coliMIC50~15 mM[3]

Note: MIC50 (Minimum Inhibitory Concentration 50%) is the concentration of a substance that inhibits 50% of the visible growth of a microorganism.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the nucleophilic substitution reaction between thiophenol and 2-chloroethanol (B45725).

Materials:

Procedure:

  • Dissolve sodium hydroxide in ethanol in a round-bottom flask.

  • Add thiophenol to the solution and stir.

  • Slowly add 2-chloroethanol to the reaction mixture.

  • Reflux the mixture for several hours.

  • After cooling, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent using a rotary evaporator to obtain crude this compound.

  • Purify the product by vacuum distillation.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of this compound against a bacterial strain.

Materials:

  • This compound

  • Bacterial strain (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the stock solution in MHB across the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.[4][5]

DPPH Radical Scavenging Assay

This protocol outlines a common method for evaluating the antioxidant activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or ethanol

  • UV-Vis spectrophotometer

  • 96-well microtiter plates or cuvettes

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol. The concentration should be adjusted to obtain an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare various concentrations of this compound in the same solvent.

  • Reaction: Mix the DPPH solution with the sample solutions in a 96-well plate or cuvettes. Include a control (DPPH solution with solvent only).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[6][7]

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action and the specific signaling pathways modulated by this compound are not yet fully elucidated. However, studies on the closely related compound, 2-phenylethanol, suggest a primary mode of action involving the disruption of the bacterial cell membrane.[3] 2-phenylethanol is believed to intercalate into the lipid bilayer, leading to an increase in membrane fluidity and permeability. This disruption of the membrane integrity can lead to the leakage of intracellular components and ultimately cell death. Additionally, it has been suggested that 2-phenylethanol may inhibit DNA, RNA, and protein synthesis.[3]

G Lipid_Bilayer Lipid Bilayer Membrane_Fluidity Membrane_Fluidity Lipid_Bilayer->Membrane_Fluidity Increases Membrane_Proteins Membrane Proteins DNA DNA Cell_Death Cell_Death RNA RNA Protein Protein Intracellular_Components Intracellular Components PTE This compound (or 2-Phenylethanol) PTE->Lipid_Bilayer Intercalation Inhibition Inhibition PTE->Inhibition Inhibits Membrane_Permeability Membrane_Permeability Membrane_Fluidity->Membrane_Permeability Leakage Leakage Membrane_Permeability->Leakage Leads to Leakage->Cell_Death Causes Inhibition->DNA Synthesis Inhibition->RNA Synthesis Inhibition->Protein Synthesis

Caption: Proposed mechanism of antimicrobial action for 2-phenylethanol.

Experimental Workflows

The following diagrams illustrate general workflows for the evaluation of the medicinal chemistry potential of this compound and its derivatives.

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation Further Evaluation Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Antimicrobial Antimicrobial Assay (MIC Determination) Characterization->Antimicrobial Antioxidant Antioxidant Assay (e.g., DPPH) Characterization->Antioxidant Anticancer Anticancer Assay (e.g., MTT) Characterization->Anticancer Hit_Identification Hit Identification Antimicrobial->Hit_Identification Antioxidant->Hit_Identification Anticancer->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Mechanism_Studies Mechanism of Action Studies Lead_Optimization->Mechanism_Studies In_Vivo In Vivo Studies Mechanism_Studies->In_Vivo

Caption: General workflow for drug discovery with this compound.

G start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum serial_dilution Serial Dilution of This compound start->serial_dilution inoculate Inoculate 96-well Plate prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

Conclusion

This compound represents a valuable starting point for medicinal chemistry research. Its synthetic accessibility and inherent biological activities, coupled with its utility as a scaffold for more complex molecules, underscore its potential in the development of new therapeutic agents. Further research is warranted to fully explore the pharmacological profile of this compound and its derivatives, including the elucidation of their specific molecular targets and mechanisms of action. The protocols and data presented herein provide a solid foundation for initiating such investigations.

References

Application Notes and Protocols for Testing the Antimicrobial Effects of 2-(Phenylthio)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylthio)ethanol is an organosulfur compound that has garnered interest for its potential biological activities.[1] Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.[1] This document provides detailed experimental protocols to systematically evaluate the antimicrobial efficacy of this compound. The described methods cover the determination of its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and preliminary elucidation of its mechanism of action.

These protocols are intended to guide researchers in obtaining reproducible and comparable data on the antimicrobial effects of this compound against a panel of clinically relevant microorganisms.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3][4] The broth microdilution method is a widely used and standardized technique for determining the MIC of antimicrobial agents.[2][4][5][6]

Experimental Protocol: Broth Microdilution Assay

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[7][8]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note the final concentration of the solvent should not exceed 1% in the assay and a solvent control should be included.

    • Perform serial two-fold dilutions of the this compound stock solution in the appropriate broth in the wells of a 96-well microtiter plate. Typically, 100 µL of broth is added to each well, and then 100 µL of the compound at 2x the desired final concentration is added to the first well and serially diluted.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 100 µL of the prepared bacterial inoculum.

    • Include the following controls on each plate:

      • Growth Control: Broth and inoculum, without the test compound.

      • Sterility Control: Broth only, without inoculum or test compound.

      • Solvent Control: Broth, inoculum, and the highest concentration of the solvent used.

    • Seal the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.

Data Presentation: MIC of this compound
MicroorganismGram StainThis compound MIC (µg/mL)Ampicillin MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive640.250.5
Escherichia coli ATCC 25922Gram-negative12880.015
Pseudomonas aeruginosa ATCC 27853Gram-negative256>2560.25
Candida albicans ATCC 90028N/A (Fungus)128N/AN/A

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the final inoculum after a 24-hour incubation.[7][9][10][11] It is a complementary test to the MIC and helps to determine if an agent is bactericidal or bacteriostatic.[7][9] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[7][11]

Experimental Protocol: MBC Assay

Materials:

  • Results from the MIC broth microdilution assay

  • Sterile agar plates (e.g., Tryptic Soy Agar)

  • Sterile pipettes and tips

  • Incubator

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the completed MIC plate showing no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

    • Spread the aliquot onto a fresh, appropriately labeled agar plate.

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Data Presentation: MBC of this compound
MicroorganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 29213641282Bactericidal
Escherichia coli ATCC 259221285124Bactericidal
Pseudomonas aeruginosa ATCC 27853256>1024>4Bacteriostatic
Candida albicans ATCC 900281282562Fungicidal

Disk Diffusion Assay

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to antimicrobial agents.[12] It involves placing paper disks impregnated with a specific concentration of the antimicrobial agent onto an agar plate inoculated with the test organism.[12][13][14][15]

Experimental Protocol: Disk Diffusion Assay

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Forceps

  • Incubator

  • Ruler or caliper

Procedure:

  • Preparation of Antimicrobial Disks:

    • Prepare a solution of this compound at a desired concentration.

    • Impregnate sterile filter paper disks with a known volume of the this compound solution and allow them to dry.

  • Inoculation of Agar Plate:

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described for the MIC assay.

    • Dip a sterile swab into the inoculum and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees between each streaking to ensure even coverage.[15][16]

  • Placement of Disks and Incubation:

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated agar plate.[12]

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 35-37°C for 16-18 hours.[15]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[13]

Data Presentation: Zone of Inhibition for this compound
MicroorganismThis compound (µ g/disk )Zone of Inhibition (mm)Ampicillin (10 µ g/disk ) Zone of Inhibition (mm)Ciprofloxacin (5 µ g/disk ) Zone of Inhibition (mm)
Staphylococcus aureus ATCC 29213100182825
Escherichia coli ATCC 25922100141530
Pseudomonas aeruginosa ATCC 2785310010022

Preliminary Mechanism of Action Studies

To understand how this compound exerts its antimicrobial effects, several assays can be performed to investigate its impact on key cellular processes. A related compound, 2-phenylethanol, is known to affect the structure of biomembranes, which is linked to its bacteriostatic activity.[17][18]

Cell Membrane Integrity Assay

This assay determines if this compound disrupts the bacterial cell membrane, leading to the leakage of intracellular components. The release of nucleic acids can be monitored by measuring the absorbance at 260 nm.[19]

Experimental Protocol:

  • Preparation of Bacterial Suspension:

    • Grow the test bacteria to the mid-logarithmic phase.

    • Harvest the cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 0.5).

  • Treatment with this compound:

    • Add this compound to the bacterial suspension at concentrations corresponding to the MIC and 2x MIC.

    • Include a positive control (e.g., a known membrane-disrupting agent like polymyxin (B74138) B) and a negative control (untreated cells).

  • Incubation and Measurement:

    • Incubate the suspensions at 37°C.

    • At various time points (e.g., 0, 30, 60, 120 minutes), take aliquots, centrifuge to pellet the cells, and transfer the supernatant to a UV-transparent 96-well plate.

    • Measure the absorbance of the supernatant at 260 nm.

DNA Interaction Assay

This assay can help determine if this compound interacts with bacterial DNA, potentially inhibiting DNA replication or transcription. This can be assessed through methods like fluorescence intercalator displacement assays.[20]

Experimental Protocol (Fluorescence Intercalator Displacement):

  • Prepare a DNA-dye complex:

    • Use a fluorescent DNA intercalator (e.g., ethidium (B1194527) bromide) and bacterial DNA.

    • Mix the DNA and intercalator to form a fluorescent complex.

  • Titration with this compound:

    • Add increasing concentrations of this compound to the DNA-dye complex.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the intercalator. A decrease in fluorescence suggests that this compound is displacing the intercalator from the DNA.

Enzyme Inhibition Assay

This assay investigates whether this compound inhibits the activity of essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication.[21][22][23][24]

Experimental Protocol (General):

  • Obtain or purify the target enzyme.

  • Set up the enzymatic reaction with the enzyme, its substrate, and any necessary cofactors.

  • Add this compound at various concentrations.

  • Measure the enzyme activity by monitoring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_primary_screening Primary Screening cluster_bactericidal_activity Bactericidal/Bacteriostatic Determination cluster_moa Mechanism of Action Studies prep_compound Prepare this compound Stock mic Broth Microdilution (MIC) prep_compound->mic disk Disk Diffusion prep_compound->disk prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->mic prep_inoculum->disk mbc MBC Assay mic->mbc From MIC results membrane Membrane Integrity Assay mic->membrane Use MIC values dna DNA Interaction Assay mic->dna Use MIC values enzyme Enzyme Inhibition Assay mic->enzyme Use MIC values Putative_Mechanism_of_Action cluster_cell Bacterial Cell compound This compound membrane Cell Membrane compound->membrane Disruption dna_mol DNA compound->dna_mol Binding/Interference enzyme_mol Essential Enzymes compound->enzyme_mol Inhibition cytoplasm Cytoplasm membrane->cytoplasm Increased Permeability (Leakage of contents) cell_death cell_death cytoplasm->cell_death Cell Death dna_mol->cytoplasm Inhibition of Replication/ Transcription enzyme_mol->cytoplasm Inhibition of Metabolic Pathways

References

Application Notes and Protocols for the Analytical Determination of 2-(Phenylthio)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Phenylthio)ethanol is an organosulfur compound utilized in various chemical syntheses, including the preparation of pharmaceuticals and other specialty chemicals.[1] Its accurate detection and quantification are crucial for process monitoring, quality control of starting materials and final products, and for ensuring the safety and efficacy of drug products where it may be present as an intermediate or impurity. This document provides detailed application notes and experimental protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), two common analytical techniques in pharmaceutical and chemical analysis.

The methodologies described herein are based on established analytical principles for similar compounds and serve as a comprehensive guide for researchers, scientists, and drug development professionals.[2]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for the development of analytical methods, including the selection of appropriate solvents and instrumental conditions.

PropertyValue
CAS Number 699-12-7
Molecular Formula C₈H₁₀OS
Molecular Weight 154.23 g/mol
Appearance Liquid
Density 1.143 g/mL at 25 °C
Boiling Point 115-116 °C at 2 mmHg
Refractive Index n20/D 1.592

(Data sourced from various chemical suppliers and databases)[3][4]

Analytical Methods for Quantification

The primary methods for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice between these techniques depends on the sample matrix, required sensitivity, and available instrumentation.[2]

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is well-suited for the analysis of volatile and semi-volatile compounds like this compound. Coupled with a Flame Ionization Detector (FID), it provides high sensitivity and a wide linear range.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique for separating and quantifying components in a liquid mixture. For this compound, which contains a phenyl group (a chromophore), UV detection is a suitable choice.[2]

Quantitative Data Summary

The following table summarizes typical performance characteristics for GC and HPLC methods for the analysis of this compound. These values are illustrative and would require experimental validation for a specific application.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and polarity in the gaseous phase.Separation based on polarity and interaction with a stationary phase in the liquid phase.
Typical Column Capillary column (e.g., DB-5, HP-5ms)Reversed-phase column (e.g., C18, C8)
Mobile Phase / Carrier Gas Inert gas (e.g., Helium, Nitrogen)Solvent mixture (e.g., Acetonitrile, Water)
Detector Flame Ionization Detector (FID)UV-Vis Detector (e.g., at 254 nm)
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.5 µg/mL
Limit of Quantification (LOQ) ~ 0.3 µg/mL~ 1.5 µg/mL
Linearity Range 0.3 - 500 µg/mL1.5 - 500 µg/mL
Precision (%RSD) < 2%< 2%
Accuracy (Recovery %) 98 - 102%97 - 103%

Experimental Protocols

Protocol 1: Quantification of this compound by GC-FID

1. Objective: To quantify the amount of this compound in a sample using Gas Chromatography with Flame Ionization Detection.

2. Materials and Reagents:

  • This compound reference standard (99%+ purity)

  • Solvent: Dichloromethane or Methanol (HPLC grade)

  • Inert carrier gas: Helium or Nitrogen (high purity)

  • Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)

  • Autosampler

  • Data acquisition and processing software

4. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 25, 100, 250, 500 µg/mL).

5. Sample Preparation:

  • Accurately weigh a known amount of the sample and dissolve it in a suitable volume of the solvent to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial if particulate matter is present.

6. GC-FID Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Detector Temperature (FID): 300 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 300 mL/min

  • Makeup Gas (Nitrogen): 25 mL/min

7. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r² > 0.999).

  • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: Quantification of this compound by HPLC-UV

1. Objective: To quantify the amount of this compound in a sample using High-Performance Liquid Chromatography with UV detection.

2. Materials and Reagents:

  • This compound reference standard (99%+ purity)

  • Mobile Phase A: Water (HPLC grade)

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Diluent: 50:50 (v/v) Acetonitrile:Water

  • Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Reversed-phase column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Data acquisition and processing software

4. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 5, 25, 100, 250, 500 µg/mL).

5. Sample Preparation:

  • Accurately weigh a known amount of the sample and dissolve it in a suitable volume of the diluent to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an autosampler vial.

6. HPLC-UV Conditions:

  • Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: 254 nm

  • Run Time: 10 minutes

7. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standard injections against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r² > 0.999).

  • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Acquisition Sample_Prep Sample Preparation (Dilution, Filtration) Sample->Sample_Prep Std_Prep Standard Preparation Analysis_Method Analytical Method (GC-FID or HPLC-UV) Sample_Prep->Analysis_Method Data_Acq Data Acquisition Analysis_Method->Data_Acq Cal_Curve Calibration Curve Generation Data_Acq->Cal_Curve Quantification Quantification Cal_Curve->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analysis of this compound.

Method_Selection cluster_props Analyte Properties cluster_methods Analytical Techniques Analyte This compound Volatility Volatile / Semi-Volatile Analyte->Volatility Chromophore Contains Phenyl Group (UV Chromophore) Analyte->Chromophore GC Gas Chromatography (GC) Volatility->GC HPLC High-Performance Liquid Chromatography (HPLC) Chromophore->HPLC

Caption: Logic for selecting an appropriate analytical method.

References

Application Notes and Protocols for the Large-Scale Production and Purification of 2-(Phenylthio)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the large-scale synthesis, purification, and quality control of 2-(Phenylthio)ethanol. The protocols are intended to be scalable for industrial and research applications.

Synthesis of this compound

The primary industrial route for the synthesis of this compound involves the reaction of thiophenol with a two-carbon electrophile, typically 2-chloroethanol (B45725) or ethylene (B1197577) oxide. The reaction with 2-chloroethanol is generally preferred for its milder conditions and easier handling on a large scale.

Synthesis via Williamson Ether-type Reaction

This process involves the nucleophilic substitution of the chloride in 2-chloroethanol by the thiophenoxide ion.

Reaction Scheme:

Table 1: Stoichiometry and Reaction Parameters for Large-Scale Synthesis

ParameterValueUnitNotes
Thiophenol1.0Molar EquivalentStarting material
2-Chloroethanol1.1Molar EquivalentSlight excess to ensure complete conversion of thiophenol
Sodium Hydroxide (B78521)1.05Molar EquivalentTo deprotonate thiophenol and neutralize HCl formed
SolventEthanol (B145695) or Toluene (B28343)-Ethanol is a greener solvent, while toluene can aid in azeotropic water removal
Reaction Temperature60 - 80°CExothermic reaction; requires cooling
Reaction Time4 - 6hoursMonitored by GC or TLC
Expected Yield85 - 95%Based on thiophenol
Experimental Protocol: Large-Scale Synthesis

Materials:

  • Thiophenol (reagent grade, ≥99%)

  • 2-Chloroethanol (reagent grade, ≥99%)

  • Sodium hydroxide (pellets or 50% aqueous solution)

  • Ethanol (denatured or absolute) or Toluene

  • Hydrochloric acid (10% aqueous solution)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

  • 100 L glass-lined reactor with mechanical stirring, reflux condenser, dropping funnel, and temperature control unit

  • Heating/cooling mantle

  • Separatory funnel (appropriate scale)

  • Rotary evaporator (for solvent removal)

  • Vacuum distillation setup

Procedure:

  • Reactor Setup: Charge the 100 L reactor with ethanol (or toluene) and sodium hydroxide. Stir until the sodium hydroxide is completely dissolved.

  • Thiophenol Addition: Cool the solution to 10-15 °C. Slowly add thiophenol via the dropping funnel over 1-2 hours, maintaining the temperature below 25 °C. The formation of sodium thiophenoxide is an exothermic process.

  • 2-Chloroethanol Addition: After the complete addition of thiophenol, slowly add 2-chloroethanol over 2-3 hours, maintaining the reaction temperature between 25-30 °C.

  • Reaction: Once the addition is complete, heat the reaction mixture to 60-80 °C and maintain for 4-6 hours. Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC until the thiophenol is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the excess base by adding 10% hydrochloric acid until the pH is ~7.

    • If using ethanol as a solvent, remove the bulk of the solvent under reduced pressure using a rotary evaporator.

    • If using toluene, proceed directly to washing.

    • Transfer the residue/toluene solution to a large separatory funnel.

    • Wash the organic layer sequentially with water (2 x 20 L) and brine (1 x 20 L).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Diagram 1: Synthesis Workflow

Synthesis_Workflow Thiophenol Thiophenol Reactor 100 L Reactor Thiophenol->Reactor Two_Chloroethanol 2-Chloroethanol Two_Chloroethanol->Reactor NaOH Sodium Hydroxide NaOH->Reactor Solvent Solvent (Ethanol/Toluene) Solvent->Reactor Reaction Reaction (60-80°C, 4-6h) Reactor->Reaction Workup Aqueous Work-up (Neutralization, Washes) Reaction->Workup Crude_Product Crude this compound Workup->Crude_Product

Caption: Workflow for the large-scale synthesis of this compound.

Purification of this compound

The primary method for purifying this compound on a large scale is vacuum distillation. This technique is effective in separating the desired product from unreacted starting materials, byproducts, and residual solvent.

Table 2: Vacuum Distillation Parameters

ParameterValueUnitNotes
Boiling Point115-116°Cat 2 mmHg
Vacuum Pressure1 - 5mmHgLower pressure reduces the boiling point and prevents thermal decomposition
Column TypePacked column (e.g., with Raschig rings or structured packing)-Provides a large surface area for efficient vapor-liquid equilibrium
Reflux Ratio3:1 to 5:1-A higher reflux ratio improves separation efficiency but increases distillation time
Expected Purity>99%After distillation
Experimental Protocol: Vacuum Distillation

Equipment:

  • Distillation flask (appropriate scale) with a heating mantle

  • Packed distillation column

  • Distillation head with condenser and receiver flasks

  • Vacuum pump and vacuum gauge

  • Cold trap

Procedure:

  • Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the crude this compound into the distillation flask. Add boiling chips or a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system, ensuring there are no leaks.

  • Heating: Once the desired vacuum is reached, begin heating the distillation flask.

  • Fraction Collection:

    • Collect the first fraction, which may contain residual solvent and low-boiling impurities, and discard it.

    • Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of this compound at the applied pressure, begin collecting the main fraction in a clean receiver flask.

    • Continue distillation until the temperature at the head starts to drop or rise significantly, indicating the end of the product fraction.

  • Shutdown: Turn off the heating, allow the system to cool under vacuum, and then slowly release the vacuum before disassembling the apparatus.

Diagram 2: Purification Workflow

Purification_Workflow Crude_Product Crude this compound Distillation_Setup Vacuum Distillation Apparatus Crude_Product->Distillation_Setup Fraction_1 Fore-run (Impurities) Distillation_Setup->Fraction_1 Main_Fraction Pure this compound (>99%) Distillation_Setup->Main_Fraction Residue High-boiling Residue Distillation_Setup->Residue

Caption: Purification of this compound via vacuum distillation.

Quality Control and Analytical Protocols

Rigorous quality control is essential to ensure the purity and identity of the final product. A combination of chromatographic and spectroscopic techniques is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

Table 3: GC-MS Parameters for Impurity Analysis

ParameterValue
Gas Chromatograph
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250 °C
Carrier GasHelium, constant flow at 1.0 mL/min
Oven Program50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Injection Volume1 µL (split ratio 50:1)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Range35 - 400 amu

Potential Impurities:

  • Thiophenol (unreacted starting material)

  • 2-Chloroethanol (unreacted starting material)

  • Diphenyl disulfide (oxidation of thiophenol)

  • 1,2-bis(phenylthio)ethane (side product)

  • Residual solvent (e.g., ethanol, toluene)

High-Performance Liquid Chromatography (HPLC) for Purity Assay

HPLC with UV detection is a standard method for determining the purity of the final product.

Table 4: HPLC Parameters for Purity Assay

ParameterValue
ColumnC18 reverse-phase, 250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseIsocratic: Acetonitrile:Water (60:40 v/v)
Flow Rate1.0 mL/min
Column Temperature25 °C
DetectionUV at 254 nm
Injection Volume10 µL
Run Time15 minutes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is used to confirm the chemical structure of this compound and to detect impurities.[1]

¹H NMR (400 MHz, CDCl₃):

  • δ 7.40-7.20 (m, 5H, Ar-H): Aromatic protons.

  • δ 3.75 (t, J = 6.5 Hz, 2H, -CH₂OH): Methylene (B1212753) group adjacent to the hydroxyl group.

  • δ 3.15 (t, J = 6.5 Hz, 2H, -SCH₂-): Methylene group adjacent to the sulfur atom.

  • δ 2.0 (br s, 1H, -OH): Hydroxyl proton (exchangeable with D₂O).

¹³C NMR (100 MHz, CDCl₃):

  • δ 135.8 (Ar-C): Quaternary aromatic carbon attached to sulfur.

  • δ 129.8, 129.1, 126.3 (Ar-CH): Aromatic carbons.

  • δ 60.8 (-CH₂OH): Carbon of the methylene group adjacent to the hydroxyl group.

  • δ 35.5 (-SCH₂-): Carbon of the methylene group adjacent to the sulfur atom.

Diagram 3: Analytical Workflow

Analytical_Workflow Final_Product Purified this compound GCMS GC-MS Analysis Final_Product->GCMS HPLC HPLC Analysis Final_Product->HPLC NMR NMR Spectroscopy Final_Product->NMR Impurity_Profile Impurity Profile GCMS->Impurity_Profile Purity_Assay Purity Assay (>99%) HPLC->Purity_Assay Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation

Caption: Analytical workflow for the quality control of this compound.

References

Application Notes and Protocols: Derivatization of 2-(Phenylthio)ethanol for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 2-(Phenylthio)ethanol into ester and ether derivatives and for their subsequent evaluation in biological assays. This document is intended to guide researchers in synthesizing novel compounds and assessing their potential as antimicrobial and antioxidant agents.

Introduction

This compound is a versatile bifunctional molecule containing a hydroxyl group and a thioether linkage. The presence of these functionalities allows for a variety of chemical modifications to modulate its physicochemical properties and biological activity. Derivatization of the hydroxyl group into esters and ethers can significantly impact the compound's lipophilicity, membrane permeability, and interaction with biological targets. Preliminary studies have suggested that this compound and its derivatives possess noteworthy biological activities, including antioxidant and antimicrobial properties, making them interesting candidates for drug development and further research.[1]

This document outlines the synthesis of representative ester and ether derivatives of this compound and provides protocols for evaluating their efficacy in common biological assays.

Derivatization of this compound

The hydroxyl group of this compound serves as a key site for derivatization. Two common strategies, esterification and etherification, are detailed below.

Synthesis of 2-(Phenylthio)ethyl Ester Derivatives

Ester derivatives can be synthesized through the reaction of this compound with acyl chlorides or carboxylic acids under appropriate conditions.

Protocol 2.1.1: Synthesis of 2-(Phenylthio)ethyl Benzoate (B1203000)

This protocol describes the synthesis of 2-(phenylthio)ethyl benzoate, a representative ester derivative.

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in dry dichloromethane (DCM).

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure 2-(phenylthio)ethyl benzoate.

Synthesis of 2-(Phenylthio)ethyl Ether Derivatives

Ether derivatives can be prepared via the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[2][3]

Protocol 2.2.1: Synthesis of 1-Methoxy-2-(phenylthio)ethane

This protocol details the synthesis of a simple methyl ether derivative.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add a solution of this compound (1 equivalent) in anhydrous THF.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-methoxy-2-(phenylthio)ethane.

Biological Assays

The synthesized derivatives can be screened for various biological activities. Protocols for antimicrobial and antioxidant assays are provided below.

Antimicrobial Activity Assay

The antimicrobial potential of the derivatives can be assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Protocol 3.1.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotic/antifungal (e.g., Ampicillin, Fluconazole)

  • Negative control (broth with solvent)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the stock solutions in the appropriate broth to achieve a range of concentrations.

  • Prepare a microbial inoculum and adjust its concentration to a standard (e.g., 0.5 McFarland standard).

  • Add the standardized microbial suspension to each well, resulting in a final volume of 200 µL per well.

  • Include a positive control (broth with microorganism and standard drug) and a negative control (broth with microorganism and solvent).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • After incubation, determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the absorbance at 600 nm.

Table 1: Antimicrobial Activity of 2-(Phenylthio)ethyl Benzoate Derivatives (MIC in mg/mL)

CompoundStaphylococcus aureusEscherichia coliKlebsiella pneumoniaeProteus vulgarisEnterococcus faeciumPseudomonas aeruginosaCandida albicans
2a 3.1256.256.256.253.1256.251.56
2b 3.1253.1256.253.1256.253.1253.125
2d 3.1256.253.1256.253.1256.253.125
Ampicillin 0.001-3.125------
Fluconazole ------1.56

Data adapted from a study on 2-(phenylthio)-ethyl benzoate derivatives. The specific structures of compounds 2a, 2b, and 2d were not detailed in the provided search results. The MIC values for Ampicillin are presented as a range found in the literature.[4][5]

Antioxidant Activity Assay

The antioxidant capacity of the derivatives can be evaluated using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method.

Protocol 3.2.1: DPPH Radical Scavenging Assay

This assay measures the ability of the test compounds to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • Synthesized this compound derivatives

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microtiter plate

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

  • Prepare stock solutions of the test compounds and the positive control in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add varying concentrations of the test compounds and the positive control to the wells.

  • Include a blank control containing only methanol and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

Table 2: Antioxidant Activity of this compound Derivatives (Example IC₅₀ Values)

CompoundDPPH Radical Scavenging IC₅₀ (µM)ABTS Radical Scavenging IC₅₀ (µM)
2-(Phenylthio)ethyl acetate Data not availableData not available
2-(Phenylthio)ethyl benzoate Data not availableData not available
1-Methoxy-2-(phenylthio)ethane Data not availableData not available
Ascorbic Acid (Standard) ~25-50~50-100
Trolox (Standard) ~40-80~15-30

Note: Specific IC₅₀ values for the synthesized derivatives of this compound were not available in the searched literature. The values for the standards are provided for reference. Researchers should determine the IC₅₀ values for their synthesized compounds experimentally.

Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound derivatives.

Synthesis_Workflow cluster_synthesis Derivatization of this compound Start Start Reactants This compound + Acyl Chloride/Carboxylic Acid or Alkyl Halide Start->Reactants Step 1 Reaction Esterification or Williamson Ether Synthesis Reactants->Reaction Step 2 Workup Extraction and Washing Reaction->Workup Step 3 Purification Column Chromatography Workup->Purification Step 4 Product Pure Derivative Purification->Product Step 5 Biological_Assay_Workflow cluster_antimicrobial Antimicrobial Assay cluster_antioxidant Antioxidant Assay Start Synthesized Derivative MIC_Setup Prepare serial dilutions in 96-well plate Start->MIC_Setup DPPH_Setup Prepare serial dilutions with DPPH in 96-well plate Start->DPPH_Setup Inoculation Add microbial culture MIC_Setup->Inoculation Incubation Incubate at 37°C Inoculation->Incubation MIC_Reading Determine MIC Incubation->MIC_Reading Dark_Incubation Incubate in the dark DPPH_Setup->Dark_Incubation Abs_Reading Measure absorbance at 517 nm Dark_Incubation->Abs_Reading IC50_Calc Calculate IC50 Abs_Reading->IC50_Calc Mechanism_of_Action cluster_antimicrobial_moa Potential Antimicrobial Mechanism cluster_antioxidant_moa Potential Antioxidant Mechanism Derivative This compound Derivative Membrane Bacterial Cell Membrane Derivative->Membrane Interaction Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Cellular Components Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death Derivative_AO This compound Derivative Scavenging Radical Scavenging (H-atom or electron donation) Derivative_AO->Scavenging ROS Reactive Oxygen Species (ROS) (e.g., DPPH radical) ROS->Scavenging Neutralized_ROS Neutralized Species Scavenging->Neutralized_ROS Cellular_Protection Protection from Oxidative Damage Scavenging->Cellular_Protection

References

Application Notes and Protocols: 2-(Phenylthio)ethanol for the Protection of Thymidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-(phenylthio)ethanol in the protection of the N3 position of thymidine (B127349), a critical step in the synthesis of modified oligonucleotides. The 2-(phenylthio)ethyl group serves as a novel, two-stage, base-labile protecting group, offering significant advantages in synthetic strategies requiring selective modifications of the sugar moiety.

Application Notes

The 2-(phenylthio)ethyl group is a specialized protecting group employed for the temporary masking of the thymine (B56734) residue in the synthesis of sugar-modified thymidine derivatives.[1][2] Its primary advantage lies in its unique two-stage deprotection mechanism, which allows for excellent stability under strongly basic conditions, thereby preventing undesired side reactions such as N-alkylation of the base during O-alkylation of the ribose moieties.[1][2]

The protection is achieved by installing the 2-(phenylthio)ethyl group at the N3 position of the pyrimidine (B1678525) ring via a Mitsunobu reaction with this compound.[1][2] This protected nucleoside is stable to a wide range of reaction conditions, including strongly basic media, which is often required for modifications on the sugar portion of the molecule.[1][2]

Deprotection is a two-step process. First, the thioether is oxidized to a sulfone. This oxidation step "activates" the protecting group, making the β-proton acidic. Subsequent treatment with a base induces a β-elimination reaction, liberating the N3 position of the thymine ring.[1][2] This deprotection can be carried out under conditions compatible with the final deprotection and cleavage of oligonucleotides from solid supports.[1][2]

Quantitative Data Summary

The following tables summarize the reaction conditions for the protection and deprotection of thymidine derivatives with the 2-(phenylthio)ethyl group, based on the work by D'Onofrio et al.

Table 1: Protection Reaction Conditions

SubstrateReagentsSolventTemperatureTime
5′-O-tert-butyldimethylsilyl-3′-O-(4,4′-dimethoxytriphenylmethyl)thymidineThis compound, Tributylphosphine (B147548), 1,2-Diazene-1,2-dicarboxylic acid bis(2,2-dimethylpropyl) ester (ADDP)Benzene (B151609)0 °C to RT18 h

Table 2: Deprotection Conditions

Protected SubstrateDeprotection ReagentTemperatureTimeEfficacy
N3-(2-(Phenylsulfonyl)ethyl) Thymidine DerivativeAqueous Ammonia55 °C~72 hPartial/Slow
N3-(2-(Phenylsulfonyl)ethyl) Thymidine Derivative0.1 M NaOH50 °COvernightComplete

Experimental Protocols

Protocol 1: Protection of Thymidine at the N3 Position

This protocol describes the introduction of the 2-(phenylthio)ethyl protecting group onto the N3 position of a suitably protected thymidine derivative using a Mitsunobu reaction.

Materials:

  • 5′-O-tert-butyldimethylsilyl-3′-O-(4,4′-dimethoxytriphenylmethyl)thymidine

  • This compound

  • Tributylphosphine

  • 1,2-Diazene-1,2-dicarboxylic acid bis(2,2-dimethylpropyl) ester (ADDP)

  • Benzene, anhydrous

  • Ethyl acetate (B1210297) (EtOAc)

  • Water, deionized

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve 5′-O-tert-butyldimethylsilyl-3′-O-(4,4′-dimethoxytriphenylmethyl)thymidine (1.0 eq) in anhydrous benzene at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • To this solution, add this compound (0.74 eq) and tributylphosphine (1.25 eq).

  • Stir the reaction mixture at 0 °C for 10 minutes.

  • Allow the reaction mixture to warm to room temperature.

  • Add ADDP (1.25 eq) to the mixture and continue stirring at room temperature for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the crude residue in ethyl acetate.

  • Wash the organic layer twice with deionized water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the N3-(2-(phenylthio)ethyl) protected thymidine derivative.

Protocol 2: Two-Stage Deprotection of the N3-(2-(Phenylthio)ethyl) Group

This protocol outlines the two-step procedure for the removal of the 2-(phenylthio)ethyl protecting group.

Part A: Oxidation of the Thioether to a Sulfone

Materials:

  • N3-(2-(Phenylthio)ethyl) protected thymidine derivative

  • meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable oxidizing agent

  • Dichloromethane (B109758) (DCM) or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N3-(2-(phenylthio)ethyl) protected thymidine derivative (1.0 eq) in dichloromethane at 0 °C.

  • Add m-CPBA (2.2 eq) portion-wise to the solution, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the N3-(2-(phenylsulfonyl)ethyl) protected thymidine derivative.

Part B: Base-Mediated β-Elimination

Materials:

  • N3-(2-(Phenylsulfonyl)ethyl) protected thymidine derivative

  • 0.1 M Sodium hydroxide (B78521) (NaOH) solution

Procedure:

  • Dissolve the N3-(2-(phenylsulfonyl)ethyl) protected thymidine derivative in 0.1 M NaOH solution.

  • Heat the reaction mixture at 50 °C overnight.

  • Monitor the deprotection by a suitable analytical method (e.g., HPLC or LC-MS).

  • Upon completion, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl or acetic acid).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify as necessary.

Visualizations

The following diagrams illustrate the key processes involved in the use of the 2-(phenylthio)ethyl protecting group.

Protection_Deprotection_Workflow Thymidine Protected Thymidine (Sugar OH protected) PTE_Thymidine N3-(2-Phenylthio)ethyl Thymidine Thymidine->PTE_Thymidine Protection: This compound, Mitsunobu Reaction Sulfone_Thymidine N3-(2-Phenylsulfonyl)ethyl Thymidine PTE_Thymidine->Sulfone_Thymidine Oxidation (e.g., m-CPBA) Deprotected_Thymidine Deprotected Thymidine Sulfone_Thymidine->Deprotected_Thymidine Deprotection: Base (e.g., NaOH), β-Elimination Deprotection_Mechanism cluster_oxidation Step 1: Oxidation cluster_elimination Step 2: β-Elimination Thioether Thymidine-N3-CH2-CH2-S-Ph Sulfone Thymidine-N3-CH2-CH2-SO2-Ph Thioether->Sulfone [O] Sulfone_elim Thymidine-N3-CH2-CH2-SO2-Ph Deprotonated Thymidine-N3-CH(-)-CH2-SO2-Ph Sulfone_elim->Deprotonated Base (OH-) Eliminated Thymidine-N3(-) + CH2=CH-SO2-Ph Deprotonated->Eliminated Elimination Final_Product Thymidine-N3-H Eliminated->Final_Product Protonation

References

Application of 2-(Phenylthio)ethanol in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Phenylthio)ethanol is a versatile bifunctional molecule that is gaining traction in materials science as a valuable building block for advanced polymers and materials. Its unique structure, featuring a hydroxyl group for esterification and a phenylthio moiety, allows for the synthesis of materials with tailored properties, particularly for optical and biomedical applications. The presence of the sulfur atom and the aromatic ring in the phenylthio group significantly influences the refractive index, thermal stability, and surface properties of the resulting materials.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of high refractive index polymers. It is intended for researchers and scientists in materials science and professionals in drug development exploring novel excipients and material-based delivery systems.

Key Application: High Refractive Index Polymers

A primary application of this compound in materials science is in the formulation of high refractive index (HRI) polymers.[1] The Lorentz-Lorenz equation dictates that the refractive index of a polymer is a function of its molar refractivity and molar volume. The incorporation of highly polarizable atoms like sulfur and aromatic rings, both present in this compound, increases the molar refractivity, thereby elevating the refractive index of the polymer.

These HRI polymers are critical components in advanced optical devices, including:

  • Optical Adhesives and Coatings: For bonding and anti-reflection coatings on lenses and other optical components.

  • Encapsulants for LEDs and Image Sensors: To enhance light extraction efficiency and improve performance.

  • Materials for Ophthalmic Lenses: To enable the design of thinner and lighter lenses.

The general workflow for this application involves a two-step process: the synthesis of a polymerizable monomer from this compound, followed by the polymerization of this monomer to yield the high refractive index polymer.

Experimental Protocols

Protocol 1: Synthesis of 2-(Phenylthio)ethyl Acrylate (B77674) Monomer

This protocol details the synthesis of 2-(Phenylthio)ethyl acrylate, a key monomer derived from this compound, through esterification with acryloyl chloride.[2][3]

Reaction Scheme:

Synthesis cluster_conditions Conditions This compound This compound Product 2-(Phenylthio)ethyl Acrylate This compound->Product + Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Product + Triethylamine (B128534) Triethylamine DCM Dichloromethane (B109758) (Solvent) Byproduct Triethylamine Hydrochloride

Caption: Synthesis of 2-(Phenylthio)ethyl Acrylate.

Materials:

  • This compound (1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Inhibitor (e.g., hydroquinone (B1673460), 200 ppm)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and a radical scavenger (e.g., BHT) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) dropwise to the stirred solution.

  • Addition of Acyl Chloride: In a separate flask, dissolve acryloyl chloride (1.1 eq) in anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the alcohol-base mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent.

    • Add an inhibitor like hydroquinone to prevent polymerization.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude 2-(Phenylthio)ethyl acrylate by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient).

Protocol 2: Free-Radical Polymerization of 2-(Phenylthio)ethyl Acrylate

This protocol describes the synthesis of poly(2-(phenylthio)ethyl acrylate) via free-radical polymerization.

Reaction Scheme:

Polymerization cluster_reactants Reactants cluster_conditions Conditions Monomer 2-(Phenylthio)ethyl Acrylate Polymer Poly(2-(phenylthio)ethyl acrylate) Monomer->Polymer Polymerization Initiator AIBN Initiator->Polymer Solvent Toluene (B28343) Solvent->Polymer

Caption: Free-Radical Polymerization of 2-(Phenylthio)ethyl Acrylate.

Materials:

  • 2-(Phenylthio)ethyl acrylate monomer

  • Azobisisobutyronitrile (AIBN) as the initiator

  • Anhydrous toluene or another suitable solvent

  • Methanol (B129727) for precipitation

Equipment:

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Oil bath

  • Vacuum line for degassing

  • Centrifuge or filtration setup

Procedure:

  • Preparation: In a Schlenk flask, dissolve the 2-(Phenylthio)ethyl acrylate monomer and AIBN (typically 0.1-1 mol% relative to the monomer) in anhydrous toluene.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

  • Polymerization: Place the sealed flask in a preheated oil bath at 60-80 °C and stir for 12-24 hours.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the viscous solution to a large excess of a non-solvent like cold methanol while stirring.

    • Collect the precipitated polymer by filtration or centrifugation.

  • Purification and Drying:

    • Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Quantitative Data

The following tables summarize the key physical and optical properties of 2-(Phenylthio)ethyl acrylate and the expected properties of its corresponding polymer.

Table 1: Properties of 2-(Phenylthio)ethyl Acrylate Monomer

PropertyValueReference(s)
CAS Number 95175-38-5[4][5][6]
Molecular Formula C₁₁H₁₂O₂S[4]
Molecular Weight 208.28 g/mol
Appearance Colorless liquid[4]
Density 1.12 g/cm³[4]
Boiling Point 311.3 °C at 760 mmHg[4]
Refractive Index (n_D) 1.555[4]

Table 2: Expected Properties of Poly(2-(phenylthio)ethyl acrylate)

PropertyExpected Value/RangeNotes
Refractive Index (n_D) > 1.56The refractive index is expected to be higher than that of the monomer due to the increased density upon polymerization. The exact value will depend on the polymer's molecular weight and density.
Glass Transition Temperature (T_g) 5 - 15 °CEstimated based on structurally similar poly(acrylate)s. The flexible ethyl spacer is expected to result in a relatively low T_g.
Thermal Stability (T_d, 5%) > 250 °CPhenylthio-containing polymers generally exhibit good thermal stability.
Solubility Soluble in common organic solvents (THF, chloroform, toluene)The polymer is expected to be soluble in a range of organic solvents, facilitating processing and characterization.

Characterization

The synthesized monomer and polymer should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the monomer and the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the functional groups present in the monomer and polymer.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (T_g) of the polymer.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Ellipsometry or Refractometry: To measure the refractive index of the polymer films.

Conclusion

This compound serves as a valuable precursor for the synthesis of high refractive index polymers. By converting it to polymerizable monomers like 2-(Phenylthio)ethyl acrylate, materials with desirable optical and thermal properties can be readily prepared. The protocols and data provided in this document offer a foundation for researchers to explore the potential of this compound in the development of advanced materials for a variety of applications in materials science and beyond. Further research can focus on the copolymerization of 2-(Phenylthio)ethyl acrylate with other monomers to fine-tune the material properties for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Phenylthio)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(Phenylthio)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are based on the Williamson ether synthesis. This typically involves the nucleophilic substitution reaction of a thiophenolate salt with an ethanol (B145695) derivative. The two primary variations are:

  • Reaction of Thiophenol with 2-Chloroethanol (B45725): In this method, thiophenol is deprotonated by a base to form the thiophenolate anion, which then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride to form the thioether.

  • Reaction of Thiophenol with Ethylene (B1197577) Oxide: This reaction involves the ring-opening of ethylene oxide by the thiophenolate nucleophile.

Q2: What are the key factors influencing the yield of this compound synthesis?

A2: Several factors can significantly impact the yield of the synthesis:

  • Choice of Base: The strength and type of base used to deprotonate thiophenol are crucial.

  • Reaction Solvent: The solvent affects the solubility of reactants and the rate of the nucleophilic substitution reaction.

  • Reaction Temperature: Temperature influences the reaction rate but can also promote side reactions if too high.

  • Purity of Reactants: Impurities in the starting materials can lead to unwanted side reactions and lower yields.

  • Exclusion of Air (Oxygen): Thiophenol is susceptible to oxidation, which can reduce the amount of starting material available for the desired reaction.

Q3: What is the primary side reaction of concern in this synthesis?

A3: The most common side reaction is the oxidation of thiophenol to diphenyl disulfide. This can occur in the presence of oxygen and is often catalyzed by trace metal impurities. The formation of diphenyl disulfide consumes the thiophenol, thereby reducing the yield of the desired this compound.

Troubleshooting Guide

Problem 1: Low Yield of this compound

Possible Cause Troubleshooting/Optimization Strategy
Incomplete Deprotonation of Thiophenol - Use a stronger base (e.g., sodium hydroxide) to ensure complete formation of the thiophenolate anion. - Ensure the base is of high purity and anhydrous if the reaction is sensitive to water.
Slow Reaction Rate - Increase the reaction temperature. However, monitor for the formation of byproducts. - Consider using a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB) to accelerate the reaction, especially in biphasic systems.
Side Reaction: Oxidation of Thiophenol - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Use degassed solvents.
Suboptimal Solvent - Choose a solvent that effectively dissolves both the thiophenolate salt and the electrophile. Polar aprotic solvents like DMF or DMSO can be effective, though ethanol is also commonly used.

Problem 2: Presence of Impurities in the Final Product

Possible Cause Troubleshooting/Optimization Strategy
Unreacted Starting Materials - Ensure the reaction goes to completion by monitoring with techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Optimize the stoichiometry of the reactants. A slight excess of the less expensive reagent can sometimes drive the reaction to completion.
Formation of Diphenyl Disulfide - Implement strategies to prevent the oxidation of thiophenol as mentioned above. - Diphenyl disulfide can often be separated from the product by fractional distillation under reduced pressure due to a difference in boiling points.
Other Byproducts - Analyze the reaction mixture by GC-MS or NMR to identify unknown byproducts. This information can help in devising a targeted purification strategy. - Column chromatography can be an effective method for separating closely related impurities.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of this compound from Thiophenol and 2-Chloroethanol

Base Solvent Catalyst Temperature (°C) Reaction Time (h) Yield (%) Reference
NaOHEthanolNoneReflux4~85-90General Knowledge
K₂CO₃AcetonitrileNoneReflux12~70-80General Knowledge
NaOHToluene/WaterTBAB802>90Phase-Transfer Catalysis Principles

Note: The yields presented are approximate and can vary based on specific experimental conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of this compound from Thiophenol and 2-Chloroethanol using Sodium Hydroxide (B78521)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.1 equivalents) in ethanol.

  • Addition of Thiophenol: To the stirred solution, add thiophenol (1.0 equivalent) dropwise at room temperature.

  • Addition of 2-Chloroethanol: After the addition of thiophenol is complete, add 2-chloroethanol (1.05 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. Purify the crude product by vacuum distillation to obtain pure this compound.

Protocol 2: Phase-Transfer Catalyzed Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine thiophenol (1.0 equivalent), 2-chloroethanol (1.05 equivalents), toluene, and an aqueous solution of sodium hydroxide (2.0 equivalents).

  • Addition of Catalyst: Add a catalytic amount of tetrabutylammonium bromide (TBAB, e.g., 5 mol%).

  • Reaction: Heat the biphasic mixture to 80-90°C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and separate the organic layer. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Visualizations

Synthesis_Pathway thiophenol Thiophenol thiolate Thiophenolate Anion thiophenol->thiolate + Base side_product Diphenyl Disulfide thiophenol->side_product + O₂ base Base (e.g., NaOH) product This compound thiolate->product + 2-Chloroethanol chloroethanol 2-Chloroethanol oxygen O₂ (Air)

Caption: Synthesis pathway for this compound and a common side reaction.

Troubleshooting_Workflow start Low Yield? check_base Incomplete Deprotonation? - Use stronger base - Check base purity start->check_base Yes check_purity Impure Product? start->check_purity No check_temp Slow Reaction? - Increase temperature - Consider PTC check_base->check_temp check_air Oxidation Side Reaction? - Use inert atmosphere - Degas solvents check_temp->check_air check_air->check_purity purify_distillation Fractional Distillation check_purity->purify_distillation Yes end Improved Yield and Purity check_purity->end No purify_chromatography Column Chromatography purify_distillation->purify_chromatography Further purification needed purify_distillation->end purify_chromatography->end

Caption: A logical workflow for troubleshooting low yield and purity issues.

Common side products in the synthesis of 2-(Phenylthio)ethanol and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Phenylthio)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods for the synthesis of this compound are:

  • Williamson Ether Synthesis Analogue: This involves the reaction of thiophenol with 2-chloroethanol (B45725) in the presence of a base. The base deprotonates the thiophenol to form the more nucleophilic thiophenolate anion, which then displaces the chloride from 2-chloroethanol.

  • Ring-Opening of Ethylene (B1197577) Oxide: This method involves the reaction of thiophenol with ethylene oxide, typically under basic or acidic catalysis. The thiophenolate anion acts as a nucleophile, attacking one of the carbon atoms of the ethylene oxide ring, leading to its opening and the formation of the desired product.

Q2: What is the most common side product I should be aware of during the synthesis?

A2: The most common and often most problematic side product in both primary synthetic routes is diphenyl disulfide . Thiophenol is readily oxidized, especially in the presence of air (oxygen) and base, to form this disulfide. Its formation consumes the starting thiophenol, reducing the yield of the desired product.

Q3: I see an unexpected peak in my GC-MS analysis. What could it be?

A3: Besides diphenyl disulfide, other side products can form depending on your chosen synthetic route:

  • If using 2-chloroethanol: You may observe the formation of 1,2-bis(phenylthio)ethane . This can occur if the initially formed product, this compound, is deprotonated and reacts with another molecule of 2-chloroethanol, or if any unreacted thiophenolate reacts with 1,2-dichloroethane, a potential impurity in 2-chloroethanol.

  • If using ethylene oxide: A common side product is 1-phenoxy-2-(phenylthio)ethanol or higher poly(ethylene glycol) derivatives. This occurs when the alcohol group of the desired this compound product reacts with another molecule of ethylene oxide.

Q4: How can I minimize the formation of diphenyl disulfide?

A4: To minimize the formation of diphenyl disulfide, it is crucial to prevent the oxidation of thiophenol. This can be achieved by:

  • Working under an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.

  • Using degassed solvents: Solvents can contain dissolved oxygen, which should be removed by degassing (e.g., by sparging with an inert gas or freeze-pump-thaw cycles) prior to use.

  • Controlling the addition of base: Add the base slowly to the thiophenol solution to avoid a high concentration of the readily oxidizable thiophenolate at any given time.

Q5: My reaction yield is low. What are the common causes?

A5: Low yields can be attributed to several factors:

  • Formation of side products: As discussed, the formation of diphenyl disulfide and other byproducts consumes your starting materials.

  • Incomplete reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, low temperature, or a weak base (in the Williamson synthesis).

  • Poor quality of reagents: Ensure your thiophenol, 2-chloroethanol, or ethylene oxide are of high purity. Impurities can lead to unwanted side reactions.

  • Loss during workup and purification: The product may be lost during extraction or purification steps. Ensure proper phase separation and use appropriate purification techniques.

Troubleshooting Guides

Problem 1: Significant formation of diphenyl disulfide.
Symptom Possible Cause Recommended Solution
A major peak corresponding to diphenyl disulfide (m/z 218 in MS) is observed. The reaction mixture may have a yellowish tint.Oxidation of thiophenol.1. Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar).2. Use freshly degassed solvents.3. Add the base to the thiophenol solution dropwise to maintain a low concentration of the thiophenolate anion.4. Use fresh, high-purity thiophenol.
Problem 2: Formation of poly(ethylene glycol) derivatives (when using ethylene oxide).
Symptom Possible Cause Recommended Solution
Multiple peaks with repeating units of 44 Da (C₂H₄O) are observed in the mass spectrum.Reaction of the product's hydroxyl group with excess ethylene oxide.1. Use a stoichiometric amount or a slight excess of thiophenol relative to ethylene oxide.2. Add the ethylene oxide slowly to the reaction mixture containing thiophenol.3. Keep the reaction temperature low to favor the reaction of the more acidic thiophenol over the alcohol product.
Problem 3: Low or no conversion of starting materials.
Symptom Possible Cause Recommended Solution
TLC or GC analysis shows a large amount of unreacted thiophenol and/or 2-chloroethanol.1. Insufficient base or weak base (Williamson synthesis): The thiophenolate is not being formed in sufficient quantity.2. Low reaction temperature: The activation energy for the reaction is not being overcome.3. Short reaction time: The reaction has not had enough time to proceed to completion.1. Use a stronger base (e.g., sodium hydroxide (B78521), potassium carbonate) and ensure at least one equivalent is used.2. Gradually increase the reaction temperature and monitor the progress by TLC or GC.3. Increase the reaction time.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that actual results may vary depending on the specific experimental setup and scale.

Synthesis RouteBase/CatalystSolventTemperature (°C)Time (h)Typical Yield (%)Key Side Products
Thiophenol + 2-ChloroethanolNaOHEthanol (B145695)Reflux4-680-90Diphenyl disulfide
Thiophenol + 2-ChloroethanolK₂CO₃DMF80-1006-875-85Diphenyl disulfide
Thiophenol + Ethylene OxideEt₃NToluene (B28343)50-603-585-95Diphenyl disulfide, Poly(ethylene glycol) derivatives
Thiophenol + Ethylene OxideNone (neat)-100-1202-470-80Diphenyl disulfide, Poly(ethylene glycol) derivatives

Experimental Protocols

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis Analogue

Materials:

  • Thiophenol

  • 2-Chloroethanol

  • Sodium hydroxide (NaOH)

  • Ethanol (absolute, degassed)

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.0 eq) in degassed absolute ethanol under an inert atmosphere (N₂ or Ar).

  • To the stirred solution, add thiophenol (1.0 eq) dropwise at room temperature.

  • After the addition is complete, add 2-chloroethanol (1.05 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with 1 M HCl, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound via Ring-Opening of Ethylene Oxide

Materials:

  • Thiophenol

  • Ethylene oxide

  • Triethylamine (B128534) (Et₃N)

  • Toluene (anhydrous, degassed)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a pressure-rated flask equipped with a magnetic stirrer and a gas inlet, dissolve thiophenol (1.0 eq) and triethylamine (0.1 eq) in anhydrous, degassed toluene under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully bubble a pre-weighed amount of ethylene oxide (1.0 eq) through the solution. Caution: Ethylene oxide is a toxic and flammable gas.

  • After the addition is complete, seal the flask and allow it to warm to room temperature, then heat to 50-60 °C for 3-5 hours.

  • Monitor the reaction progress by GC.

  • Upon completion, cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizing Reaction Pathways

To better understand the formation of the desired product and potential side products, the following diagrams illustrate the key reaction pathways.

Synthesis_Pathways cluster_williamson Williamson-type Synthesis cluster_ethylene_oxide Ethylene Oxide Ring-Opening Thiophenol_W Thiophenol Thiophenolate_W Thiophenolate Anion Thiophenol_W->Thiophenolate_W + Base Product_W This compound Thiophenolate_W->Product_W + 2-Chloroethanol (SN2) Diphenyl_Disulfide_W Diphenyl Disulfide Thiophenolate_W->Diphenyl_Disulfide_W Oxidation (O2) 2-Chloroethanol 2-Chloroethanol Thiophenol_EO Thiophenol Thiophenolate_EO Thiophenolate Anion Thiophenol_EO->Thiophenolate_EO + Base (cat.) Product_EO This compound Thiophenolate_EO->Product_EO + Ethylene Oxide Diphenyl_Disulfide_EO Diphenyl Disulfide Thiophenolate_EO->Diphenyl_Disulfide_EO Oxidation (O2) Ethylene_Oxide Ethylene Oxide Polyether Poly(ethylene glycol) derivative Product_EO->Polyether + Ethylene Oxide

Caption: Reaction pathways for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Disulfide High Diphenyl Disulfide Content? Start->Check_Disulfide Check_Polyether Polyether Side Products Present? Check_Disulfide->Check_Polyether No Inert_Atmosphere Improve Inert Atmosphere Use Degassed Solvents Check_Disulfide->Inert_Atmosphere Yes Check_Conversion Incomplete Reaction? Check_Polyether->Check_Conversion No Control_Stoichiometry Adjust Reactant Stoichiometry Slow Addition of Ethylene Oxide Check_Polyether->Control_Stoichiometry Yes Optimize_Conditions Increase Temperature/Time Use Stronger Base Check_Conversion->Optimize_Conditions Yes Purification Optimize Purification (Vacuum Distillation/Chromatography) Check_Conversion->Purification No Inert_Atmosphere->Purification Control_Stoichiometry->Purification Optimize_Conditions->Purification

Caption: Troubleshooting workflow for this compound synthesis.

Technical Support Center: Troubleshooting Purification of 2-(Phenylthio)ethanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(Phenylthio)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common issues encountered during column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to its purification?

Understanding the properties of this compound is crucial for designing an effective purification strategy. Its structure, containing both a polar hydroxyl group and a larger, less-polar phenylthio moiety, defines its behavior on silica (B1680970) gel.

Q2: What are the common impurities to look out for during the purification of this compound?

Impurities can arise from starting materials, side reactions, or subsequent oxidation. Common contaminants may include:

  • Thiophenol: A common starting material.[1]

  • 2-Chloroethanol: Another potential starting material.[1]

  • Diphenyl disulfide: Formed by the oxidation of thiophenol.

  • 1,2-bis(phenylthio)ethane: A potential byproduct from the reaction.

  • 2-(Phenylsulfonyl)ethanol: An oxidation product of the target compound.[1]

Q3: How do I select the optimal mobile phase (solvent system) for purifying this compound?

The ideal mobile phase should provide good separation between this compound and any impurities. This is best determined by preliminary Thin-Layer Chromatography (TLC) analysis.[2]

  • TLC Optimization: Test various solvent systems, typically mixtures of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).[3]

  • Target Rf Value: Aim for a solvent system that gives this compound an Rf value of approximately 0.2-0.4 on the TLC plate.[4] This generally provides the best separation during column chromatography.

  • Separation: The chosen system should show the maximum possible separation (ΔRf) between the product spot and impurity spots.

Q4: My this compound is not moving from the baseline (Rf ≈ 0) on the column. What should I do?

This indicates that the mobile phase is not polar enough to displace the compound from the highly polar silica gel stationary phase.[4] The hydroxyl group in this compound causes strong adsorption.

Solution:

  • Increase Solvent Polarity: Gradually increase the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. For instance, if you are using 10% ethyl acetate in hexane, try increasing it to 20% or 30%.

  • Change Solvent System: If increasing the ethyl acetate concentration is ineffective, consider a more polar solvent system, such as methanol (B129727) in dichloromethane.[3] A good starting point would be 1-5% methanol in dichloromethane.

Q5: My product is eluting too quickly, near the solvent front (Rf ≈ 1). How can I achieve better retention?

This situation means the mobile phase is too polar, preventing the silica gel from adequately retaining the compound.

Solution:

  • Decrease Solvent Polarity: Reduce the concentration of the polar component in your mobile phase. For example, if using 30% ethyl acetate in hexane, decrease it to 15% or 20%.

Q6: The separation between my product and an impurity is poor, resulting in overlapping fractions. What can I do to improve this?

Poor resolution can stem from several factors, including incorrect solvent choice, improper column packing, or overloading the column.

Solutions:

  • Optimize Mobile Phase: Re-evaluate your solvent system with TLC. A shallower polarity gradient or an isocratic elution with the optimal solvent mixture might improve separation.

  • Check Column Packing: Ensure your column is packed uniformly without any cracks, air bubbles, or channels, as these lead to uneven solvent flow.[5]

  • Reduce Sample Load: Overloading the column is a common cause of poor separation.[5] As a rule of thumb, use a silica gel mass that is 50-100 times the mass of your crude sample.

  • Employ Gradient Elution: Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your product, leaving more polar impurities behind.[2]

Q7: My product bands are tailing or streaking down the column. Why is this happening?

Tailing is often caused by strong, non-ideal interactions between the analyte and the stationary phase or by overloading the column.

Solutions:

  • Acid/Base Modifier: The free silanol (B1196071) groups on the surface of silica gel are acidic and can strongly interact with polar functional groups. Adding a small amount (0.1-1%) of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve peak shape.[6] For the slightly acidic hydroxyl group of this compound, ensuring the silica is neutral or using a neutral solvent system can help.

  • Reduce Sample Concentration: Load the sample in the minimum possible volume of solvent to start with a narrow band.[7] If solubility is an issue, consider the dry loading method.[5][7]

Q8: I suspect this compound is decomposing on the silica gel. How can I verify this and what are the alternatives?

The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[6]

Solutions:

  • 2D TLC Analysis: To check for stability, run a TLC plate in one direction, then rotate it 90 degrees and develop it again in the same solvent system. If new spots appear off the diagonal, it indicates the compound is degrading on the silica.[6]

  • Deactivated Silica: Use silica gel that has been deactivated with water or treat the column with a small amount of triethylamine in the eluent to neutralize the acidic sites.[6]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral or basic alumina, or Florisil.[6]

  • Reverse-Phase Chromatography: For highly polar compounds that are difficult to purify on normal-phase silica, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (like water/acetonitrile or water/methanol) can be an excellent alternative.[4]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number699-12-7[1][8]
Molecular FormulaC8H10OS[1][8]
Molecular Weight154.23 g/mol [8]
AppearanceLiquid[8]
Density1.143 g/mL at 25 °C[8]
Boiling Point115-116 °C at 2 mmHg[8]
Refractive Indexn20/D 1.592[8]

Table 2: Example TLC Data for Mobile Phase Optimization

This table illustrates how Rf values might change with solvent polarity for this compound and two hypothetical impurities. The optimal system provides good separation and an ideal Rf for the product.

Mobile Phase (Ethyl Acetate/Hexane)Rf of Less Polar ImpurityRf of this compoundRf of More Polar ImpurityAssessment
10% / 90%0.450.150.05Product Rf is too low.
20% / 80%0.650.300.15Optimal. Good Rf and separation.
30% / 70%0.800.500.35Product Rf is too high; poor separation from polar impurity.

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

  • Prepare several developing chambers with different solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexane).

  • Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane.

  • Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Place the TLC plate in a developing chamber, ensuring the solvent level is below the baseline.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and let it dry.

  • Visualize the spots using a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate (B83412) stain).

  • Calculate the Rf value for each spot and select the solvent system that provides the best separation and an Rf of ~0.2-0.4 for the product.[4]

Protocol 2: Standard Silica Gel Column Chromatography (Wet Loading)

  • Column Preparation: Select an appropriate size glass column and securely clamp it in a vertical position. Add a small plug of cotton or glass wool to the bottom.

  • Slurry Packing: In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from TLC.

  • Packing the Column: Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles. Open the stopcock to drain some solvent, adding more slurry as needed until the desired column height is reached. Never let the solvent level drop below the top of the silica bed.[5]

  • Sample Loading: Dissolve the crude sample in the minimum amount of a suitable solvent (preferably the mobile phase).[7] Carefully add the concentrated sample solution directly to the top of the silica bed using a pipette.

  • Elution: Open the stopcock and drain the solvent until the sample has fully entered the silica bed. Carefully add a small layer of sand on top to protect the surface.

  • Running the Column: Fill the column with the mobile phase. Begin collecting fractions. If using a gradient, start with the low-polarity solvent and gradually increase the proportion of the polar solvent.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

TroubleshootingWorkflow start Start: Crude This compound tlc Run TLC with EtOAc/Hexane System start->tlc check_rf Is Product Rf ~0.2 - 0.4? tlc->check_rf rf_low Increase % EtOAc in Mobile Phase check_rf->rf_low No, Rf < 0.2 rf_high Decrease % EtOAc in Mobile Phase check_rf->rf_high No, Rf > 0.4 run_column Run Column check_rf->run_column Yes rf_low->tlc rf_high->tlc check_sep Good Separation in Fractions? run_column->check_sep poor_sep Troubleshoot: - Check column packing - Reduce sample load - Optimize gradient - Consider tailing issues check_sep->poor_sep No end_node Combine Pure Fractions & Evaporate check_sep->end_node Yes poor_sep->run_column

Caption: A workflow diagram for troubleshooting the column chromatography purification process.

ExperimentalWorkflow crude Crude Product tlc_opt 1. TLC Optimization crude->tlc_opt select_solvent 2. Select Mobile Phase tlc_opt->select_solvent pack_column 3. Pack Silica Gel Column select_solvent->pack_column load_sample 4. Load Sample pack_column->load_sample elute 5. Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute collect 6. Collect Fractions elute->collect analyze 7. Analyze Fractions by TLC collect->analyze combine 8. Combine Pure Fractions analyze->combine evaporate 9. Evaporate Solvent combine->evaporate pure_product Pure this compound evaporate->pure_product

Caption: A step-by-step experimental workflow for the purification of this compound.

References

Stability and degradation of 2-(Phenylthio)ethanol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-(Phenylthio)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound under various experimental conditions. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guides

This section addresses specific issues you might encounter during the handling, storage, and use of this compound in your experiments.

Problem Potential Cause Recommended Solution
Inconsistent assay results or appearance of unknown peaks in chromatogram. Degradation of this compound due to improper storage or handling. Thioethers are susceptible to oxidation.Store this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at the recommended temperature (cool and dark place, <15°C).[1] Avoid prolonged exposure to air and light during experimental setup. Use freshly prepared solutions for analysis.
Loss of compound during workup, especially after basic extraction. While thioethers are generally stable to a range of pH conditions, prolonged exposure to strong bases at elevated temperatures could potentially lead to degradation.Minimize the duration of exposure to strong bases. If a basic wash is necessary, perform it quickly with a cooled solution and immediately proceed to the next step. Consider using a milder base if the protocol allows.
Reaction mixture turns yellow or brown over time. This could indicate oxidation of the thioether to a sulfoxide (B87167) or other colored impurities.Ensure your reaction is conducted under an inert atmosphere. If the reaction is sensitive to trace metals that can catalyze oxidation, consider using metal-chelating agents or purified solvents.
Formation of an insoluble precipitate. This could be a result of the formation of a less soluble degradation product, such as a sulfone, or a salt if the compound has degraded and is in an ionic form.Analyze the precipitate separately if possible (e.g., by IR or melting point) to identify its nature. Review the reaction conditions to identify potential causes of degradation.
Difficulty in achieving a clean separation of the main compound from impurities during chromatography. Degradation products may have similar polarities to the parent compound.A stability-indicating HPLC method is crucial.[2][3][4][5] This may require optimization of the mobile phase, column type, and gradient to achieve adequate resolution between this compound and its potential degradants.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of thioethers and structurally similar compounds like 2-phenoxyethanol (B1175444), the primary degradation pathways for this compound are expected to be:

  • Oxidation: The sulfur atom in the thioether linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, under more stringent conditions, the sulfone.[2][6][7][8] This is a common degradation pathway for thioethers.

  • Hydrolysis: While the ether linkage is generally stable, under harsh acidic or basic conditions, particularly at elevated temperatures, hydrolysis could occur, potentially cleaving the phenyl-sulfur bond or the sulfur-ethyl bond. Studies on 2-phenoxyethanol have shown degradation under acidic and alkaline hydrolysis conditions.[9]

  • Photodegradation: Exposure to UV light can induce degradation of organic sulfur compounds.[10][11] The presence of the phenyl group may also contribute to photosensitivity.

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to the cleavage of C-S or C-C bonds.[12]

Q2: How should I store this compound to ensure its stability?

A2: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place (recommended storage temperature is below 15°C).[1] This will protect it from oxidation and photodegradation.

Q3: What are the likely degradation products of this compound?

A3: The expected degradation products include:

  • Oxidation Products: 2-(Phenylsulfinyl)ethanol (sulfoxide) and 2-(Phenylsulfonyl)ethanol (sulfone).

  • Hydrolysis Products: Phenol, thiophenol, and ethylene (B1197577) glycol, depending on the bond cleavage site.

  • Photodegradation Products: Complex mixtures may form, potentially involving radical species.

Q4: Can I use hydrogen peroxide to intentionally degrade this compound in a forced degradation study?

A4: Yes, hydrogen peroxide is a common oxidizing agent used in forced degradation studies to simulate oxidative stress.[13][14][15] The concentration of hydrogen peroxide and the duration of exposure can be adjusted to achieve the desired level of degradation. It is important to note that the oxidation of thioethers with hydrogen peroxide can sometimes be slow without a catalyst.[13][14][15]

Q5: How can I monitor the degradation of this compound in my samples?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of this compound.[2][3][4][5] This method should be able to separate the intact parent compound from all potential degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.[16][17]

Data Presentation

The following tables summarize the expected stability of this compound under different stress conditions. The degradation percentages are hypothetical and serve as a general guide for what to expect in a forced degradation study. Actual degradation will depend on the specific experimental conditions.

Table 1: Predicted Stability of this compound under Various Conditions

Condition Stress Agent Temperature Duration Expected Degradation Potential Degradation Products
Acidic 0.1 M HCl60°C24 hoursModerateProducts of hydrolysis (e.g., phenol, thiophenol)
Basic 0.1 M NaOH60°C24 hoursModerateProducts of hydrolysis
Oxidative 3% H₂O₂Room Temp24 hoursSignificant2-(Phenylsulfinyl)ethanol, 2-(Phenylsulfonyl)ethanol
Thermal Dry Heat80°C48 hoursLow to ModerateProducts of thermal decomposition
Photolytic UV Light (254 nm)Room Temp24 hoursModerateComplex mixture of photoproducts

Experimental Protocols

Forced Degradation Study Protocol for this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish its degradation pathways.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M NaOH.

    • Dilute with the mobile phase to the final concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Cool the solution to room temperature and neutralize with 0.1 M HCl.

    • Dilute with the mobile phase to the final concentration for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute with the mobile phase to the final concentration for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial and heat in an oven at 80°C for 48 hours.

    • After the specified time, dissolve the solid in the solvent to the desired concentration for HPLC analysis.

  • Photodegradation:

    • Expose a solution of this compound (e.g., 1 mg/mL in acetonitrile) in a quartz cuvette to a UV light source (e.g., 254 nm) for 24 hours.

    • A control sample should be wrapped in aluminum foil and kept under the same conditions.

    • Dilute the exposed and control samples with the mobile phase for HPLC analysis.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

  • Use a photodiode array (PDA) detector to check for peak purity.

  • If significant degradation is observed, use LC-MS to identify the mass of the degradation products.

Mandatory Visualization

G cluster_0 Degradation Pathways of this compound PTE This compound Sulfoxide 2-(Phenylsulfinyl)ethanol (Sulfoxide) PTE->Sulfoxide Oxidation (e.g., H₂O₂) Hydrolysis Hydrolysis Products (e.g., Phenol, Thiophenol) PTE->Hydrolysis Acid/Base High Temp Photo Photodegradation Products PTE->Photo UV Light Sulfone 2-(Phenylsulfonyl)ethanol (Sulfone) Sulfoxide->Sulfone Further Oxidation

Caption: Predicted degradation pathways of this compound.

G cluster_1 Forced Degradation Experimental Workflow start Start: Prepare Stock Solution of this compound stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress analysis Analyze Samples by Stability-Indicating HPLC stress->analysis identification Identify Degradation Products (LC-MS) analysis->identification end End: Report and Characterize identification->end

Caption: General workflow for a forced degradation study.

References

Challenges in scaling up the synthesis of 2-(Phenylthio)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2-(Phenylthio)ethanol. It is intended for researchers, scientists, and drug development professionals to address specific issues that may arise during their experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered when scaling up the synthesis of this compound.

Issue 1: Low Yield of this compound

Potential CauseTroubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). - Temperature: The reaction of thiophenol with ethylene (B1197577) oxide is exothermic.[1][2] Inadequate temperature control can lead to side reactions. Conversely, if the temperature is too low, the reaction rate will be slow. Maintain the recommended temperature range for the chosen protocol. For the reaction with 2-chloroethanol (B45725), gentle heating may be required to drive the reaction to completion.
Side Reactions - Oxidation of Thiophenol: Thiophenol can readily oxidize to diphenyl disulfide, especially in the presence of air (oxygen).[3][4] To minimize this, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[5] - Polymerization of Ethylene Oxide: In the presence of strong bases or acids, ethylene oxide can polymerize.[6] Ensure slow, controlled addition of ethylene oxide to the reaction mixture.
Reagent Purity - Thiophenol Quality: Use freshly distilled or high-purity thiophenol. Oxidized thiophenol will contain diphenyl disulfide, which will not participate in the desired reaction. - Solvent Quality: Ensure solvents are anhydrous, as water can interfere with the reaction, particularly when using strong bases.
Base Selection and Concentration - The choice and concentration of the base are critical. Stronger bases like sodium hydroxide (B78521) or potassium hydroxide are commonly used. An insufficient amount of base will result in incomplete deprotonation of thiophenol, leading to a lower yield. Conversely, an excessive amount of a strong base might promote side reactions. Titrate your base to confirm its concentration before use.

Issue 2: Formation of Significant Amounts of Diphenyl Disulfide Byproduct

Potential CauseTroubleshooting Steps
Presence of Oxidants (Air) - Inert Atmosphere: Rigorously exclude air from the reaction setup. Purge the reaction vessel with an inert gas (nitrogen or argon) before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.[5] - Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.[5]
Purity of Thiophenol - Starting Material Quality: Ensure the thiophenol used is free from pre-existing diphenyl disulfide. If necessary, purify the thiophenol by distillation before use.
Reaction Conditions - Temperature Control: While the direct impact of temperature on oxidation is complex, maintaining a controlled and consistent temperature can help minimize side reactions in general.

Issue 3: Difficulty in Purifying this compound

Potential CauseTroubleshooting Steps
Presence of High-Boiling Impurities - Distillation Technique: Fractional distillation under reduced pressure is the most common method for purifying this compound.[7] Ensure your distillation setup has sufficient theoretical plates to separate the product from close-boiling impurities. - Column Chromatography: For smaller scales or to remove specific impurities, column chromatography on silica (B1680970) gel can be effective. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is typically used.
Removal of Diphenyl Disulfide - Crystallization: Diphenyl disulfide is a solid at room temperature. In some cases, it may be possible to remove a significant portion of it by cooling the crude reaction mixture and filtering off the precipitated disulfide before distillation. - Chemical Treatment: In some instances, a mild reducing agent can be used during the workup to convert the disulfide back to thiophenol, which can then be removed by washing with a basic aqueous solution. However, this adds complexity to the purification process.
Residual Starting Materials - Aqueous Washes: Unreacted thiophenol can be removed by washing the organic layer with an aqueous base solution (e.g., NaOH or K₂CO₃). Unreacted 2-chloroethanol can be removed by washing with water or brine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are based on nucleophilic substitution.[8] These include:

  • Reaction of Thiophenol with Ethylene Oxide: This is a highly exothermic reaction where the thiophenolate anion, generated by treating thiophenol with a base, acts as a nucleophile and attacks the ethylene oxide ring.[1][2]

  • Reaction of Thiophenol with 2-Chloroethanol: In this method, the thiophenolate anion displaces the chloride from 2-chloroethanol.[9] This reaction is generally less exothermic than the reaction with ethylene oxide.

Q2: How can I control the exothermic reaction between thiophenol and ethylene oxide when scaling up?

A2: Controlling the exotherm is critical for safety and to prevent side reactions. Key strategies include:

  • Slow and Controlled Addition: Add the ethylene oxide to the solution of thiophenolate at a slow, controlled rate. This allows the heat generated to be dissipated effectively.

  • Efficient Cooling: Use a reactor with a high surface-area-to-volume ratio and an efficient cooling system (e.g., a jacketed reactor with a circulating coolant).

  • Monitoring: Continuously monitor the internal temperature of the reaction. An automated system that controls the addition rate based on the temperature is ideal for larger scales.

  • Dilution: Conducting the reaction in a suitable solvent helps to dissipate the heat generated.

Q3: What is the role of a phase-transfer catalyst (PTC) in this synthesis, and how do I choose one?

A3: A phase-transfer catalyst can be particularly useful in the reaction of thiophenol with 2-chloroethanol, especially when using an inorganic base like potassium carbonate in a two-phase system (e.g., an organic solvent and water). The PTC facilitates the transfer of the thiophenolate anion from the aqueous phase to the organic phase where the reaction with 2-chloroethanol occurs.[3]

Common PTCs for this type of reaction are quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium hydrogen sulfate. The choice of PTC can depend on the specific solvent system and reactants.

Q4: What are the typical yields for the synthesis of this compound?

A4: The yield of this compound can vary significantly depending on the chosen method, reaction conditions, and scale. Under optimized laboratory conditions, yields can be quite high. For instance, a synthesis of a related compound, 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrile, reported a yield of 90%.[10] However, on a larger scale, yields may be lower due to the challenges of heat and mass transfer, as well as an increased potential for side reactions. The following table summarizes some reported yield data under different conditions.

Synthesis MethodBaseCatalyst/SolventTemperature (°C)Time (h)Yield (%)
Disulfides, CAABC, TMSCNCs₂CO₃EtOH100390
Disulfides, CAABC, TMSCNK₂CO₃EtOH100373
Disulfides, CAABC, TMSCNNa₂CO₃EtOH100357
Disulfides, CAABC, TMSCNKOHEtOH100335
Disulfides, CAABC, TMSCNtBuOKEtOH100330

Data adapted from a study on the synthesis of a related sulfur-containing ethyl piperazine (B1678402) compound.[10][11]

Q5: What are the key safety precautions to take during the synthesis of this compound?

A5: Several safety precautions are essential:

  • Thiophenol: Thiophenol is toxic and has a strong, unpleasant odor. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethylene Oxide: Ethylene oxide is a toxic, flammable, and carcinogenic gas. It should only be handled in a specialized, well-ventilated area with appropriate safety measures in place. The reaction with ethylene oxide is highly exothermic and can lead to a runaway reaction if not properly controlled.[1][2]

  • Exothermic Reaction: As mentioned, the reaction with ethylene oxide is highly exothermic. Ensure adequate cooling and controlled addition of reagents to prevent a dangerous rise in temperature and pressure.

  • Inert Atmosphere: To prevent the formation of diphenyl disulfide and for general safety with flammable solvents, it is recommended to work under an inert atmosphere.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound from Thiophenol and 2-Chloroethanol

This protocol is a general laboratory-scale procedure. Adjustments may be necessary for scaling up.

Materials:

  • Thiophenol

  • 2-Chloroethanol

  • Sodium hydroxide (or other suitable base)

  • Ethanol (B145695) (or other suitable solvent)

  • Hydrochloric acid (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere, dissolve sodium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Cool the solution in an ice bath and add thiophenol dropwise.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Add 2-chloroethanol to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and neutralize with hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Synthesis of this compound from Thiophenol and Ethylene Oxide (Conceptual Outline for a Controlled Setup)

WARNING: This reaction is highly exothermic and requires careful control. This is a conceptual outline and should be adapted with appropriate safety measures for the specific scale and equipment used.

Materials:

Procedure:

  • In a jacketed reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and a gas inlet, charge a solution of sodium methoxide in methanol under an inert atmosphere.

  • Cool the solution to the desired starting temperature (e.g., 0-10 °C).

  • Slowly add thiophenol to the basic solution while maintaining the temperature.

  • Once the thiophenolate solution is prepared, begin the slow, subsurface addition of ethylene oxide gas at a rate that allows the cooling system to maintain a constant temperature.

  • Continuously monitor the internal temperature and the consumption of ethylene oxide.

  • After the addition is complete, allow the reaction to stir at the same temperature for a period to ensure complete conversion.

  • Carefully quench the reaction by adding a proton source (e.g., acetic acid or ammonium chloride).

  • Proceed with a standard aqueous workup and purification by vacuum distillation as described in Protocol 1.

Visualizations

Reaction_Mechanism cluster_thiophenol_activation Thiophenol Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_protonation Protonation Thiophenol Thiophenol Thiophenolate Thiophenolate Thiophenol->Thiophenolate + Base Base Base Intermediate Intermediate Thiophenolate->Intermediate SN2 Attack Ethylene_Oxide Ethylene Oxide Product This compound Intermediate->Product + H+

Caption: Reaction mechanism for the synthesis of this compound from thiophenol and ethylene oxide.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup under Inert Atmosphere Start->Reaction_Setup Base_Addition Addition of Base Reaction_Setup->Base_Addition Thiophenol_Addition Slow Addition of Thiophenol Base_Addition->Thiophenol_Addition Reactant_Addition Controlled Addition of Ethylene Oxide or 2-Chloroethanol Thiophenol_Addition->Reactant_Addition Reaction_Monitoring Monitor Reaction by TLC/GC Reactant_Addition->Reaction_Monitoring Workup Aqueous Workup and Extraction Reaction_Monitoring->Workup Purification Purification by Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Problem Low Yield? Check_Completion Reaction Complete? Problem->Check_Completion Increase_Time_Temp Increase Reaction Time or Temperature Check_Completion->Increase_Time_Temp No Check_Byproducts Significant Byproducts? Check_Completion->Check_Byproducts Yes Optimize_Conditions Optimize Reaction Conditions (Inert Atmosphere, Reagent Purity) Check_Byproducts->Optimize_Conditions Yes Check_Stoichiometry Correct Stoichiometry? Check_Byproducts->Check_Stoichiometry No Adjust_Reagents Adjust Reagent Ratios Check_Stoichiometry->Adjust_Reagents No Purification_Issue Purification Issue Check_Stoichiometry->Purification_Issue Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Removing impurities from commercially available 2-(Phenylthio)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the purification of commercially available 2-(Phenylthio)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: While the exact impurity profile can vary between suppliers and batches, common impurities in commercially available this compound may include:

  • Unreacted Starting Materials: Thiophenol and 2-chloroethanol (B45725) or ethylene (B1197577) oxide (depending on the synthetic route).

  • Byproducts: Diphenyl disulfide, which forms from the oxidation of thiophenol, is a common byproduct. Other potential byproducts can arise from side reactions.

  • Solvents: Residual solvents from the synthesis and initial purification steps.

  • Oxidation Products: The thioether linkage is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (B87167) and sulfone.

Q2: My this compound has a strong, unpleasant odor. What is the likely cause and how can I remove it?

A2: A strong, unpleasant odor is often indicative of residual thiophenol. Thiophenol is highly volatile and has a potent smell. To remove it, you can wash the crude product with a dilute aqueous base solution (e.g., 5% sodium hydroxide) to deprotonate the acidic thiophenol, making it water-soluble and easily separable in the aqueous layer. Subsequent washing with brine and drying over an anhydrous salt like sodium sulfate (B86663) should be performed before further purification.

Q3: I observe an unexpected peak in my NMR/GC-MS analysis. How can I identify it?

A3: An unexpected peak could be one of the common impurities listed in Q1. Comparing the spectral data (mass spectrum fragmentation, chemical shifts in NMR) with known data for thiophenol, diphenyl disulfide, and potential oxidation products (sulfoxide and sulfone) is a good starting point. If the impurity remains unidentified, techniques like spiking the sample with a suspected compound can help in confirmation.

Q4: Can I use distillation to purify this compound?

A4: Yes, vacuum distillation is a suitable method for purifying this compound, which has a high boiling point (approximately 115-116 °C at 2 mmHg).[1][2] This method is effective for removing non-volatile impurities and some byproducts with significantly different boiling points. However, it may not effectively separate impurities with similar boiling points.

Q5: Is column chromatography a good option for purification?

A5: Flash column chromatography is an excellent method for removing a wide range of impurities, including those with similar boiling points. A silica (B1680970) gel stationary phase is typically used with a non-polar/polar solvent system, such as a gradient of ethyl acetate (B1210297) in hexanes. The polarity of this compound allows for good separation from less polar impurities like diphenyl disulfide and more polar impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Yellow or Brown Discoloration Oxidation of the thioether to sulfoxide or sulfone, or presence of colored impurities.1. Treat the solution with activated charcoal to adsorb colored impurities.[3] 2. Purify by flash column chromatography on silica gel.
Oily or Incomplete Crystallization Presence of impurities that inhibit crystal lattice formation.1. Attempt purification by vacuum distillation to remove volatile impurities. 2. If distillation is ineffective, use flash column chromatography. 3. For solid derivatives, recrystallization from a suitable solvent system can be effective.[4][5][6]
Low Yield After Purification Product loss during extraction, washing, or chromatographic separation.1. Ensure complete extraction by performing multiple extractions with the organic solvent. 2. Minimize the amount of washing steps and use saturated brine for the final wash to reduce solubility in the aqueous layer. 3. Optimize the column chromatography conditions (e.g., solvent system, column loading) to ensure good separation and recovery.
Presence of Water in Final Product Incomplete drying of the organic layer.1. Use a sufficient amount of a suitable drying agent (e.g., anhydrous Na2SO4, MgSO4). 2. Ensure the drying agent is in contact with the solution for an adequate amount of time with occasional swirling. 3. For trace amounts of water, azeotropic removal with a solvent like toluene (B28343) under vacuum may be possible.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction and Vacuum Distillation

This protocol is suitable for removing acidic impurities like thiophenol and non-volatile baseline impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:

    • 5% aqueous NaOH solution (to remove thiophenol).

    • Water.

    • Saturated aqueous NaCl (brine).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.

  • Vacuum Distillation: Set up a vacuum distillation apparatus. Distill the crude product under reduced pressure (e.g., 2 mmHg). Collect the fraction boiling at approximately 115-116 °C.[1][2]

Protocol 2: Purification by Flash Column Chromatography

This protocol is effective for separating a wider range of impurities.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial chromatography eluent.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Purity and Yield Comparison of Purification Methods

Purification Method Starting Purity (GC-MS) Final Purity (GC-MS) Typical Recovery Yield Impurities Removed
Vacuum Distillation ~90%>98%70-85%Thiophenol, non-volatile residues
Flash Column Chromatography ~90%>99%80-95%Thiophenol, diphenyl disulfide, oxidation products

Note: The values presented are typical and may vary depending on the initial purity and the specific experimental conditions.

Visualizations

PurificationWorkflow crude Crude this compound extraction Liquid-Liquid Extraction (wash with 5% NaOH, H2O, brine) crude->extraction drying Drying (Na2SO4 or MgSO4) extraction->drying concentration Solvent Removal (Rotary Evaporator) drying->concentration distillation Vacuum Distillation concentration->distillation chromatography Flash Column Chromatography concentration->chromatography pure_dist Pure Product (>98%) distillation->pure_dist pure_chrom Pure Product (>99%) chromatography->pure_chrom

Caption: General workflow for the purification of this compound.

TroubleshootingLogic start Impure Product odor Strong Odor? start->odor color Discolored? odor->color No wash Wash with aq. NaOH odor->wash Yes charcoal Treat with Charcoal color->charcoal Yes distill Vacuum Distillation color->distill No wash->color chrom Column Chromatography charcoal->chrom pure Pure Product distill->pure chrom->pure

Caption: Decision tree for troubleshooting common purification issues.

References

Overcoming poor solubility of 2-(Phenylthio)ethanol in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(Phenylthio)ethanol. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this compound in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

A1: this compound is an organosulfur compound with both hydrophobic (phenylthio group) and hydrophilic (ethanol group) characteristics.[1] Its properties are summarized in the table below. Understanding these properties is crucial for selecting an appropriate solvent system.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₀OS[2][3]
Molecular Weight 154.23 g/mol [1][4]
Appearance Liquid[4]
Density 1.143 g/mL at 25 °C[2][4]
Boiling Point 115-116 °C at 2 mmHg[2][4]
Flash Point 113 °C (235.4 °F) - closed cup[4]
Refractive Index n20/D 1.592[2][4]

Q2: Why does this compound exhibit poor solubility in some reaction media?

A2: The solubility of a compound is governed by the principle "like dissolves like".[5] this compound has a dual nature: the phenyl ring and the thioether group are non-polar and hydrophobic, while the terminal hydroxyl (-OH) group is polar and hydrophilic. This amphiphilic character can lead to poor solubility in solvents that are either extremely polar (like water) or very non-polar (like hexanes). The large, non-polar phenylthio group often dominates, leading to limited solubility in aqueous media.

Q3: What are the primary strategies for overcoming the poor solubility of this compound?

A3: Several techniques can be employed to enhance the solubility of poorly soluble organic compounds.[6][7] For a liquid compound like this compound, the most effective methods include:

  • Co-solvency: This is a highly effective technique that involves adding a water-miscible organic solvent (a co-solvent) to an aqueous medium to increase the solubility of a non-polar solute.[6][8][9] The co-solvent works by reducing the interfacial tension between the solute and the aqueous solution.[7][9]

  • Micellar Solubilization using Surfactants: Surfactants, or surface-active agents, are amphiphilic molecules that can form micelles in a solution.[10] Above a certain concentration (the critical micelle concentration), these micelles can encapsulate poorly soluble compounds in their hydrophobic core, effectively increasing the compound's solubility in the bulk aqueous phase.[10][11][12]

  • Hydrotropy: This method involves adding a large amount of a second solute (a hydrotrope) to increase the aqueous solubility of the primary solute.[13]

Troubleshooting Guide: Solubility Issues in Experiments

This guide provides solutions to common problems encountered when using this compound in reactions.

Problem: My this compound is forming a separate layer or an emulsion in my aqueous reaction buffer.

This indicates that the solubility limit has been exceeded. The following workflow can help you find a suitable solution.

G start Start: Insoluble This compound cosolvent Strategy 1: Use a Co-solvent System start->cosolvent Is the reaction compatible with organic solvents? surfactant Strategy 2: Use a Surfactant start->surfactant Is the reaction compatible with surfactants? screen_cosolvents Screen Co-solvents (Ethanol, IPA, THF, DMSO) (See Protocol 1) cosolvent->screen_cosolvents screen_surfactants Screen Surfactants (SDS, CTAB, Tween 80) (See Protocol 2) surfactant->screen_surfactants phase_transfer Consider Phase-Transfer Catalysis (if applicable) optimize_ratio Optimize Water: Co-solvent Ratio screen_cosolvents->optimize_ratio success Success: Homogeneous Solution optimize_ratio->success Soluble failure Still Insoluble optimize_ratio->failure Insoluble optimize_conc Optimize Surfactant Concentration (above CMC) screen_surfactants->optimize_conc optimize_conc->phase_transfer Insoluble optimize_conc->success Soluble failure->surfactant Try alternative

Caption: Troubleshooting workflow for solubility issues.

Solution 1: Employ a Co-solvent System

Co-solvents can significantly enhance solubility by creating a solvent mixture with a polarity intermediate to that of pure water and the pure organic solvent.[9]

Table 2: Common Co-solvents for Enhancing Aqueous Solubility

Co-solventTypeProperties & Considerations
Ethanol Polar ProticMiscible with water in all proportions. Can influence reaction kinetics.
Isopropanol (IPA) Polar ProticLess polar than ethanol. Good general-purpose co-solvent.
Acetonitrile (ACN) Polar AproticMiscible with water. Can be reactive in certain conditions.
Tetrahydrofuran (THF) Polar AproticGood for dissolving a wide range of non-polar compounds. Can form peroxides.
Dimethyl Sulfoxide (DMSO) Polar AproticPowerful solvent, but can be difficult to remove and may interfere with some reactions.
Dimethylformamide (DMF) Polar AproticHigh boiling point. Use with caution as it can be a reactant.
  • Setup: Prepare six small-scale test vials, each containing your aqueous reaction buffer.

  • Analyte Addition: Add a known amount of this compound to each vial to match the target reaction concentration.

  • Co-solvent Screening: To each vial, add one of the co-solvents from Table 2 dropwise while stirring. Start with 5% (v/v) and incrementally increase the volume.

  • Observation: Observe the vials for the dissolution of this compound. Note the co-solvent and the approximate volume percentage required to achieve a clear, homogeneous solution.

  • Selection: Choose the co-solvent that provides complete dissolution at the lowest volume percentage and is compatible with your reaction chemistry.

  • Optimization: Once a co-solvent is selected, perform a more precise experiment to determine the minimum required concentration for solubilization to avoid using excess solvent.

Solution 2: Use Surfactants for Micellar Solubilization

If co-solvents are incompatible with your reaction, surfactants offer an excellent alternative. They form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in the aqueous medium.[10] Non-ionic surfactants are often preferred as they are generally less likely to interfere with reaction chemistry than ionic surfactants.[11]

Table 3: Common Surfactants for Micellar Solubilization

SurfactantTypeProperties & Considerations
Sodium Dodecyl Sulfate (SDS) AnionicForms micelles readily. Can denature proteins and may interact with cationic species.
Cetyltrimethylammonium Bromide (CTAB) CationicEffective but may interact with anionic species in the reaction.
Polysorbate 80 (Tween 80) Non-ionicWidely used, low toxicity, and generally less reactive. Good starting point.[5]
Triton™ X-100 Non-ionicCommon laboratory surfactant, effective for creating microemulsions.
  • Setup: Prepare four test vials with your aqueous reaction buffer.

  • Surfactant Addition: To each vial, add a different surfactant from Table 3. The concentration should be above its Critical Micelle Concentration (CMC). A typical starting concentration is 0.5-2% (w/v).

  • Mixing: Stir or sonicate the vials until the surfactant is fully dissolved.

  • Analyte Addition: Add the target amount of this compound to each vial.

  • Observation: Mix thoroughly and observe which surfactant solution becomes clear and homogeneous. The solution may appear slightly hazy due to the micelles but should not have separate layers or cloudiness from precipitated analyte.

  • Selection & Optimization: Select the most effective surfactant and optimize its concentration to find the minimum amount needed for complete solubilization.

G cluster_0 A) Co-solvency cluster_1 B) Micellar Solubilization cluster_2 Micelle water Water Molecule cosolvent Co-solvent cosolvent->water Miscible with Water drug This compound drug->cosolvent Solvated by Co-solvent drug_micelle This compound head1 tail1 head1->tail1 water_micelle Water cluster_2 cluster_2->water_micelle Hydrophilic heads face water

Caption: Mechanisms of solubility enhancement.

References

Technical Support Center: Reactions Involving 2-(Phenylthio)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during chemical reactions with 2-(Phenylthio)ethanol. The information is tailored for researchers, scientists, and professionals in drug development and related fields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format for key reactions involving this compound: its synthesis, oxidation, and etherification.

Synthesis of this compound

The synthesis of this compound is commonly achieved by the reaction of thiophenol with a 2-haloethanol (e.g., 2-chloroethanol (B45725) or 2-bromoethanol) under basic conditions.

Q1: I am getting a low yield in the synthesis of this compound. What are the possible causes and solutions?

A1: Low yields can result from several factors. Below is a troubleshooting guide to address this issue.

  • Incomplete Deprotonation of Thiophenol: Thiophenol needs to be converted to the more nucleophilic thiophenolate anion by a base.

    • Solution: Ensure you are using a sufficiently strong base and an appropriate solvent. For instance, sodium hydroxide (B78521) or potassium carbonate are commonly used. The reaction is often more efficient in polar aprotic solvents like DMF or DMSO, which solvate the cation and leave the anion more reactive.

  • Side Reaction: Formation of 1,2-bis(phenylthio)ethane: This byproduct can form, reducing the yield of the desired product.[1]

    • Solution: An "inverse addition" procedure, where the 2-haloethanol is added slowly to the solution of thiophenolate, can minimize this side reaction.[1] Using a slight excess of the 2-haloethanol can also favor the desired product.

  • Reaction Temperature Too Low: The reaction may be too slow at lower temperatures.

    • Solution: Gently heating the reaction mixture can increase the reaction rate. Typical temperatures range from room temperature to around 80-100°C, depending on the specific reactants and solvent.[2]

  • Poor Quality of Reagents: Impurities in the starting materials can interfere with the reaction.

    • Solution: Use freshly distilled thiophenol and ensure the 2-haloethanol is of high purity.

Q2: My purified this compound has a persistent unpleasant odor. How can I remove it?

A2: The odor is likely due to residual thiophenol.

  • Solution: Purification by vacuum distillation is the most effective method to separate this compound from the more volatile thiophenol.[3] Washing the organic extract with a dilute aqueous base solution (e.g., 5% NaOH) during the workup can also help remove acidic thiophenol impurities.

Oxidation of this compound

This compound can be oxidized at the sulfur atom to form the corresponding sulfoxide (B87167) or sulfone. The hydroxyl group can also be oxidized, presenting a chemoselectivity challenge.

Q1: I am trying to oxidize the thioether in this compound to a sulfoxide, but I am getting a mixture of the sulfoxide and the sulfone. How can I improve the selectivity for the sulfoxide?

A1: Over-oxidation to the sulfone is a common issue. Controlling the reaction conditions is crucial for selectivity.

  • Stoichiometry of the Oxidant: Using an excess of the oxidizing agent will favor the formation of the sulfone.

    • Solution: Use a stoichiometric amount (typically 1.0 to 1.2 equivalents) of the oxidizing agent, such as hydrogen peroxide.[4]

  • Reaction Temperature: Higher temperatures can promote over-oxidation.

    • Solution: Perform the reaction at a lower temperature. For example, when using m-chloroperbenzoic acid (m-CPBA), the reaction is often carried out at -78°C and then allowed to warm to room temperature.[1]

  • Choice of Oxidant: Some oxidizing agents are more prone to over-oxidation than others.

    • Solution: Hydrogen peroxide in acetic acid is a "green" and selective method for oxidizing sulfides to sulfoxides.[5] Other reagents like sodium periodate (B1199274) can also be used for selective oxidation to the sulfoxide.

Q2: I want to oxidize the alcohol in this compound to an aldehyde or carboxylic acid without affecting the thioether. Is this possible?

A2: Yes, selective oxidation of the primary alcohol is possible using specific reagents that are less reactive towards the thioether moiety.

  • Solution: Mild and selective oxidizing agents like pyridinium (B92312) chlorochromate (PCC) can be used for the oxidation of primary alcohols to aldehydes.[6] For oxidation to the carboxylic acid, stronger oxidizing agents that are still chemoselective might be required, and a two-step process (oxidation to aldehyde followed by further oxidation) may be necessary. Careful selection of the oxidant and reaction conditions is critical to avoid oxidation of the sulfur atom.

Williamson Ether Synthesis with this compound

In this reaction, the hydroxyl group of this compound is deprotonated to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide, forming an ether.

Q1: My Williamson ether synthesis using this compound is giving a low yield. What could be the problem?

A1: Low yields in Williamson ether synthesis are often due to side reactions or suboptimal conditions.[7]

  • Competing E2 Elimination: The alkoxide is a strong base and can promote the E2 elimination of the alkyl halide, especially with secondary and tertiary alkyl halides, to form an alkene instead of an ether.[8]

    • Solution: Use a primary alkyl halide whenever possible, as they are less prone to elimination.[7][8] If a secondary alkyl halide must be used, employing milder reaction conditions (lower temperature, less hindered base) may help.

  • Incomplete Deprotonation: The alcohol must be fully deprotonated to form the reactive alkoxide.

    • Solution: Use a strong base like sodium hydride (NaH) in an aprotic solvent like THF or DMF.[8][9] For the less acidic alcohol of this compound, a strong base is necessary for complete deprotonation.

  • Reaction Temperature and Time: The reaction may not have gone to completion.

    • Solution: The reaction may require heating (reflux) for several hours.[10] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: I am observing multiple spots on my TLC plate after the Williamson ether synthesis. What are the likely side products?

A2: Besides the desired ether and unreacted starting materials, you may have side products from elimination or other reactions.

  • Alkene: From the E2 elimination of the alkyl halide.

  • Unreacted this compound: If deprotonation was incomplete or insufficient alkyl halide was used.

  • Oxidation products: If the reaction was not performed under an inert atmosphere, the thioether could be oxidized.

    • Solution: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Use appropriate stoichiometry and reaction conditions to minimize side reactions. Purification by column chromatography can separate the desired ether from byproducts.[9]

Data Presentation

Table 1: Typical Reagents and Conditions for Key Reactions

Reaction TypeReagentsBase (if applicable)SolventTemperature (°C)
Synthesis Thiophenol, 2-ChloroethanolNaOH or K₂CO₃Ethanol (B145695), DMF25 - 80
Oxidation to Sulfoxide This compound, H₂O₂ (1.1 eq)-Acetic AcidRoom Temp
Oxidation to Sulfone This compound, H₂O₂ (>2.2 eq)-Acetic AcidRoom Temp
Ether Synthesis This compound, Alkyl HalideNaHTHF, DMF0 - Reflux

Experimental Protocols

Protocol 1: Synthesis of this compound
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.05 eq.) in ethanol.

  • To the stirred solution, add thiophenol (1.0 eq.) dropwise at room temperature.

  • After stirring for 15 minutes, add 2-chloroethanol (1.1 eq.) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Protocol 2: Oxidation of this compound to 2-(Phenylsulfinyl)ethanol (Sulfoxide)
  • Dissolve this compound (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.[5]

  • Cool the solution in an ice bath.

  • Slowly add 30% hydrogen peroxide (1.1 eq.) dropwise to the stirred solution, maintaining the temperature below 10°C.[5]

  • After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude sulfoxide, which can be further purified by column chromatography or recrystallization.

Protocol 3: Williamson Ether Synthesis using this compound
  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq.) as a dispersion in mineral oil.

  • Wash the NaH with dry hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add dry THF to the flask, followed by the dropwise addition of a solution of this compound (1.0 eq.) in dry THF at 0°C.[9]

  • Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the solution back to 0°C and add the primary alkyl halide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux, monitoring the progress by TLC.

  • After the reaction is complete, cool to 0°C and cautiously quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude ether, which can be purified by column chromatography.[9]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_oxidation Oxidation cluster_etherification Williamson Ether Synthesis s1 React Thiophenol with Base s2 Add 2-Haloethanol s1->s2 s3 Reaction & Workup s2->s3 s4 Purification (Vacuum Distillation) s3->s4 o1 Dissolve this compound o2 Add Oxidant (e.g., H2O2) o1->o2 o3 Reaction & Quench o2->o3 o4 Purification o3->o4 e1 Deprotonate this compound with Strong Base e2 Add Alkyl Halide e1->e2 e3 Reaction & Workup e2->e3 e4 Purification (Column Chromatography) e3->e4

Caption: General experimental workflows for reactions involving this compound.

troubleshooting_low_yield cluster_synthesis_issues Synthesis Issues cluster_ether_issues Etherification Issues start Low Reaction Yield s_q1 Incomplete Deprotonation? start->s_q1 s_q2 Side Reactions? start->s_q2 e_q1 E2 Elimination? start->e_q1 e_q2 Incomplete Deprotonation? start->e_q2 s_a1 Use Stronger Base / Aprotic Solvent s_q1->s_a1 s_a2 Inverse Addition / Adjust Stoichiometry s_q2->s_a2 e_a1 Use Primary Alkyl Halide e_q1->e_a1 e_a2 Use Stronger Base (e.g., NaH) e_q2->e_a2

Caption: Troubleshooting logic for low yield in synthesis and etherification reactions.

References

Technical Support Center: Method Optimization for the Analysis of 2-(Phenylthio)ethanol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the analysis of 2-(Phenylthio)ethanol in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the determination of this compound?

A1: The most common analytical techniques for the determination of this compound are High-Performance Liquid Chromatography (HPLC), typically with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these techniques often depends on the sample matrix, the required sensitivity, and the available instrumentation.

Q2: What are the critical sample preparation steps for analyzing this compound in complex matrices?

A2: Effective sample preparation is crucial for accurate analysis and to prevent matrix effects. Common techniques include Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) to isolate this compound from interfering components in the sample matrix. The selection of the appropriate extraction method and solvents is critical for achieving good recovery and a clean extract.

Q3: How can I improve the peak shape for this compound in my HPLC analysis?

A3: Poor peak shape, such as tailing or fronting, can be caused by several factors. To improve peak shape, consider adjusting the mobile phase pH, especially if your analyte is ionizable. Optimizing the organic solvent composition and flow rate can also have a significant impact. Additionally, ensure that the column is not overloaded and that the sample solvent is compatible with the mobile phase.[1][2]

Q4: I am observing high background noise in my GC-MS analysis. What are the possible causes?

A4: High background noise in GC-MS can originate from several sources, including contaminated carrier gas, column bleed, or a dirty ion source. Ensure the use of high-purity carrier gas and check for leaks in the system. Baking out the column at a high temperature can help reduce column bleed. Regular cleaning and maintenance of the ion source are also essential for minimizing background noise.

Q5: What is the "matrix effect" and how can it affect my results?

A5: The matrix effect is the alteration of the analyte's ionization efficiency by co-eluting compounds from the sample matrix.[3][4][5] This can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. Matrix effects are a significant concern in mass spectrometry-based methods like LC-MS and GC-MS. To mitigate these effects, it is important to develop a robust sample cleanup procedure and consider the use of an internal standard that behaves similarly to the analyte.[4][5]

Troubleshooting Guides

HPLC Method Troubleshooting
Issue Potential Cause Troubleshooting Steps
Poor Peak Resolution Inadequate separation between this compound and other components.- Optimize mobile phase composition (adjust organic solvent ratio).- Change the column to one with a different selectivity.- Adjust the flow rate.
Peak Tailing - Secondary interactions between the analyte and the stationary phase.- Column overload.- Adjust mobile phase pH.- Use a high-purity silica (B1680970) column.- Reduce the sample concentration or injection volume.[1][2]
Baseline Drift - Column temperature fluctuations.- Mobile phase is not properly mixed or equilibrated.- Use a column oven to maintain a stable temperature.- Ensure the mobile phase is thoroughly mixed and degassed.
Ghost Peaks Contamination in the HPLC system or from a previous injection.- Flush the system with a strong solvent.- Run blank injections to identify the source of contamination.[1]
GC-MS Method Troubleshooting
Issue Potential Cause Troubleshooting Steps
Low Sensitivity/Poor Signal - Inefficient sample derivatization (if applicable).- Suboptimal injection parameters.- Optimize derivatization reaction conditions.- Adjust injector temperature and split ratio.
Irreproducible Retention Times Fluctuations in oven temperature or carrier gas flow rate.- Verify the stability of the oven temperature program.- Check for leaks in the gas lines and ensure a constant carrier gas flow.
Mass Spectrum Interference Co-eluting peaks or background contamination.- Improve chromatographic separation to resolve interfering peaks.- Perform a bake-out of the column and clean the ion source.
Peak Fronting - Column overload.- Incompatible solvent.- Dilute the sample or increase the split ratio.- Ensure the sample solvent is compatible with the stationary phase.[6]

Experimental Protocols

HPLC-UV Method for this compound

This protocol is a general guideline and may require optimization for specific sample matrices.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.

    • The mobile phase should be filtered and degassed before use.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10 µL.

    • Column temperature: 30 °C.

    • UV detection wavelength: 254 nm.

  • Sample Preparation (General Guideline using SPE):

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.

    • Elute the this compound with a stronger solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluent to dryness and reconstitute in the mobile phase.

GC-MS Method for this compound

This protocol is adapted from methods for similar aromatic compounds and may require optimization.

  • Gas Chromatograph-Mass Spectrometer (GC-MS) System:

    • GC system equipped with a mass selective detector.

    • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • GC Conditions:

    • Injector temperature: 250 °C.

    • Injection mode: Splitless.

    • Carrier gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven temperature program:

      • Initial temperature: 70 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion source temperature: 230 °C.

    • Quadrupole temperature: 150 °C.

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 40-400.

  • Sample Preparation (General Guideline using LLE):

    • To 1 mL of sample (e.g., plasma, urine), add an appropriate internal standard.

    • Add 5 mL of an organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate).

    • Vortex for 2 minutes and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Quantitative Data Summary

The following tables provide representative performance data that can be expected from a validated analytical method for this compound. Actual values will vary depending on the specific method, instrumentation, and matrix.

Table 1: Representative HPLC-UV Method Performance

ParameterTypical Value
Linearity (R²)≥ 0.999
Limit of Detection (LOD)0.05 - 0.5 µg/mL
Limit of Quantification (LOQ)0.15 - 1.5 µg/mL
Recovery85 - 115%
Precision (RSD)< 5%

Table 2: Representative GC-MS Method Performance

ParameterTypical Value
Linearity (R²)≥ 0.998
Limit of Detection (LOD)0.5 - 5 ng/mL
Limit of Quantification (LOQ)1.5 - 15 ng/mL
Recovery80 - 120%
Precision (RSD)< 10%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Complex Mixture Sample extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) sample->extraction cleanup Evaporation & Reconstitution extraction->cleanup hplc HPLC-UV Analysis cleanup->hplc HPLC Path gcms GC-MS Analysis cleanup->gcms GC-MS Path integration Peak Integration & Quantification hplc->integration gcms->integration report Final Report integration->report

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_logic start Analytical Problem Encountered peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? start->retention_time sensitivity Low Sensitivity? start->sensitivity peak_shape->retention_time No tailing Tailing or Fronting? peak_shape->tailing Yes retention_time->sensitivity No check_flow_temp Verify Flow Rate & Temperature Stability retention_time->check_flow_temp Yes optimize_injection Optimize Injection Parameters sensitivity->optimize_injection Yes end_node_invis_s end_node_invis_s sensitivity->end_node_invis_s No adjust_mobile_phase Adjust Mobile Phase pH / Composition tailing->adjust_mobile_phase Yes check_column Check for Column Overload / Contamination tailing->check_column Also end_node Problem Resolved adjust_mobile_phase->end_node check_column->end_node check_mobile_phase_prep Check Mobile Phase Preparation check_flow_temp->check_mobile_phase_prep check_mobile_phase_prep->end_node check_detector Check Detector Settings / Clean Source optimize_injection->check_detector improve_sample_prep Improve Sample Cleanup check_detector->improve_sample_prep improve_sample_prep->end_node

Caption: A logical troubleshooting guide for common analytical issues.

References

Technical Support Center: Enhancing Reaction Selectivity with Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

A Fictionalized Guide Based on General Principles, Using Evans' Oxazolidinones as a Case Study Due to Limited Specific Data on 2-(Phenylthio)ethanol

Disclaimer: While the query focused on this compound for improving reaction selectivity, extensive literature searches did not yield specific examples, protocols, or troubleshooting guides for its use as a chiral auxiliary or directing group for this purpose. Therefore, this technical support center has been created using the well-documented Evans' oxazolidinones as a representative example of a chiral auxiliary to illustrate the principles, protocols, and troubleshooting methodologies in asymmetric synthesis. The information presented here is intended to be a practical guide for researchers and drug development professionals on the application of chiral auxiliaries in general.

Frequently Asked Questions (FAQs)

Q1: What is the role of a chiral auxiliary in improving reaction selectivity?

A chiral auxiliary is a chemical compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] By introducing a chiral element, the auxiliary creates a diastereomeric intermediate that allows for facial differentiation, leading to the preferential formation of one stereoisomer over another.[1][2] After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.[2]

Q2: How does a chiral auxiliary, such as an Evans' oxazolidinone, induce diastereoselectivity?

Evans' oxazolidinones, for instance, are effective due to their rigid and planar structure. The substituent at the C4 position provides significant steric hindrance, which blocks one face of the enolate derived from the acylated auxiliary.[2] This steric bias forces the incoming electrophile to approach from the less hindered face, resulting in a high degree of diastereoselectivity in the product.[2]

Q3: What are the key considerations when choosing a chiral auxiliary?

The ideal chiral auxiliary should be:

  • Easily and inexpensively prepared in enantiomerically pure form.

  • Readily attached to the substrate in high yield.

  • Effective at inducing high stereoselectivity.

  • Easily removed under mild conditions without affecting the newly formed stereocenter.

  • Recoverable and reusable to improve cost-effectiveness.

Q4: What are common side reactions or problems encountered when using chiral auxiliaries?

Common issues include:

  • Low Diastereoselectivity: This can be caused by a variety of factors, including the wrong choice of solvent, temperature, or Lewis acid.

  • Epimerization: The newly formed stereocenter can sometimes be prone to epimerization, especially during the removal of the auxiliary.

  • Incomplete Reactions: The steric bulk of the auxiliary can sometimes hinder the reaction, leading to incomplete conversion.

  • Difficulty in Auxiliary Removal: The cleavage conditions might be too harsh and affect other functional groups in the molecule.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Diastereoselectivity - Incorrect solvent polarity.- Reaction temperature is too high.- Inappropriate Lewis acid or base.- Steric hindrance from the substrate.- Screen a range of solvents with varying polarities.- Perform the reaction at lower temperatures (e.g., -78 °C).- Experiment with different Lewis acids (e.g., TiCl₄, Sn(OTf)₂) or bases (e.g., LDA, NaHMDS).- Modify the substrate to reduce steric clash with the auxiliary.
Epimerization of the Product - Harsh conditions during auxiliary cleavage.- Presence of acidic or basic impurities.- Use milder cleavage reagents (e.g., LiOH/H₂O₂ for Evans' auxiliaries).- Ensure all reagents and solvents are pure and dry.- Perform the cleavage at low temperatures.
Incomplete Reaction - Insufficient reactivity of the electrophile or nucleophile.- Steric hindrance from the auxiliary or substrate.- Use a more reactive electrophile or nucleophile.- Increase the reaction temperature cautiously after initial low-temperature addition.- Consider a different chiral auxiliary with less steric bulk if possible.
Difficulty in Removing the Chiral Auxiliary - The cleavage conditions are not suitable for the specific substrate.- The auxiliary is sterically inaccessible.- Screen different cleavage protocols (e.g., acidic, basic, reductive).- Ensure the reaction goes to completion before attempting cleavage.- If steric hindrance is an issue, a different auxiliary might be necessary for future syntheses.

Experimental Protocols

The following protocols are based on the use of Evans' oxazolidinones and are provided as illustrative examples of diastereoselective reactions.

Protocol 1: Diastereoselective Alkylation of an Acyl Oxazolidinone

Objective: To achieve high diastereoselectivity in the alkylation of a prochiral enolate.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

  • Benzyl (B1604629) bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

Procedure:

  • Acylation of the Auxiliary:

    • Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C.

    • Add n-BuLi (1.05 eq) dropwise and stir for 30 minutes.

    • Add propionyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature over 2 hours.

    • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify by column chromatography.

  • Alkylation:

    • Dissolve the acylated oxazolidinone (1.0 eq) in anhydrous THF at -78 °C.

    • Add LDA (1.1 eq) dropwise and stir for 30 minutes to form the enolate.

    • Add benzyl bromide (1.2 eq) and stir at -78 °C for 4 hours.

    • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Auxiliary Cleavage:

    • Dissolve the alkylated product in a 3:1 mixture of THF and water.

    • Cool to 0 °C and add hydrogen peroxide (4.0 eq) followed by lithium hydroxide (B78521) (2.0 eq).

    • Stir vigorously for 4 hours.

    • Quench with an aqueous solution of sodium sulfite (B76179) and extract the product.

Data Presentation: Diastereoselectivity in Alkylation
Entry Electrophile Base Temperature (°C) Diastereomeric Ratio (d.r.) Yield (%)
1Benzyl bromideLDA-78>99:195
2Methyl iodideLDA-7898:292
3Isopropyl iodideNaHMDS-7895:588

Visualizations

Experimental Workflow for Diastereoselective Alkylation

G cluster_acylation Acylation of Auxiliary cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage acylation_start Start with Chiral Auxiliary add_base Add n-BuLi acylation_start->add_base add_acyl_chloride Add Propionyl Chloride add_base->add_acyl_chloride acyl_product Acylated Auxiliary add_acyl_chloride->acyl_product enolate_formation Enolate Formation (LDA) acyl_product->enolate_formation add_electrophile Add Benzyl Bromide enolate_formation->add_electrophile alkylated_product Alkylated Product add_electrophile->alkylated_product cleavage Cleavage (LiOH/H₂O₂) alkylated_product->cleavage final_product Enantiomerically Enriched Product cleavage->final_product recover_auxiliary Recover Chiral Auxiliary cleavage->recover_auxiliary

Caption: Workflow for diastereoselective alkylation using a chiral auxiliary.

Signaling Pathway for Stereochemical Induction

G cluster_substrate Substrate cluster_auxiliary Chiral Auxiliary Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Chiral_Auxiliary Chiral Auxiliary (e.g., Evans' Oxazolidinone) Chiral_Auxiliary->Diastereomeric_Intermediate Facial_Bias Steric Hindrance Creates Facial Bias Diastereomeric_Intermediate->Facial_Bias Selective_Attack Diastereoselective Reaction Diastereomeric_Intermediate->Selective_Attack Facial_Bias->Selective_Attack Diastereomeric_Product Diastereomerically Enriched Product Selective_Attack->Diastereomeric_Product Cleavage Auxiliary Removal Diastereomeric_Product->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Logical flow of stereochemical control using a chiral auxiliary.

References

Validation & Comparative

Efficacy of 2-(Phenylthio)ethanol Compared to Other Thioethers: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of 2-(Phenylthio)ethanol against other thioether compounds in key applications. The information is supported by available experimental data and detailed methodologies.

This compound is a versatile thioether with applications spanning organic synthesis and potential therapeutic uses. This guide evaluates its efficacy in comparison to other thioethers in areas such as a catalyst in indole (B1671886) synthesis, as an antimicrobial agent, and as a component in ROS-responsive drug delivery systems.

Performance Comparison in Indole Synthesis

Catalyst/ReagentReactionYield (%)Reference
General Thioether-Containing Reactants Fischer Indole SynthesisYields are substrate and condition dependent. One study noted that the presence of an aryl thioether in a substrate for a specific palladium-mediated indole synthesis resulted in a low yield (<10%).[1][1]
Various Catalysts (Non-Thioether) Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole85.8% (DMSO/H₂O/AcOH)[2]
Various Catalysts (Non-Thioether) Fischer Indole Synthesis84-96% (various conditions)[3]

Note: The table above illustrates typical yields for the Fischer indole synthesis under various conditions. The low yield observed in the presence of an aryl thioether in one specific palladium-mediated reaction suggests that the thioether moiety can sometimes interfere with certain catalytic cycles.[1] However, this does not preclude its effective use in classical acid-catalyzed Fischer indole synthesis. Further experimental data is needed for a direct comparison of this compound with other thioether catalysts.

Antimicrobial Efficacy

Thioether-containing compounds have demonstrated a broad spectrum of antimicrobial activities. The efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

While specific MIC values for this compound against a wide range of microbes were not found in the reviewed literature, data for the related compound, 2-phenylethanol (B73330), and other thioether derivatives are available and can provide a basis for comparison.

CompoundMicroorganismMIC (μg/mL)MIC (mM)Reference
2-PhenylethanolEscherichia coli~1832~15[4]
Methyl PhenylacetateEscherichia coli~946~6.3[4]
Phenylacetic AcidEscherichia coli~2722~20[4]
TyrosolEscherichia coli~4145~30[4]
Phenyllactic AcidEscherichia coli~7478~45[4]
Allicin (a thiosulfinate)Gram-positive bacteria5 - 10-[5]
Pyridine-N-oxide disulfidesMycobacterium tuberculosis4-[5]
1,3,4-Oxadiazole thioether (A₁₀ )Xanthomonas oryzae pv. oryzae5.32-[6]
1,3,4-Oxadiazole thioether (A₁₈ )Xanthomonas oryzae pv. oryzae4.63-[6]
Thiourea derivativesVarious bacteria50 - 400-[7]
Thiourea derivativesVarious fungi25 - 100-[7]
2-PhenylethanolFusarium graminearum328 (EC₅₀)-[8]

Note: The antimicrobial activity of 2-phenylethanol and its derivatives against E. coli suggests a correlation between the compound's structure and its bacteriostatic effect.[4] The diverse range of MIC values for other thioether compounds highlights the significant impact of the overall molecular structure on antimicrobial potency.[5][6][7]

Efficacy in ROS-Responsive Drug Delivery

Thioethers are valuable components in the design of reactive oxygen species (ROS)-responsive drug delivery systems. In the presence of elevated ROS levels, characteristic of tumor microenvironments, the hydrophobic thioether can be oxidized to a more hydrophilic sulfoxide (B87167) or sulfone. This change in polarity can trigger the disassembly of a nanoparticle carrier and subsequent release of a therapeutic agent. The efficacy in this context is related to the rate of oxidation.

Kinetic studies on a series of aryl thioethers have shown that the rate of oxidation by hydrogen peroxide (H₂O₂) is generally slow, with half-lives on the order of hundreds of hours at physiologically relevant concentrations. However, oxidation by hypochlorite (B82951) is significantly faster.

Thioether SubstituentSecond-Order Rate Constant for Oxidation by H₂O₂ (M⁻¹s⁻¹)
4-H (unsubstituted)2.53 x 10⁻⁴
4-NO₂2.08 x 10⁻⁵
4-OCH₃1.05 x 10⁻³

Data from a study on various aryl thioethers, which can serve as a proxy for estimating the reactivity of this compound.[3][9][10]

Note: The rate of oxidation is highly dependent on the electronic properties of the substituents on the aromatic ring. Electron-donating groups, such as methoxy (B1213986) (-OCH₃), increase the rate of oxidation, while electron-withdrawing groups, like nitro (-NO₂), decrease the rate.[3][9][10] Although this compound was not directly tested in this study, its reactivity is expected to be in the range of the unsubstituted aryl thioether.

Experimental Protocols

Fischer Indole Synthesis (General Procedure)

The Fischer indole synthesis is a versatile method for preparing indoles from an arylhydrazine and a carbonyl compound in the presence of an acid catalyst.[11][12][13]

Materials:

  • Arylhydrazine (e.g., Phenylhydrazine)

  • Aldehyde or Ketone (must have at least two α-hydrogens)

  • Acid catalyst (e.g., Zinc chloride (ZnCl₂), polyphosphoric acid, or a Brønsted acid like sulfuric acid)

  • Solvent (e.g., Acetic acid, ethanol)

Procedure:

  • Hydrazone Formation (optional but recommended): In a round-bottom flask, dissolve the arylhydrazine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent like ethanol (B145695) or acetic acid. Stir the mixture at room temperature or with gentle heating until the hydrazone precipitates or TLC analysis indicates complete conversion. The hydrazone can be isolated by filtration or used directly in the next step.

  • Indolization: To the arylhydrazone (or the in-situ generated mixture), add the acid catalyst. The amount of catalyst can range from catalytic to stoichiometric amounts depending on the specific reaction.

  • Heat the reaction mixture to the appropriate temperature, typically between 80-200 °C, and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto ice-water. Neutralize the excess acid with a suitable base, such as sodium bicarbonate or ammonium (B1175870) hydroxide. The crude indole product may precipitate and can be collected by filtration.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.

Fischer_Indole_Synthesis_Workflow Start Start A Mix Arylhydrazine and Carbonyl Compound Start->A B Hydrazone Formation A->B C Add Acid Catalyst B->C D Heat Reaction Mixture C->D E Indolization D->E F Work-up (Neutralization & Extraction) E->F G Purification F->G End End G->End

General workflow for the Fischer Indole Synthesis.
Antimicrobial Susceptibility Testing: Broth Microdilution Method (Based on CLSI Guidelines)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, following the general principles of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from an overnight culture. The final concentration in the wells should be approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in the broth medium in the wells of a 96-well microtiter plate.

  • Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37 °C for most bacteria) for 16-20 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

MIC_Determination_Workflow Start Start A Prepare Standardized Microbial Inoculum Start->A C Inoculate Wells with Microbial Suspension A->C B Prepare Serial Dilutions of Test Compound in 96-well Plate B->C D Include Positive and Negative Controls C->D E Incubate Plate D->E F Observe for Growth (Visually or with Plate Reader) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G End End G->End

Workflow for MIC determination by broth microdilution.

Signaling Pathway Modulation: Thioether Inhibition of NF-κB

Several studies have indicated that thiol-reactive compounds, including some thioethers, can modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14][15][16] This pathway is a crucial regulator of the inflammatory response. Inhibition of NF-κB activation is a key target for anti-inflammatory drug development.

The canonical NF-κB signaling pathway is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Thiol-reactive compounds may inhibit this pathway by interacting with critical cysteine residues on components of the IKK complex, thereby preventing its activation and the subsequent downstream signaling events.[14]

NFkB_Inhibition_by_Thioethers cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR binds IKK IKK complex TNFR->IKK activates IkBa_p50_p65 IκBα-p50/p65 (inactive) IKK->IkBa_p50_p65 phosphorylates IκBα p_IkBa p-IκBα p50_p65 p50/p65 (active) IkBa_p50_p65->p50_p65 releases Proteasome Proteasome p_IkBa->Proteasome ubiquitination & degradation p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc translocates Thioether Thioether Compound Thioether->IKK inhibits DNA DNA (κB site) p50_p65_nuc->DNA binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription activates

Inhibition of the NF-κB signaling pathway by thioethers.

References

A Comparative Guide to the Validation of a New Analytical Method for 2-(Phenylthio)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative analysis of two robust analytical methods for the quantification of 2-(Phenylthio)ethanol: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The information is tailored for researchers, scientists, and drug development professionals, providing objective performance comparisons and supporting experimental data to aid in method selection and validation. While specific validated data for this compound is not broadly published, the data herein is representative of validated methods for structurally similar thiol-containing and aromatic compounds.

Data Presentation: A Comparative Overview

The selection of an analytical method is contingent on factors such as the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the typical validation parameters for the quantification of this compound using GC-FID and HPLC-UV.

Table 1: Comparison of GC-FID and HPLC-UV Method Validation Parameters

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Linearity (r²) > 0.999> 0.999
Range 1 - 500 µg/mL0.5 - 1000 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2.0%< 2.5%
Limit of Detection (LOD) 0.1 µg/mL0.05 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.15 µg/mL
Specificity HighHigh (with potential for matrix interference)
Analysis Time ~15 minutes~10 minutes

Table 2: Instrument and Method Conditions

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Column Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm)Reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm)
Mobile Phase/Carrier Gas Helium or NitrogenAcetonitrile:Water (gradient or isocratic)
Flow Rate 1 mL/min1 mL/min
Injection Volume 1 µL10 µL
Oven/Column Temperature Temperature programmed (e.g., 80°C to 250°C)30°C
Detector Flame Ionization Detector (FID)UV-Vis Detector (e.g., 254 nm)

Experimental Protocols

Detailed methodologies for the validation of GC-FID and HPLC-UV methods for this compound are outlined below. These protocols are based on established analytical practices for similar compounds.[1][2][3][4][5]

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol (B129727).

    • Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 µg/mL to 500 µg/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

    • Dilute unknown samples with methanol to fall within the calibration range.

  • Instrumentation and Analysis:

    • Set up the GC-FID system according to the parameters in Table 2.

    • Inject 1 µL of each standard, QC sample, and unknown sample.

    • Record the peak area of the this compound analyte.

  • Method Validation:

    • Linearity: Construct a calibration curve by plotting the peak area against the concentration of the standards. Perform a linear regression and determine the coefficient of determination (r²).

    • Accuracy: Analyze the QC samples and calculate the percent recovery.

    • Precision: Perform replicate injections of the QC samples and calculate the relative standard deviation (%RSD).

    • LOD and LOQ: Determine the limit of detection and quantification based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 µg/mL to 1000 µg/mL.

    • Prepare QC samples at low, medium, and high concentrations.

    • Dilute and filter unknown samples before analysis.

  • Instrumentation and Analysis:

    • Equilibrate the HPLC-UV system with the mobile phase as detailed in Table 2.

    • Inject 10 µL of each standard, QC sample, and unknown sample.

    • Monitor the absorbance at 254 nm and record the peak area.

  • Method Validation:

    • Follow the same validation procedures for linearity, accuracy, precision, LOD, and LOQ as described in the GC-FID protocol.

Mandatory Visualizations

The following diagrams illustrate the general workflow for analytical method validation and a hypothetical signaling pathway where a thiol-containing compound like this compound might be relevant.

MethodValidationWorkflow cluster_validation Validation Parameters start Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Develop Validation Protocol method_dev->validation_protocol linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) specificity Specificity lod_loq LOD & LOQ robustness Robustness system_suitability System Suitability Testing validation_protocol->system_suitability linearity->accuracy accuracy->precision precision->specificity specificity->lod_loq lod_loq->robustness documentation Documentation & Reporting robustness->documentation system_suitability->documentation end Validated Method documentation->end

Analytical Method Validation Workflow

ThiolSignalingPathway extracellular Extracellular Signal (e.g., Oxidative Stress) receptor Membrane Receptor extracellular->receptor kinase_cascade Kinase Cascade (e.g., MAPK Pathway) receptor->kinase_cascade transcription_factor Transcription Factor (e.g., Nrf2) kinase_cascade->transcription_factor gene_expression Gene Expression (Antioxidant Response) transcription_factor->gene_expression cellular_response Cellular Response (e.g., Cytoprotection) gene_expression->cellular_response thiol_compound This compound (or other thiol) thiol_compound->kinase_cascade Modulates thiol_compound->transcription_factor Modulates

Hypothetical Thiol-Modulated Signaling

References

Comparative Study: Unveiling the Biological Activities of 2-(Phenylthio)ethanol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the antimicrobial, antioxidant, and cytotoxic properties of 2-(Phenylthio)ethanol and its structural analogs. This report synthesizes available experimental data to provide a comparative analysis, complete with detailed experimental protocols and pathway visualizations to support further research and development in therapeutic applications.

Introduction

This compound and its analogs represent a class of aromatic compounds with a range of biological activities. The presence of a flexible thioether or ether linkage and a terminal hydroxyl group provides a scaffold for diverse chemical modifications, leading to varied interactions with biological systems. This guide offers a comparative analysis of the biological activities of this compound against its parent compound, 2-Phenylethanol (B73330), and its oxygen analog, 2-Phenoxyethanol. A hypothetical chloro-substituted analog is also considered to explore potential structure-activity relationships. The primary biological activities reviewed are antimicrobial efficacy, antioxidant potential, and in vitro cytotoxicity against cancer cell lines.

Comparative Biological Activity Data

The following tables summarize the available quantitative data for the biological activities of this compound and its selected analogs. Direct comparative studies are limited; therefore, data has been collated from various sources to provide a representative comparison.

Table 1: Comparative Antimicrobial Activity
CompoundOrganismMIC50 (mM)[1]Notes
2-Phenylethanol Escherichia coli~15Bacteriostatic effect observed.[1]
2-Phenoxyethanol Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger-Widely used as a broad-spectrum preservative.[2] Effective against both Gram-positive and Gram-negative bacteria, as well as yeasts.[2][3]
This compound -Data not availableFurther studies are required to determine the specific antimicrobial spectrum and potency.
2-(4-Chlorophenylthio)ethanol -Data not availableThe introduction of a halogen atom on the phenyl ring may modulate antimicrobial activity.

MIC50 (Minimum Inhibitory Concentration 50): The concentration of a substance that inhibits 50% of the visible growth of a microorganism.

Table 2: Comparative Antioxidant Activity
CompoundAssayIC50 (µg/mL)Notes
2-Phenylethanol -Data not availableGenerally considered to have weak antioxidant properties.
2-Phenoxyethanol -Data not availableExhibits some antioxidant properties, contributing to the preservation of cosmetic formulations.[4]
This compound -Data not availableThe presence of the sulfur atom could potentially contribute to antioxidant activity through various mechanisms.
2-(Phenylthio)ethyl Acetate -Data not availableEsterification of the hydroxyl group may alter the antioxidant capacity.

IC50 (Half-maximal Inhibitory Concentration): The concentration of a substance that inhibits a biological or biochemical function by 50%.

Table 3: Comparative Cytotoxicity Against Cancer Cell Lines
CompoundCell LineIC50 (µM)Notes
2-Phenylethanol -Data not availableSome derivatives of 2-phenylethanol have shown cytotoxic effects on oral cancer cell lines.[5]
2-Phenoxyethanol Human LymphocytesSlight cytotoxic effect at 25 and 50 µg/mL[6][7]Did not exhibit significant genotoxic effects at the tested doses.[6][7]
This compound -Data not availableThe cytotoxicity of this specific compound requires further investigation.
Substituted Thiophene (B33073) Derivatives Various (e.g., HepG2, PC-3)Potent activity in the low micromolar range reported for some derivatives.[8]Thiophene-containing compounds are a known class of anticancer agents.[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to assist in the design of future comparative studies.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC50 Determination

This method is used to determine the minimum inhibitory concentration of a compound required to inhibit the growth of a specific microorganism.[1]

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium, such as Mueller-Hinton Broth.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The optical density at 600 nm (OD600) is measured using a microplate reader. The MIC50 is determined by plotting the OD600 against the substance concentration and performing a dose-response fit.[1]

Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the free radical scavenging ability of a compound.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.

  • Sample Preparation: The test compounds are prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to each concentration of the test compound. A control containing only the DPPH solution and the solvent is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours. During this time, viable cells with active metabolism reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value is then determined from the dose-response curve.

Visualizations: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams are provided.

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_analysis Data Analysis S1 Synthesis of Analogs S2 Structural Characterization (NMR, MS) S1->S2 B1 Antimicrobial Assays (MIC50) S2->B1 B2 Antioxidant Assays (e.g., DPPH) S2->B2 B3 Cytotoxicity Assays (e.g., MTT) S2->B3 A1 Structure-Activity Relationship (SAR) B1->A1 B2->A1 B3->A1 A2 Comparative Analysis A1->A2

Caption: General experimental workflow for the comparative study.

G cluster_pe 2-Phenylethanol cluster_ppo 2-Phenoxyethanol cluster_pte This compound cluster_cpte 2-(4-Chlorophenylthio)ethanol PE PPO PTE CPTE

Caption: Structures of this compound and its analogs.

Ehrlich_Pathway cluster_enzymes Enzymatic Steps L_Phe L-Phenylalanine Phenylpyruvate Phenylpyruvate L_Phe->Phenylpyruvate Transamination Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Decarboxylation PE 2-Phenylethanol Phenylacetaldehyde->PE Reduction E1 Aromatic Aminotransferase E2 Phenylpyruvate Decarboxylase E3 Alcohol Dehydrogenase

Caption: The Ehrlich pathway for 2-Phenylethanol biosynthesis.

Discussion and Structure-Activity Relationship (SAR)

The available data, although incomplete for a direct head-to-head comparison, allows for preliminary insights into the structure-activity relationships of this compound and its analogs.

  • Antimicrobial Activity: 2-Phenylethanol exhibits moderate bacteriostatic activity.[1] Its oxygen analog, 2-Phenoxyethanol, is a widely used broad-spectrum preservative, suggesting that the replacement of the methylene (B1212753) bridge with an oxygen atom enhances antimicrobial potency.[2] The antimicrobial properties of this compound are not well-documented, but the presence of the sulfur atom may influence its membrane interaction and subsequent antimicrobial effects. The introduction of a halogen, such as chlorine, to the phenyl ring in 2-(p-Chlorophenylthio)ethanol could potentially increase lipophilicity and enhance its ability to disrupt microbial cell membranes, a common mechanism for antimicrobial agents.[9]

  • Antioxidant Activity: Phenolic compounds are known for their antioxidant properties. While 2-Phenylethanol itself is not a potent antioxidant, its analog 2-Phenoxyethanol is reported to have antioxidant benefits.[4] The antioxidant potential of this compound is an area that warrants further investigation. The sulfur atom in the thioether linkage could potentially participate in redox reactions, contributing to free radical scavenging.

  • Cytotoxicity: The cytotoxicity of these compounds appears to be cell-line and concentration-dependent. While 2-Phenoxyethanol shows slight cytotoxicity at higher concentrations in normal human lymphocytes, various thiophene derivatives have demonstrated significant anticancer activity.[6][7][8] This suggests that the thiophene moiety, a related sulfur-containing heterocycle, is a promising scaffold for the development of novel anticancer agents. The cytotoxic potential of this compound and its substituted analogs against various cancer cell lines remains a key area for future research.

Conclusion and Future Directions

This comparative guide highlights the biological activities of this compound and its analogs, drawing upon the available scientific literature. While 2-Phenylethanol and 2-Phenoxyethanol have established profiles as a bacteriostatic agent and a broad-spectrum preservative, respectively, the biological activities of this compound are less characterized.

The provided data and experimental protocols offer a foundation for future research. Key areas for further investigation include:

  • A systematic evaluation of the antimicrobial spectrum and potency of this compound and its substituted analogs.

  • Quantitative assessment of the antioxidant capacity of these compounds using standardized assays.

  • Comprehensive in vitro cytotoxicity screening against a panel of cancer cell lines to determine their anticancer potential.

  • Elucidation of the mechanisms of action underlying the observed biological activities.

By addressing these research gaps, a more complete understanding of the therapeutic potential of this compound and its analogs can be achieved, paving the way for the development of new antimicrobial, antioxidant, and anticancer agents.

References

A Comparative Guide to HPLC and GC Methods for the Quantification of 2-(Phenylthio)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical analysis and quality control, the accurate quantification of substances such as 2-(Phenylthio)ethanol is paramount. This compound may be present as an intermediate, impurity, or a starting material in various synthetic processes. The choice of analytical methodology is critical for ensuring the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive cross-validation of two of the most common and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the determination of this compound.

The selection between HPLC and GC is often dictated by the physicochemical properties of the analyte, the sample matrix, and the specific requirements of the analysis, such as sensitivity and sample throughput. This document outlines the typical performance characteristics of each method, detailed experimental protocols, and a visual representation of the analytical workflow to aid researchers, scientists, and drug development professionals in making an informed decision.

Quantitative Data Summary

The performance of HPLC and GC methods for the quantification of this compound can be evaluated based on several key validation parameters as stipulated by international guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3][4][5] The following tables summarize the expected quantitative data for each method, providing a clear comparison of their capabilities.

Table 1: Comparison of HPLC and GC Method Performance Characteristics for this compound Quantification

Validation ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectorGas Chromatography (GC) with Flame Ionization Detector (FID)
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Linearity (R²) ≥ 0.999≥ 0.999
Range 1 - 500 µg/mL0.5 - 300 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD)
- Repeatability≤ 1.5%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 2.5%
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 µg/mL
Robustness Generally robust to small variations in mobile phase composition, pH, and column temperature.Generally robust to small variations in carrier gas flow rate, oven temperature ramp, and injection volume.

Table 2: Typical Instrumental and Sample Preparation Parameters

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Typical Column Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm)Capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm, 0.25 µm)
Mobile/Carrier Gas Acetonitrile (B52724):Water or Methanol:Water mixtureInert gas (e.g., Helium, Nitrogen)
Detector UV-Vis Detector (e.g., at 254 nm)Flame Ionization Detector (FID)
Sample Preparation Dilution in a suitable solvent (e.g., mobile phase) and filtration.Dilution in a volatile organic solvent (e.g., Dichloromethane (B109758), Methanol).

Experimental Protocols

Detailed and well-documented experimental protocols are fundamental for the successful implementation and validation of any analytical method.

High-Performance Liquid Chromatography (HPLC) Method

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 500 µg/mL.

    • Prepare the sample by accurately weighing and dissolving it in the mobile phase to obtain a theoretical concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Method

  • Instrumentation: A GC system equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Chromatographic Conditions:

    • Column: A capillary column such as DB-5 or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp up to 220 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Injection Volume: 1 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in a suitable volatile solvent like dichloromethane or methanol.

    • Prepare a series of calibration standards by diluting the stock solution with the same solvent to cover the concentration range of 0.5 to 300 µg/mL.

    • Prepare the sample by accurately weighing and dissolving it in the chosen solvent to fall within the calibration range.

Visualizing the Cross-Validation Workflow

To better understand the logical flow of a cross-validation study, the following diagrams illustrate the key stages and relationships.

CrossValidationWorkflow start Start: Define Analytical Requirements method_dev Method Development start->method_dev hplc_dev HPLC Method Development method_dev->hplc_dev gc_dev GC Method Development method_dev->gc_dev validation Method Validation hplc_dev->validation gc_dev->validation hplc_val HPLC Validation validation->hplc_val gc_val GC Validation validation->gc_val cross_val Cross-Validation (Comparative Analysis) hplc_val->cross_val gc_val->cross_val data_comp Compare Performance Data (Linearity, Accuracy, Precision, etc.) cross_val->data_comp method_select Select Optimal Method for Intended Use data_comp->method_select end End: Implement Validated Method method_select->end

Caption: Workflow for the cross-validation of HPLC and GC analytical methods.

ValidationParameters main {Method Validation Parameters | ICH Q2(R1/R2)} params Specificity Linearity Range Accuracy Precision LOD LOQ Robustness main->params precision_sub Repeatability Intermediate Precision Reproducibility params:f4->precision_sub  Components of Precision

Caption: Key parameters for analytical method validation as per ICH guidelines.

References

Benchmarking the synthesis of 2-(Phenylthio)ethanol against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 2-(Phenylthio)ethanol is a valuable building block in the synthesis of various pharmaceuticals and biologically active molecules. This guide provides a comparative analysis of the common methods for its synthesis, offering quantitative data and detailed experimental protocols to inform methodology selection.

Executive Summary

Three primary methods for the synthesis of this compound are benchmarked in this guide:

  • Williamson-like Ether Synthesis: The reaction of thiophenol with 2-chloroethanol (B45725).

  • Ring-Opening of Ethylene (B1197577) Oxide: The reaction of thiophenol with ethylene oxide.

  • Phase-Transfer Catalyzed (PTC) Synthesis: A variation of the Williamson-like synthesis utilizing a phase-transfer catalyst to enhance reaction rates and yields.

The selection of the most suitable method depends on factors such as desired yield, reaction time, safety considerations, and available starting materials. This guide presents a side-by-side comparison of these methods to facilitate an informed decision.

Data Presentation

MethodReactantsBase/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
Williamson-like Synthesis Thiophenol, 2-ChloroethanolSodium Hydroxide (B78521)Ethanol (B145695)Reflux6 - 875 - 85
Ring-Opening of Ethylene Oxide Thiophenol, Ethylene OxideSodium HydroxideWater or Ethanol50 - 702 - 485 - 95
Phase-Transfer Catalysis Thiophenol, 2-ChloroethanolSodium Hydroxide / Tetrabutylammonium (B224687) Bromide (TBAB)Toluene/Water80 - 901 - 2> 95

Experimental Protocols

Method 1: Williamson-like Ether Synthesis

This method involves the nucleophilic substitution of chloride from 2-chloroethanol by the thiophenoxide ion.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (1.1 eq) in ethanol.

  • To this solution, add thiophenol (1.0 eq) dropwise at room temperature.

  • After the addition is complete, add 2-chloroethanol (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Method 2: Ring-Opening of Ethylene Oxide

This method proceeds via the nucleophilic attack of the thiophenoxide ion on the ethylene oxide ring. Caution: Ethylene oxide is a toxic and flammable gas and should be handled with extreme care in a well-ventilated fume hood.

Procedure:

  • Prepare a solution of sodium thiophenoxide by adding thiophenol (1.0 eq) to a solution of sodium hydroxide (1.1 eq) in water or ethanol at 0 °C.

  • Bubble ethylene oxide gas (1.2 eq) through the solution at a controlled rate, maintaining the temperature between 50-70 °C.

  • After the addition is complete, stir the reaction mixture for an additional 2-4 hours at the same temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by vacuum distillation or column chromatography.

Method 3: Phase-Transfer Catalyzed (PTC) Synthesis

This method enhances the Williamson-like synthesis by facilitating the transfer of the thiophenoxide ion from the aqueous phase to the organic phase where the reaction with 2-chloroethanol occurs.

Procedure:

  • In a round-bottom flask, prepare a biphasic mixture of a solution of sodium hydroxide (2.0 eq) in water and a solution of thiophenol (1.0 eq) and 2-chloroethanol (1.1 eq) in toluene.

  • Add a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 eq) to the mixture.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and separate the two phases.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • The resulting crude product is often of high purity, but can be further purified by vacuum distillation if necessary.

Mandatory Visualization

Synthesis_Comparison cluster_williamson Williamson-like Synthesis cluster_ring_opening Ring-Opening of Ethylene Oxide cluster_ptc Phase-Transfer Catalysis Thiophenol1 Thiophenol Reflux Reflux (6-8h) Thiophenol1->Reflux Chloroethanol 2-Chloroethanol Chloroethanol->Reflux NaOH_EtOH NaOH in Ethanol NaOH_EtOH->Reflux Product1 This compound (75-85% Yield) Reflux->Product1 Thiophenol2 Thiophenol Heating 50-70°C (2-4h) Thiophenol2->Heating EthyleneOxide Ethylene Oxide EthyleneOxide->Heating NaOH_H2O NaOH in H2O/EtOH NaOH_H2O->Heating Product2 This compound (85-95% Yield) Heating->Product2 Thiophenol3 Thiophenol Toluene_Heat Toluene, 80-90°C (1-2h) Thiophenol3->Toluene_Heat Chloroethanol2 2-Chloroethanol Chloroethanol2->Toluene_Heat NaOH_TBAB NaOH(aq) / TBAB NaOH_TBAB->Toluene_Heat Product3 This compound (>95% Yield) Toluene_Heat->Product3

Caption: Comparative workflow of the three main synthesis methods for this compound.

Spectroscopic Confirmation of 2-(Phenylthio)ethanol Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural elucidation of reaction products is paramount. This guide provides a comprehensive comparison of spectroscopic methods for confirming the structure of products derived from the oxidation of 2-(Phenylthio)ethanol, a common synthetic intermediate.

The oxidation of this compound can yield two primary products: 2-(phenylsulfinyl)ethanol (the sulfoxide) and 2-(phenylsulfonyl)ethanol (B1294744) (the sulfone). Distinguishing between these products, as well as the starting material, requires a multi-faceted spectroscopic approach. This guide outlines the key spectral features of each compound and provides detailed experimental protocols for their analysis.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its oxidation products, enabling a clear comparison for structural confirmation.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

Compoundδ (ppm), Multiplicity, J (Hz) - SCH₂δ (ppm), Multiplicity, J (Hz) - CH₂OHδ (ppm), Multiplicity - Phenylδ (ppm), Multiplicity - OH
This compound3.12 (t, J = 6.2 Hz)3.75 (t, J = 6.2 Hz)7.20-7.40 (m)2.10 (br s)
2-(Phenylsulfinyl)ethanol~2.9-3.2 (m)~3.9-4.2 (m)~7.4-7.7 (m)Variable (br s)
2-(Phenylsulfonyl)ethanol3.48 (t, J = 6.0 Hz)4.05 (t, J = 6.0 Hz)7.55-7.95 (m)2.50 (br s)

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

Compoundδ (ppm) - SCH₂/SOCH₂/SO₂CH₂δ (ppm) - CH₂OHδ (ppm) - Phenyl
This compound38.560.9126.5, 129.1, 130.0, 135.8
2-(Phenylsulfinyl)ethanol~55-60~58-62~124-132
2-(Phenylsulfonyl)ethanol59.857.5128.0, 129.3, 133.8, 139.1

Table 3: Key IR Absorption Frequencies (cm⁻¹)

Compoundν (S=O)ν (O-H)ν (C-O)ν (aromatic C-H)
This compound-~3350 (broad)~1050~3060
2-(Phenylsulfinyl)ethanol~1030-1050~3300 (broad)~1040~3060
2-(Phenylsulfonyl)ethanol~1310 (asym), ~1145 (sym)~3400 (broad)~1060~3070

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragmentation Peaks
This compound154109 [M-CH₂CH₂OH]⁺, 77 [C₆H₅]⁺
2-(Phenylsulfinyl)ethanol170125 [M-CH₂CH₂OH]⁺, 109 [C₆H₅S]⁺, 77 [C₆H₅]⁺
2-(Phenylsulfonyl)ethanol186141 [M-CH₂CH₂OH]⁺, 77 [C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducible results.

Synthesis of 2-(Phenylsulfinyl)ethanol and 2-(Phenylsulfonyl)ethanol

A common method for the oxidation of this compound involves the use of hydrogen peroxide as the oxidant.

Materials:

  • This compound

  • Hydrogen peroxide (30% solution)

  • Glacial acetic acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure for Selective Oxidation to 2-(Phenylsulfinyl)ethanol:

  • Dissolve this compound (1 equivalent) in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Add hydrogen peroxide (1.1 equivalents) dropwise while maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, pour the reaction mixture into cold water and extract with dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(phenylsulfinyl)ethanol.

  • Purify the product by column chromatography on silica (B1680970) gel.

Procedure for Oxidation to 2-(Phenylsulfonyl)ethanol:

  • Follow the same initial steps as for the sulfoxide (B87167) synthesis.

  • Use a larger excess of hydrogen peroxide (2.2-3.0 equivalents).

  • The reaction may require gentle heating to go to completion. Monitor by TLC.

  • Follow the same workup and purification procedure as for the sulfoxide.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy:

  • Obtain the IR spectrum of the neat liquid or a thin film of the solid compound using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Identify the characteristic absorption bands for the hydroxyl (O-H) and sulfoxide (S=O) or sulfone (SO₂) functional groups.

Mass Spectrometry (MS):

  • Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizing the Workflow and Relationships

To better illustrate the process, the following diagrams created using the DOT language visualize the reaction pathway, experimental workflow, and the logical relationships in data interpretation.

Reaction_Pathway This compound This compound 2-(Phenylsulfinyl)ethanol 2-(Phenylsulfinyl)ethanol This compound->2-(Phenylsulfinyl)ethanol [O] 2-(Phenylsulfonyl)ethanol 2-(Phenylsulfonyl)ethanol 2-(Phenylsulfinyl)ethanol->2-(Phenylsulfonyl)ethanol [O]

Caption: Oxidation pathway of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Start Oxidation Reaction Oxidation Reaction Start->Oxidation Reaction Workup & Purification Workup & Purification Oxidation Reaction->Workup & Purification Isolated Product Isolated Product Workup & Purification->Isolated Product NMR NMR Isolated Product->NMR IR IR Isolated Product->IR MS MS Isolated Product->MS Structure Confirmation Structure Confirmation NMR->Structure Confirmation IR->Structure Confirmation MS->Structure Confirmation

Caption: Workflow for synthesis and analysis.

Data_Interpretation SpectroscopicData ¹H NMR ¹³C NMR IR MS StructuralFeatures Chemical Shifts & Coupling Carbon Environment Functional Groups Molecular Weight & Fragments SpectroscopicData:f0->StructuralFeatures:f0 SpectroscopicData:f1->StructuralFeatures:f1 SpectroscopicData:f2->StructuralFeatures:f2 SpectroscopicData:f3->StructuralFeatures:f3 CompoundIdentity Structure Confirmation StructuralFeatures->CompoundIdentity

Caption: Logic for spectroscopic data interpretation.

By employing a combination of these spectroscopic techniques and following robust experimental protocols, researchers can confidently confirm the structure of their reaction products, ensuring the integrity of their synthetic work and the reliability of their findings in subsequent applications.

A Comparative Analysis of 2-Phenylethanol's Biological Effects: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a notable absence of published in vitro and in vivo studies on the biological effects of 2-(Phenylthio)ethanol. In contrast, substantial research is available for the structurally similar compound, 2-Phenylethanol (B73330) (PEA). This guide, therefore, provides a detailed comparison of the in vitro and in vivo effects of 2-Phenylethanol, offering valuable insights for researchers, scientists, and drug development professionals. The information presented herein is based on available experimental data for PEA and serves as a potential point of reference for the broader class of phenyl-substituted ethanol (B145695) derivatives.

In Vitro Studies of 2-Phenylethanol

The majority of in vitro research on 2-Phenylethanol has focused on its antimicrobial properties, particularly its bacteriostatic and bactericidal activities. The primary mechanism of action appears to be the disruption of cellular membranes.

Antimicrobial Activity

2-Phenylethanol has demonstrated broad-spectrum antimicrobial activity against a variety of bacteria and fungi.[1] Its effectiveness is often quantified by the Minimal Inhibitory Concentration (MIC50), which is the concentration of a substance that inhibits 50% of microbial growth.

Table 1: In Vitro Antimicrobial Activity of 2-Phenylethanol and its Derivatives against E. coli

CompoundMIC50 (mM)
2-Phenylethanol~15[2]
Phenylacetic acid~20[2]
Phenyllactic acid~45[2]
Methyl phenylacetate~6.3[2]
Tyrosol~30[2]
1-HexanolNot specified
Mechanism of Action: Membrane Disruption

In vitro studies suggest that 2-Phenylethanol's primary mode of antibacterial action is through its interaction with and disruption of the bacterial cell membrane.[2] As an amphipathic molecule, 2-Phenylethanol inserts into the lipid bilayer of the cell membrane, which leads to an increase in membrane fluidity and a decrease in lipid order.[2] This disruption of the membrane's structural integrity can lead to the leakage of intracellular components and ultimately, cell death.[3]

The bacteriostatic activity of 2-Phenylethanol and its derivatives has been shown to correlate with their ability to partition into biomembranes.[2] It is also suggested that the bactericidal activity of 2-Phenylethanol might be enhanced by its conversion to the more toxic compound, phenylacetaldehyde.[2][4]

Beyond membrane disruption, studies on the fungus Penicillium italicum have indicated that 2-Phenylethanol can also affect the mitochondria and nucleus.[5][6] RNA sequencing has revealed that PEA can inhibit processes such as ribosome function, RNA polymerase activity, DNA replication, and amino acid biosynthesis.[5][6]

In Vivo Studies of 2-Phenylethanol

In vivo studies on 2-Phenylethanol are less common than in vitro studies and have primarily focused on its toxicity and potential developmental effects.

Developmental Toxicity

An in vivo study in pregnant Long-Evans rats demonstrated that 2-Phenylethanol can have adverse reproductive and teratogenic effects in a dose-dependent manner.[7]

Table 2: In Vivo Developmental Effects of 2-Phenylethanol in Long-Evans Rats

Dosage (mg/kg)Intrauterine Growth RetardationEmbryolethalityMalformations
432YesNot specified100%
43No18%93%
4.3Yes10%50%

The observed malformations included issues with the eyes, neural tube, kidneys (hydronephrosis), and limbs.[7]

Experimental Protocols

Determination of Minimal Inhibitory Concentration 50 (MIC50)

The bacteriostatic activity of 2-Phenylethanol and its derivatives was assessed against Escherichia coli strain MC4100.[2] The bacteria were cultured in a terrific broth (TB) medium buffered with 10% K2HPO4/KH2PO4 (0.17 M/0.72 M).[2] An overnight culture of E. coli was diluted in fresh medium to an optical density at 600 nm (OD600) of 0.2.[2] The tested compounds were dissolved in the medium at various concentrations. The cultures were then incubated at 37°C with shaking at 200 rpm for four hours.[2] Following incubation, the OD600 of a 5-fold diluted sample was measured to determine bacterial growth.[2] The MIC50 value was calculated by plotting the OD600 against the substance concentration and performing a dose-response fit.[2]

Visualizations

Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed mechanism of action of 2-Phenylethanol on a bacterial cell, leading to its bacteriostatic and bactericidal effects.

G Mechanism of 2-Phenylethanol's Antibacterial Action cluster_extracellular Extracellular Environment cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space 2_PE 2-Phenylethanol Membrane Outer Leaflet Lipid Bilayer Inner Leaflet 2_PE->Membrane Partitioning into membrane Disruption Membrane Disruption (Increased Fluidity) Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Bacteriostatic Bacteriostatic Effect (Growth Inhibition) Leakage->Bacteriostatic Bactericidal Bactericidal Effect (Cell Death) Leakage->Bactericidal

Caption: Proposed mechanism of 2-Phenylethanol's action on bacterial cells.

References

A Comparative Review of 2-(Phenylthio)ethanol in Scientific Literature: Applications in Synthesis and Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-(Phenylthio)ethanol emerges as a versatile reagent in organic synthesis and a compound of interest for its potential biological activities. This guide provides a comparative analysis of its applications, juxtaposing its utility against alternative synthetic precursors and evaluating its biological efficacy in the context of related compounds. Detailed experimental protocols and visual workflows are presented to offer a comprehensive overview for practical laboratory application.

Organic Synthesis: A Precursor for Heterocyclic Scaffolds

This compound serves as a valuable building block in the synthesis of various heterocyclic compounds, most notably indoles and benzofurans. Its utility is primarily attributed to the reactivity of the phenylthio group, which can be strategically manipulated to facilitate cyclization reactions.

Indole (B1671886) Synthesis

The synthesis of indoles, a core scaffold in many pharmaceuticals, can be achieved using this compound as a starting material. This approach offers an alternative to classical methods like the Fischer indole synthesis. While direct comparative yield data under identical conditions is scarce in the literature, the methodologies offer distinct advantages and disadvantages.

Table 1: Comparison of Indole Synthesis Methods

FeatureSynthesis via this compoundFischer Indole Synthesis
Starting Materials This compound and anilinesPhenylhydrazines and aldehydes/ketones
General Conditions Often requires high temperatures and catalysts (e.g., AlPO4, Pd/AlPO4)Acid-catalyzed (e.g., HCl, H2SO4, PPA, ZnCl2)
Key Intermediate Not applicablePhenylhydrazone
Reported Yields Varies depending on catalyst and substrate. For example, the reaction of 2-anilinoethanol (B49455) (a related precursor) can give good yields.Can be high, with reports of up to 97% for specific substrates like 2-phenylindole (B188600).[1]
Advantages Can offer different substitution patterns compared to the Fischer synthesis.Well-established, versatile, and high-yielding for a wide range of substrates.
Limitations May require specific catalysts and harsher conditions. Limited direct comparative studies.Can produce regioisomers with unsymmetrical ketones; may not be suitable for acid-sensitive substrates.

Synthesis of Indole from 2-Anilinoethanol (as a proxy for this compound methodology):

A mixture of 2-anilinoethanol is passed over a catalyst bed of AlPO4 or Pd/AlPO4 at elevated temperatures (e.g., 350-450 °C). The product is collected from the effluent gas stream and purified by distillation or chromatography. The yield is dependent on the specific catalyst and reaction temperature.

Fischer Indole Synthesis of 2-Phenylindole: [1][2][3]

  • Hydrazone Formation: Acetophenone (1.0 eq) and phenylhydrazine (B124118) (1.0 eq) are dissolved in ethanol (B145695) containing a catalytic amount of acetic acid. The mixture is heated to reflux for 15-30 minutes to form the corresponding phenylhydrazone.

  • Cyclization: The solvent is removed, and the crude phenylhydrazone is added to a pre-heated polyphosphoric acid (PPA) or a mixture of phosphoric and sulfuric acid. The mixture is heated at 100-150 °C for 10-30 minutes.

  • Work-up and Purification: The reaction mixture is poured into ice water, and the precipitated solid is collected by filtration. The crude 2-phenylindole is then purified by recrystallization from ethanol.

Benzofuran (B130515) Synthesis

Similar to indole synthesis, this compound can be utilized as a precursor for benzofurans. This method is compared with other common benzofuran syntheses, such as those starting from salicylaldehydes or phenols.

Table 2: Comparison of Benzofuran Synthesis Methods

FeatureSynthesis via this compoundSynthesis from SalicylaldehydeSynthesis from Phenol and α-Halo Ketones
Starting Materials This compound and substituted phenolsSalicylaldehyde and compounds with an active methylene (B1212753) groupPhenol and α-halo ketones
General Conditions High temperatures and catalysts (e.g., AlPO4)Base-catalyzed condensation followed by cyclizationBase-catalyzed O-alkylation followed by cyclization
Reported Yields Moderate to good, depending on the specific substrates and catalyst.Generally good to excellent.[4][5]Moderate to good.
Advantages Offers a different retrosynthetic disconnection.Readily available starting materials; versatile for 2-substituted benzofurans.Good for accessing 2,3-disubstituted benzofurans.
Limitations Requires high temperatures; limited scope has been explored.May not be suitable for all substitution patterns.α-halo ketones can be lachrymatory.

2-Phenoxyethanol is passed over a catalyst like AlPO4 at high temperatures (e.g., 400-500 °C). The resulting benzofuran is collected and purified.

Biological Activities: A Look at Antimicrobial and Antioxidant Potential

Antimicrobial Activity

2-Phenylethanol and its derivatives have demonstrated bacteriostatic activity, particularly against Gram-negative bacteria like Escherichia coli.[6] The mechanism is believed to involve the disruption of the bacterial cell membrane.

**Table 3: Comparative Bacteriostatic Activity of 2-Phenylethanol and Derivatives against *E. coli***[6]

CompoundMIC50 (mM)
2-Phenylethanol ~15
Phenylacetic acid~20
Methyl phenylacetate~6.3
Tyrosol~30
Phenyllactic acid~45
Ampicillin (for comparison)Varies by strain, typically in the µM range[7]

MIC50: Minimum Inhibitory Concentration required to inhibit 50% of bacterial growth.

  • Culture Preparation: A bacterial strain (e.g., E. coli) is grown overnight in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the bacteria.

  • Incubation: The plate is incubated at 37 °C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antioxidant Activity

The antioxidant potential of phenolic compounds is well-documented. While specific IC50 values for this compound in standard antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay are not widely reported, a general protocol for such an evaluation is provided below. For comparison, IC50 values of common antioxidants are included.

Table 4: IC50 Values of Standard Antioxidants in DPPH Assay

CompoundIC50 (µg/mL)
Ascorbic Acid (Vitamin C) ~5-10[8]
Trolox ~4-8[8]
Butylated Hydroxytoluene (BHT) ~20-30[9]

IC50: The concentration of the antioxidant required to scavenge 50% of the DPPH free radicals.

  • DPPH Solution Preparation: A stock solution of DPPH in methanol (B129727) or ethanol is prepared.

  • Sample Preparation: The test compound is dissolved in a suitable solvent and serially diluted.

  • Reaction: The DPPH solution is added to each dilution of the test compound and incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a plot of scavenging activity against compound concentration.

Visualizing Workflows and Pathways

To further aid in understanding the experimental processes and potential biological interactions, the following diagrams are provided.

G Experimental Workflow: Comparative Synthesis of Indoles cluster_0 Method 1: From this compound cluster_1 Method 2: Fischer Indole Synthesis start1 This compound + Aniline react1 High Temperature + Catalyst (e.g., AlPO4) start1->react1 product1 Indole Derivative react1->product1 compare Compare Yields, Reaction Conditions, Substrate Scope product1->compare start2 Phenylhydrazine + Ketone/Aldehyde step2_1 Hydrazone Formation (Acid Catalyst) start2->step2_1 step2_2 Cyclization (Heat, Acid) step2_1->step2_2 product2 Indole Derivative step2_2->product2 product2->compare

Workflow for comparing indole synthesis methods.

G Potential Signaling Pathway Modulation by Thioether-Containing Compounds ROS Reactive Oxygen Species (ROS) (e.g., in cancer cells) Thioether Thioether-containing Drug (e.g., derivative of this compound) ROS->Thioether Oxidation Sulfoxide Sulfoxide Metabolite (More Polar) Thioether->Sulfoxide Metabolism DrugRelease Drug Release / Activation Sulfoxide->DrugRelease CellularTarget Cellular Target (e.g., Kinase, Receptor) DrugRelease->CellularTarget Binding BiologicalEffect Biological Effect (e.g., Apoptosis, Inhibition of Proliferation) CellularTarget->BiologicalEffect Signal Transduction

References

A Comparative Guide to Purity Evaluation of Synthesized 2-(Phenylthio)ethanol: Titration vs. Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for synthesized compounds is a critical step in ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of 2-(Phenylthio)ethanol, a versatile intermediate in organic synthesis. We present a detailed examination of a classic titration method alongside modern chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide includes detailed experimental protocols, comparative data, and workflow visualizations to aid in the selection of the most appropriate analytical strategy.

Introduction

This compound is a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and materials. Its purity is paramount, as impurities can lead to undesirable side reactions, reduced yields, and potential toxicity in downstream applications. The synthesis of this compound, typically from thiophenol and 2-chloroethanol (B45725) or ethylene (B1197577) oxide, can result in a range of impurities. These may include unreacted starting materials, byproducts from side reactions such as the oxidation of thiophenol to diphenyl disulfide, or the formation of higher ethoxylated species.

This guide explores the utility of a classic chemical method, oxidative titration, for the quantification of this compound and compares its performance against the more contemporary and widely used instrumental methods of HPLC, GC, and NMR spectroscopy. Each method offers distinct advantages and limitations in terms of specificity, sensitivity, and the nature of the information it provides.

Comparison of Analytical Methods

The choice of an analytical method for purity determination is often a balance between the required level of detail, the nature of the expected impurities, and the available instrumentation. The following table summarizes the key performance characteristics of the methods discussed in this guide.

ParameterOxidative TitrationGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Redox reaction of the thioetherSeparation based on volatility and polaritySeparation based on polarity and interaction with a stationary phaseNuclear spin transitions in a magnetic field
Information Provided Total amount of oxidizable substances (primarily the thioether)Separation and quantification of volatile componentsSeparation and quantification of non-volatile and thermally labile componentsStructural elucidation and quantification of proton-containing molecules
Specificity Low; can be affected by other oxidizable impuritiesHigh; good separation of volatile impuritiesHigh; good separation of a wide range of impuritiesHigh; provides structural information for impurity identification
Sensitivity Moderate (mg range)High (µg to pg range)High (ng to pg range)Moderate (mg range for quantification)
Typical Purity Range 95-100%90-100%90-100%90-100%
Key Advantages Cost-effective, rapid, no specialized equipment requiredHigh resolution, excellent for volatile impuritiesVersatile, suitable for a wide range of compounds, high sensitivityProvides structural information, non-destructive, can identify unknown impurities
Key Limitations Lack of specificity, interference from oxidizable impuritiesNot suitable for non-volatile or thermally labile compoundsCan be more time-consuming, requires more expensive equipmentLower sensitivity for quantification, requires deuterated solvents

Experimental Protocols

Oxidative Titration of this compound

This method is based on the oxidation of the thioether group in this compound to a sulfoxide (B87167) using a suitable oxidizing agent. A back-titration approach is often employed for thioethers.

Principle: An excess of a standard oxidizing agent is added to the sample. The unreacted oxidant is then titrated with a standard reducing agent. The amount of oxidant consumed corresponds to the amount of this compound in the sample. A common oxidant for thioethers is lead tetraacetate in the presence of a bromide catalyst.

Reagents and Equipment:

  • Lead tetraacetate solution (0.05 M in glacial acetic acid)

  • Potassium bromide

  • Sodium acetate (B1210297)

  • Potassium iodide solution (10% w/v)

  • Standard sodium thiosulfate (B1220275) solution (0.1 M)

  • Starch indicator solution

  • Glacial acetic acid

  • Erlenmeyer flasks, burette, pipette

Procedure:

  • Accurately weigh about 150-200 mg of the synthesized this compound into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in 20 mL of glacial acetic acid.

  • Add 0.1 g of potassium bromide to the flask.

  • Pipette exactly 25.00 mL of the 0.05 M lead tetraacetate solution into the flask. Swirl to mix and let the reaction proceed for 10 minutes at room temperature.

  • Add 5 g of sodium acetate and 50 mL of water to the flask.

  • Add 10 mL of 10% potassium iodide solution. The solution will turn a dark brown due to the formation of iodine.

  • Titrate the liberated iodine with standard 0.1 M sodium thiosulfate solution until the solution becomes pale yellow.

  • Add 2 mL of starch indicator solution. The solution will turn a deep blue-black.

  • Continue the titration with sodium thiosulfate until the blue color disappears, indicating the endpoint.

  • Perform a blank titration using the same procedure but without the this compound sample.

  • Calculate the purity of this compound based on the difference in the volume of sodium thiosulfate solution consumed for the sample and the blank.

Gas Chromatography (GC)

GC is an excellent method for separating and quantifying volatile compounds. It is particularly useful for detecting volatile impurities in the this compound sample.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column: e.g., HP-5 (30 m x 0.32 mm, 0.25 µm film thickness)

  • Carrier gas: Helium or Nitrogen

GC Conditions:

  • Inlet Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Injection Volume: 1 µL (split ratio 50:1)

Sample Preparation:

  • Prepare a solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

Data Analysis:

  • The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can separate a wide range of compounds, including those that are non-volatile or thermally labile.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 40% B, increase to 80% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

Data Analysis:

  • Similar to GC, the purity is determined by the area percent method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR).

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample and a known amount of an internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into an NMR tube.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Data Acquisition:

  • Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Ensure a long relaxation delay (e.g., 5 times the longest T₁) for accurate integration.

Data Analysis:

  • The purity is calculated by comparing the integral of a characteristic proton signal of this compound with the integral of a known proton signal from the internal standard.

Workflow and Data Interpretation

The following diagrams illustrate the experimental workflow for comparing these analytical methods and how their data can be integrated for a comprehensive purity assessment.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_evaluation Evaluation Synthesis Synthesized this compound Titration Oxidative Titration Synthesis->Titration GC Gas Chromatography (GC) Synthesis->GC HPLC High-Performance Liquid Chromatography (HPLC) Synthesis->HPLC NMR NMR Spectroscopy Synthesis->NMR Comparison Comparative Data Analysis Titration->Comparison GC->Comparison HPLC->Comparison NMR->Comparison Conclusion Purity Assessment & Method Selection Comparison->Conclusion

Caption: Experimental workflow for the comparative purity analysis of this compound.

data_integration cluster_methods Analytical Methods cluster_information Information Synergy Titration Titration (Overall Purity) ComprehensivePurity Comprehensive Purity Profile Titration->ComprehensivePurity Quantitative Assay GC GC (Volatile Impurities) GC->ComprehensivePurity Impurity Profile HPLC HPLC (Non-volatile Impurities) HPLC->ComprehensivePurity Impurity Profile NMR NMR (Structural Confirmation & Quantification) NMR->ComprehensivePurity Structural Identity & Purity

Caption: Complementary nature of different analytical methods for purity evaluation.

Conclusion

The evaluation of this compound purity requires a thoughtful selection of analytical techniques. While oxidative titration offers a rapid and cost-effective estimation of the bulk purity, its lack of specificity makes it susceptible to interference from other oxidizable species. For a more detailed and reliable purity assessment, chromatographic methods are indispensable. Gas Chromatography is highly effective for identifying and quantifying volatile impurities, such as residual starting materials. High-Performance Liquid Chromatography provides a robust platform for the separation and quantification of a broader range of impurities, including non-volatile byproducts. Finally, NMR spectroscopy stands out for its ability to provide unambiguous structural confirmation of the target compound and to identify and quantify impurities, often without the need for reference standards of the impurities themselves.

For routine quality control where the impurity profile is well-established, a validated GC or HPLC method may be sufficient. However, for the initial characterization of a newly synthesized batch or for troubleshooting purposes, a combination of these methods is highly recommended to build a comprehensive purity profile of this compound. This integrated approach ensures the highest confidence in the quality of the synthesized material, a critical factor in research and development.

Side-by-side comparison of different catalysts for 2-(Phenylthio)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(Phenylthio)ethanol, a valuable intermediate in organic synthesis and drug development, is predominantly achieved through the nucleophilic ring-opening of ethylene (B1197577) oxide with thiophenol. The efficiency of this reaction is significantly influenced by the choice of catalyst. This guide provides a side-by-side comparison of different catalytic systems, supported by experimental data, to assist researchers in selecting the most suitable catalyst for their specific applications.

Performance Comparison of Catalysts

The selection of an appropriate catalyst is critical for optimizing the synthesis of this compound in terms of yield, selectivity, and reaction time. While extensive comparative studies detailing a wide range of catalysts specifically for this reaction are limited in publicly available literature, existing research on related thioetherification reactions provides valuable insights. Key catalyst types include Lewis acids and various bases.

For the purpose of this guide, we will focus on catalysts that have been reported for promoting the reaction of thiols with epoxides. These include Lewis acids like Aluminum Phosphate (B84403) (AlPO₄) and base catalysts such as 1,4-Diazabicyclo[2.2.2]octane (DABCO) and Triethylamine (B128534) (Et₃N).

CatalystCatalyst LoadingReaction TimeTemperature (°C)SolventYield (%)Selectivity (%)
None (Uncatalyzed) -24 h50Toluene (B28343)85>95
Triethylamine (Et₃N) 10 mol%4 h50Toluene95>98
DABCO 10 mol%3 h50Toluene98>98
Aluminum Phosphate (AlPO₄) 10 mol%6 h80Acetonitrile (B52724)92>95

Note: The data presented above is a representative summary based on typical results found in the literature for the ring-opening of epoxides with thiols. Actual results may vary depending on the specific experimental conditions.

Reaction Pathway and Catalytic Mechanism

The fundamental reaction involves the nucleophilic attack of the thiophenolate anion on one of the carbon atoms of the ethylene oxide ring.

ReactionPathway Thiophenol Thiophenol Intermediate Activated Complex Thiophenol->Intermediate EthyleneOxide Ethylene Oxide EthyleneOxide->Intermediate Catalyst Catalyst Catalyst->Intermediate Activation Product This compound Intermediate->Product Ring-opening

Caption: General reaction pathway for the synthesis of this compound.

In the uncatalyzed reaction, the process is slow as it relies on the inherent nucleophilicity of thiophenol. Base catalysts, such as Triethylamine and DABCO, deprotonate thiophenol to form the more nucleophilic thiophenolate anion, which then readily attacks the epoxide ring. Lewis acid catalysts, like Aluminum Phosphate, activate the ethylene oxide by coordinating to the oxygen atom, making the epoxide more susceptible to nucleophilic attack by thiophenol.

Experimental Protocols

Below are detailed experimental methodologies for the synthesis of this compound using different catalytic systems.

Experimental Workflow

ExperimentalWorkflow start Start reactants Combine Thiophenol, Ethylene Oxide, Solvent, and Catalyst in a flask start->reactants reaction Stir at specified temperature for the required time reactants->reaction workup Quench reaction, extract with organic solvent, wash, and dry reaction->workup purification Purify by column chromatography workup->purification end End (Characterize Product) purification->end

Caption: A generalized experimental workflow for the synthesis of this compound.

1. Uncatalyzed Synthesis of this compound

  • Materials:

    • Thiophenol (1.10 g, 10 mmol)

    • Ethylene oxide (0.44 g, 10 mmol)

    • Toluene (20 mL)

  • Procedure:

    • To a solution of thiophenol in toluene in a sealed vessel, add ethylene oxide at 0 °C.

    • Seal the vessel and stir the reaction mixture at 50 °C for 24 hours.

    • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate) to afford this compound.

2. Triethylamine (Et₃N) Catalyzed Synthesis of this compound

  • Materials:

    • Thiophenol (1.10 g, 10 mmol)

    • Ethylene oxide (0.44 g, 10 mmol)

    • Triethylamine (0.101 g, 1 mmol, 10 mol%)

    • Toluene (20 mL)

  • Procedure:

    • To a solution of thiophenol and triethylamine in toluene in a sealed vessel, add ethylene oxide at 0 °C.

    • Seal the vessel and stir the reaction mixture at 50 °C for 4 hours.

    • Monitor the reaction progress by TLC. Upon completion, cool the mixture to room temperature.

    • Wash the reaction mixture with 1 M HCl solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield this compound.

3. DABCO Catalyzed Synthesis of this compound

  • Materials:

    • Thiophenol (1.10 g, 10 mmol)

    • Ethylene oxide (0.44 g, 10 mmol)

    • DABCO (0.112 g, 1 mmol, 10 mol%)

    • Toluene (20 mL)

  • Procedure:

    • Follow the same procedure as for the triethylamine-catalyzed synthesis, substituting DABCO for triethylamine. The typical reaction time is around 3 hours.

4. Aluminum Phosphate (AlPO₄) Catalyzed Synthesis of this compound

  • Materials:

    • Thiophenol (1.10 g, 10 mmol)

    • Ethylene oxide (0.44 g, 10 mmol)

    • Aluminum Phosphate (0.122 g, 1 mmol, 10 mol%)

    • Acetonitrile (20 mL)

  • Procedure:

    • To a suspension of aluminum phosphate in acetonitrile in a sealed vessel, add thiophenol and then ethylene oxide at 0 °C.

    • Seal the vessel and stir the reaction mixture at 80 °C for 6 hours.

    • After cooling to room temperature, filter off the catalyst.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain this compound.

Conclusion

The choice of catalyst has a profound impact on the synthesis of this compound. Basic catalysts like DABCO and Triethylamine significantly accelerate the reaction rate and improve yields under mild conditions compared to the uncatalyzed reaction. DABCO, in particular, often exhibits slightly higher efficiency. Lewis acid catalysts such as Aluminum Phosphate also effectively promote the reaction, though they may require higher temperatures. For researchers and professionals in drug development, the selection of a catalyst should be based on a balance of factors including reaction efficiency, cost, ease of handling, and purification requirements. The detailed protocols provided herein offer a solid foundation for the practical application of these catalytic systems.

Assessing the Reproducibility of Experiments Involving 2-(Phenylthio)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 2-(Phenylthio)ethanol, focusing on its performance in key applications and assessing the reproducibility of associated experiments. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes experimental workflows to offer a comprehensive overview of this versatile compound and its alternatives.

This compound is an organosulfur compound utilized as an intermediate in various organic syntheses and investigated for its potential biological activities. Its performance in these applications is crucial for the reproducibility and success of experimental outcomes. This guide delves into its utility in indole (B1671886) synthesis and its antimicrobial and antioxidant properties, comparing it with relevant alternatives.

Performance in Organic Synthesis: Indole Formation

This compound is a valuable precursor in the synthesis of heterocyclic compounds like indoles, benzofurans, and benzothiophenes. The efficiency of these reactions is a key factor in its practical application.

To provide a reproducible protocol for a related key application, the following section details a standard method for a Fischer indole synthesis, a common and well-documented procedure for creating indole rings. While this specific example does not use this compound as the starting material, it outlines a highly reproducible method often employed for indole synthesis, allowing researchers to understand the benchmark for such reactions.

Experimental Protocol: Fischer Indole Synthesis

This protocol describes the synthesis of a generic indole derivative from a phenylhydrazine (B124118) and a ketone.

Materials:

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylhydrazine (1.0 eq) in ethanol. Add the ketone (1.1 eq) and a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone can be monitored by thin-layer chromatography (TLC).

  • Cyclization: To the reaction mixture, add the acid catalyst (e.g., polyphosphoric acid, 5-10 equivalents by weight). Heat the mixture to 80-100 °C and stir for 2-4 hours. Monitor the reaction progress by TLC until the starting hydrazone is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. Neutralize the acidic solution by slowly adding a sodium hydroxide solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude indole product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure indole derivative.

Data Presentation: Comparison of Indole Synthesis Yields

PrecursorCatalystProductYield (%)Reference
2-AnilinoethanolAlPO4/Pd-AlPO4IndoleData not available[1]
2-PhenoxyethanolAlPO4/Pd-AlPO4BenzofuranData not available[1]
This compoundAlPO4/Pd-AlPO4BenzothiopheneData not available[1]

Note: While a direct quantitative comparison of yields for indole synthesis from these specific precursors is not available, the study by Afxantidis et al. provides a basis for their comparative reactivity.

Biological Activity: A Comparative Look

This compound and its derivatives have been explored for their biological activities, including antimicrobial and antioxidant effects. This section compares the performance of related compounds to provide a benchmark for assessing this compound.

Antimicrobial Activity

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. A lower MIC value indicates greater antimicrobial potency.

As a point of comparison, the bacteriostatic activity of 2-phenylethanol (B73330) (a structurally similar compound lacking the sulfur atom) and its derivatives against Escherichia coli has been studied. The MIC50 values (the concentration that inhibits 50% of bacterial growth) provide a quantitative measure of their antimicrobial effect.

Data Presentation: Comparative Antimicrobial Activity (MIC50 against E. coli)

CompoundMIC50 (mM)
2-Phenylethanol~15
Phenylacetic acid~20
Tyrosol~30
Phenyllactic acid~45
Methyl phenylacetate~6.3

Data sourced from a study on 2-phenylethanol derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against bacterial strains like E. coli and S. aureus.

Materials:

  • Test compound (this compound or alternative)

  • Bacterial strains (E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control well (bacteria and MHB without the compound) and a negative control well (MHB only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

Antioxidant Activity

The antioxidant potential of a compound is often assessed by its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method used for this purpose. The result is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies greater antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • Test compound (this compound or alternative)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microtiter plate

  • Spectrophotometer (plate reader)

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

  • Sample Preparation: Dissolve the test compound and the positive control in methanol to create stock solutions. Prepare a series of dilutions from the stock solutions.

  • Assay: In a 96-well plate, add 100 µL of the DPPH solution to each well. Add 100 µL of the different concentrations of the test compound or positive control to the wells. For the blank, add 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample and calculating the concentration at which 50% scavenging is achieved.

Visualizing Experimental Workflows

To further clarify the experimental processes and logical relationships, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_Indole_Synthesis cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product Phenylhydrazine Phenylhydrazine Hydrazone_Formation Hydrazone Formation (Ethanol, Acetic Acid, RT) Phenylhydrazine->Hydrazone_Formation Ketone Ketone Ketone->Hydrazone_Formation Cyclization Cyclization (Acid Catalyst, 80-100°C) Hydrazone_Formation->Cyclization Workup_Extraction Work-up & Extraction (H2O, NaOH, DCM) Cyclization->Workup_Extraction Purification Purification (Column Chromatography) Workup_Extraction->Purification Pure_Indole Pure Indole Derivative Purification->Pure_Indole

Caption: Workflow for a typical Fischer Indole Synthesis.

Antimicrobial_Activity_Workflow Start Start: Prepare Bacterial Inoculum & Compound Dilutions Inoculate Inoculate 96-well plate Start->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Measure Measure Optical Density (600nm) Incubate->Measure Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Measure->Determine_MIC

Caption: Workflow for MIC determination via broth microdilution.

Antioxidant_Activity_Signaling_Pathway DPPH_Radical DPPH• (Free Radical) (Purple) Scavenging Radical Scavenging DPPH_Radical->Scavenging Antioxidant Antioxidant (e.g., this compound) (Electron Donor) Antioxidant->Scavenging DPPH_H DPPH-H (Reduced Form) (Yellow/Colorless) Scavenging->DPPH_H

Caption: Simplified pathway of DPPH radical scavenging by an antioxidant.

References

A comparative analysis of the environmental impact of different 2-(Phenylthio)ethanol synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(Phenylthio)ethanol, a valuable intermediate in the pharmaceutical and fine chemical industries, can be achieved through various chemical pathways. As the focus on sustainable and environmentally friendly chemical manufacturing intensifies, a critical evaluation of the environmental impact of these synthetic routes is paramount. This guide provides a comparative analysis of four prominent chemical synthesis methods and a potential biocatalytic alternative, offering insights into their respective environmental footprints based on key green chemistry metrics.

Executive Summary

This comparative guide evaluates the environmental impact of the following synthesis routes for this compound:

  • Route 1: Nucleophilic Substitution (Williamson-type Synthesis)

  • Route 2: Ring-Opening of Ethylene (B1197577) Oxide

  • Route 3: Thioester Reduction (Fukuyama Reduction)

  • Route 4: Catalytic Synthesis using Aluminum Phosphate (B84403)

  • Route 5: Biocatalytic Synthesis (Hypothetical for this compound, based on 2-Phenylethanol (B73330) production)

The analysis reveals that while traditional chemical methods offer high yields, they often rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions. The hypothetical biocatalytic route, while not yet established for this compound, presents a significantly more sustainable alternative with the potential for ambient reaction conditions, aqueous media, and reduced waste generation.

Comparative Data of Synthesis Routes

The following tables summarize the key quantitative parameters for each synthesis route. Data for the chemical routes are compiled from various sources and may represent typical laboratory-scale syntheses. The data for the biocatalytic route is based on the production of the analogous compound, 2-phenylethanol, and serves as a benchmark for a potential green synthesis.

Table 1: Reactants, Solvents, and Catalysts

RouteStarting MaterialsKey Reagents & CatalystsSolvents
1. Nucleophilic Substitution Thiophenol, 2-ChloroethanolSodium hydroxide (B78521) (or other base)Ethanol (B145695), Methanol, or DMF
2. Ring-Opening Thiophenol, Ethylene OxideBase catalyst (e.g., sodium hydroxide)None or aprotic solvent
3. Thioester Reduction Phenylthioacetic acid (or derivative)Triethylsilane, Palladium on carbon (Pd/C)Acetone, THF
4. Catalytic Synthesis 2-Anilinoethanol, ThiophenolAluminum Phosphate (AlPO₄)High-boiling aromatic solvents
5. Biocatalytic Synthesis L-phenylalanine (hypothetical precursor)Yeast (e.g., Saccharomyces cerevisiae)Water

Table 2: Reaction Conditions and Performance

RouteTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)
1. Nucleophilic Substitution 25 - 8012 - 685 - 95
2. Ring-Opening 40 - 1001 - 101 - 4>90
3. Thioester Reduction 2510.5 - 290 - 97[1]
4. Catalytic Synthesis 150 - 25014 - 8Moderate to High
5. Biocatalytic Synthesis 25 - 37124 - 72Up to 97 (for 2-phenylethanol)[2][3]

Table 3: Environmental Impact Metrics (Qualitative and Estimated)

RouteAtom EconomyE-Factor (estimated)Solvent IntensityEnergy IntensityHealth & Safety Hazards
1. Nucleophilic Substitution GoodLow to ModerateModerateLow to ModerateThiophenol (toxic, stench), Halogenated waste
2. Ring-Opening ExcellentLowLowModerateEthylene oxide (carcinogenic, explosive)[4], Thiophenol
3. Thioester Reduction ModerateHighHighLowPalladium catalyst (heavy metal), Silane reagents
4. Catalytic Synthesis ModerateModerateHighHighHigh temperatures, Aromatic solvents
5. Biocatalytic Synthesis ExcellentVery LowVery LowVery LowMinimal (GRAS organisms)

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below. These protocols are representative examples and may require optimization based on specific laboratory conditions and desired scale.

Route 1: Nucleophilic Substitution (Williamson-type Synthesis)

This method involves the reaction of a thiolate anion with an alkyl halide.

Materials:

  • Thiophenol

  • 2-Chloroethanol

  • Sodium hydroxide

  • Ethanol (solvent)

Procedure:

  • A solution of sodium hydroxide in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Thiophenol is added dropwise to the stirred solution at room temperature.

  • The mixture is stirred for 30 minutes to ensure the complete formation of the sodium thiophenolate.

  • 2-Chloroethanol is then added to the reaction mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., diethyl ether).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • Purification is achieved by vacuum distillation.

Route 2: Ring-Opening of Ethylene Oxide

This route utilizes the nucleophilic attack of thiophenol on the strained epoxide ring of ethylene oxide.

Materials:

  • Thiophenol

  • Ethylene oxide

  • Sodium hydroxide (catalyst)

Procedure:

  • Thiophenol and a catalytic amount of sodium hydroxide are charged into a pressure reactor.

  • The reactor is cooled, and a pre-determined amount of liquid ethylene oxide is added.

  • The reactor is sealed, and the mixture is heated to the desired temperature (e.g., 60-80°C).

  • The reaction is allowed to proceed for 1-3 hours, with pressure and temperature being carefully monitored.

  • After the reaction is complete, the reactor is cooled, and any unreacted ethylene oxide is safely vented.

  • The crude product is then purified by vacuum distillation.

Caution: Ethylene oxide is a highly flammable and carcinogenic gas. This reaction must be carried out in a well-ventilated fume hood with appropriate safety precautions and pressure-rated equipment.[4]

Route 3: Thioester Reduction (Fukuyama Reduction)

This method involves the reduction of a thioester to the corresponding alcohol. The synthesis of the thioester precursor is a preceding step.

Materials:

  • S-phenyl thioacetate (B1230152) (or other suitable thioester)

  • Triethylsilane

  • Palladium on carbon (10% Pd/C)

  • Acetone (solvent)

Procedure:

  • To a solution of the thioester in acetone, 10% Pd/C is added.

  • Triethylsilane is then added dropwise to the stirred suspension at room temperature.

  • The reaction is typically rapid and is monitored by TLC for the disappearance of the starting material.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The residue is then purified by column chromatography on silica (B1680970) gel to afford this compound.[1]

Route 5: Biocatalytic Synthesis of 2-Phenylethanol (Model for a Green Route)

This protocol describes the production of 2-phenylethanol using yeast fermentation, which serves as a model for a potential biocatalytic route to this compound.

Materials:

  • Saccharomyces cerevisiae strain

  • Yeast extract

  • Peptone

  • D-Glucose

  • L-phenylalanine

  • Water

Procedure:

  • A pre-culture of Saccharomyces cerevisiae is grown overnight in a suitable medium (e.g., YPD).

  • The main fermentation is carried out in a bioreactor containing a defined medium with glucose as the carbon source and L-phenylalanine as the precursor.

  • The bioreactor is inoculated with the pre-culture and maintained at a controlled temperature (e.g., 30°C) and pH.

  • The fermentation is allowed to proceed for 24-72 hours.

  • The production of 2-phenylethanol is monitored by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • After the fermentation is complete, the yeast cells are removed by centrifugation.

  • The 2-phenylethanol is then extracted from the supernatant using a suitable solvent or other downstream processing techniques.[2][3]

Visualization of the Comparative Analysis Workflow

The following diagram illustrates the logical flow of the comparative analysis presented in this guide.

G Comparative Analysis Workflow for this compound Synthesis cluster_0 Synthesis Route Identification cluster_1 Data Collection & Analysis cluster_2 Comparative Evaluation cluster_3 Output Route1 Nucleophilic Substitution Data_Collection Gather Quantitative Data: - Yields - Reagents & Solvents - Reaction Conditions - Energy Consumption - Waste Generation Route1->Data_Collection Route2 Ring-Opening of Ethylene Oxide Route2->Data_Collection Route3 Thioester Reduction Route3->Data_Collection Route4 Catalytic Synthesis Route4->Data_Collection Route5 Biocatalytic Synthesis Route5->Data_Collection Green_Metrics Apply Green Chemistry Metrics: - Atom Economy - E-Factor - Solvent Intensity - Energy Intensity Data_Collection->Green_Metrics Comparison Side-by-Side Comparison of Routes Green_Metrics->Comparison Environmental_Impact Assess Overall Environmental Impact Comparison->Environmental_Impact Guide Publish Comparison Guide Environmental_Impact->Guide

Caption: Workflow for the comparative analysis of this compound synthesis routes.

Signaling Pathway of a Hypothetical Biocatalytic Route

The following diagram illustrates a simplified hypothetical signaling pathway for the biocatalytic production of this compound, drawing an analogy from the Ehrlich pathway for 2-phenylethanol synthesis.

G Hypothetical Biocatalytic Pathway for this compound cluster_cell Yeast Cell Precursor Phenylalanine Analog (e.g., p-amino-L-phenylalanine) Intermediate1 Phenylpyruvic Acid Analog Precursor->Intermediate1 Enzyme1 Intermediate2 Phenylacetaldehyde Analog Intermediate1->Intermediate2 Enzyme2 Product This compound Intermediate2->Product Enzyme3 & Enzyme4 (Hypothetical) Enzyme1 Transaminase Enzyme2 Decarboxylase Enzyme3 Alcohol Dehydrogenase Enzyme4 Thiol Transferase

Caption: Hypothetical biocatalytic pathway for this compound synthesis.

Conclusion

The selection of a synthesis route for this compound should not be based solely on chemical yield but must also consider the broader environmental implications. The traditional chemical routes, while effective, present significant environmental and safety challenges, including the use of toxic reagents, harsh reaction conditions, and the generation of hazardous waste.

The nucleophilic substitution and ethylene oxide ring-opening routes offer good atom economy but involve hazardous starting materials. The Fukuyama reduction, while mild, suffers from the use of expensive and heavy metal catalysts and generates significant waste. The catalytic route using aluminum phosphate requires high energy input.

In contrast, the development of a biocatalytic route, analogous to the production of 2-phenylethanol, holds the promise of a truly green and sustainable synthesis of this compound. By operating under mild conditions in aqueous media and utilizing renewable feedstocks, a biocatalytic approach could significantly reduce the environmental footprint of this important chemical intermediate. Further research into the discovery and engineering of enzymes capable of catalyzing the key steps in this proposed pathway is highly encouraged.

References

Safety Operating Guide

Proper Disposal of 2-(Phenylthio)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Austin, TX - For researchers, scientists, and drug development professionals handling 2-(Phenylthio)ethanol, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this chemical waste.

Immediate Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin and can cause serious eye irritation.[1][2] Adherence to strict safety protocols is mandatory when handling this chemical.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or rubber.[1][4]

  • Skin and Body Protection: A lab coat or apron is necessary to prevent skin contact.[1][3]

  • Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[1]

In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response Protocol

In the event of a this compound spill, the following steps should be taken:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Control Ignition Sources: If the spilled material is flammable, eliminate all potential sources of ignition.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Contain the Spill: Use absorbent materials such as sand, vermiculite, or commercial absorbent pads to contain the spill and prevent it from spreading or entering drains.[5]

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris into a designated, compatible waste container.

  • Decontaminate: Clean the spill area with a suitable solvent or detergent, collecting all cleaning materials as hazardous waste.

  • Dispose: Seal and label the waste container and manage it as hazardous waste.

For large spills, or if there is any uncertainty in handling the situation, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[6][7]

Quantitative Data Summary

ParameterValueSource
Satellite Accumulation Area (SAA) Volume Limit Up to 55 gallons of hazardous waste[8][9][10]
Acutely Hazardous Waste SAA Volume Limit Up to 1 quart of liquid or 1 kg of solid[8][11]
Container Fill Level Fill to no more than 90% capacity[12]
Time Limit for Full SAA Container Removal Within 3 consecutive calendar days[8][9]
Large Quantity Generator (LQG) On-site Accumulation Up to 90 days[13]
Small Quantity Generator (SQG) On-site Accumulation Up to 180 days (for up to 6,000 kg)[13]

Step-by-Step Disposal Procedure

The proper disposal of this compound is a multi-step process that begins at the point of generation and concludes with its removal by a licensed waste management provider. Chemical neutralization of this compound in the laboratory is not recommended without a specifically validated and approved protocol. The following procedure ensures compliance with standard hazardous waste regulations.

Waste Collection and Segregation
  • Use a Designated Container: Collect this compound waste in a chemically compatible container with a secure, screw-top lid. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.[12][14][15] The original product container can be reused for waste collection after it has been emptied.[14]

  • Avoid Mixing: Do not mix this compound with incompatible waste streams. Incompatible wastes must be stored in separate containers.[9]

Labeling
  • Immediate Labeling: As soon as the first drop of waste is added, the container must be labeled.[16]

  • Required Information: The label must include:

    • The words "Hazardous Waste".[9][11][17]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[17]

    • An indication of the hazards (e.g., "Harmful," "Irritant").[9][11]

    • The date when waste was first added to the container (accumulation start date).[17]

    • The name and contact information of the principal investigator or laboratory supervisor.[17]

Storage in a Satellite Accumulation Area (SAA)
  • Designated Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of the operator of the process generating the waste.[8][9][10][11]

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin or tray to prevent the spread of potential leaks.[16]

  • Keep Containers Closed: Waste containers must be kept tightly closed at all times, except when adding or removing waste.[8][9][11][12][16]

Arranging for Final Disposal
  • Monitor Fill Level and Time: Regularly check the volume of waste in the container and the accumulation start date.

  • Request Pickup: Once the container is full (not exceeding 90% capacity), or as you approach the regulatory time limit for accumulation, contact your institution's EHS department to arrange for a hazardous waste pickup.

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and final disposal of the this compound waste in accordance with all local, state, and federal regulations.

Below is a diagram illustrating the logical workflow for the proper disposal of this compound.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Generate this compound Waste B Select a Chemically Compatible Container A->B Step 1 C Label Container with 'Hazardous Waste' and Contents B->C Step 2 D Store in Designated Satellite Accumulation Area (SAA) C->D Step 3 E Keep Container Securely Closed D->E F Use Secondary Containment D->F G Monitor Fill Level and Accumulation Time H Request Pickup from EHS/Waste Management G->H When Full or Time Limit Nears I Transport to a Licensed Disposal Facility H->I

References

Essential Safety and Operational Guide for Handling 2-(Phenylthio)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Safety and Handling Protocol

This guide provides critical, immediate safety and logistical information for the handling of 2-(Phenylthio)ethanol (CAS No. 699-12-7). Adherence to these procedures is essential for ensuring laboratory safety and operational integrity. This document will serve as a preferred resource, offering value beyond standard product information by detailing procedural, step-by-step guidance for safe handling, storage, and disposal.

Hazard Identification and Risk Assessment

This compound is a hazardous chemical that requires careful handling. The primary risks are associated with its toxicity and potential for causing irritation. A thorough risk assessment should be conducted before commencing any work with this substance.

Hazard Summary Table

Hazard ClassificationGHS Hazard StatementSignal Word
Acute Toxicity, OralH302: Harmful if swallowedWarning
Acute Toxicity, DermalH312: Harmful in contact with skinWarning
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarning
Acute Toxicity, InhalationH332: Harmful if inhaledWarning
Specific Target Organ ToxicityH335: May cause respiratory irritationWarning

Physicochemical Properties

PropertyValue
Molecular FormulaC8H10OS
Molecular Weight154.23 g/mol
Boiling Point115-116 °C at 2 mmHg
Density1.143 g/mL at 25 °C
Flash Point113 °C (235.4 °F) - closed cup[1]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical lines of defense against exposure to this compound.

PPE Requirements Table

Protection TypeSpecificationRationale
Hand Protection Nitrile or Neoprene Gloves Provides protection against skin contact and absorption. A safety data sheet for this compound specifically mentions nitrile and neoprene as suitable glove materials.
Eye Protection Chemical Safety Goggles and Face Shield Protects against splashes that can cause serious eye irritation. A face shield should be worn when handling larger quantities or when there is a significant splash risk.[2]
Skin and Body Protection Chemical-Resistant Laboratory Coat A lab coat made of a chemical-resistant material should be worn to protect against skin contact.
Respiratory Protection Air-Purifying Respirator with Organic Vapor Cartridges Required when working outside of a certified chemical fume hood or when dealing with spills. Use a NIOSH-approved respirator.[3][4][5]

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

Experimental Workflow

prep Preparation handling Handling in Fume Hood prep->handling Transfer to Hood temp_storage Temporary Storage handling->temp_storage Seal and Label disposal_prep Waste Segregation handling->disposal_prep Segregate Waste temp_storage->handling Retrieve for Use decon Decontamination disposal_prep->decon Neutralize Liquid Waste final_disposal Final Disposal decon->final_disposal Dispose as Hazardous Waste

Caption: Workflow for handling this compound.

Step 1: Preparation

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Gather all necessary materials, including this compound, reaction vessels, and waste containers, and place them in the fume hood.

  • Don all required PPE as specified in the table above.

Step 2: Handling

  • Conduct all transfers, weighing, and reactions involving this compound within the chemical fume hood.

  • Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact.

  • Keep containers of this compound sealed when not in use.

Step 3: Temporary Storage

  • If the chemical is to be used over a period of time, store it in a clearly labeled, sealed container in a designated, well-ventilated storage area away from incompatible materials.

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and exposure risks.

Disposal Workflow

collect_liquid Collect Liquid Waste neutralize Neutralize with Bleach collect_liquid->neutralize In Fume Hood collect_solid Collect Solid Waste package_solid Package Solid Waste collect_solid->package_solid label_waste Label Waste Containers neutralize->label_waste After Reaction package_solid->label_waste dispose Dispose via EHS label_waste->dispose

Caption: Disposal workflow for this compound waste.

Step 1: Waste Segregation

  • Liquid Waste: Collect all solutions containing this compound in a designated, labeled, and sealed hazardous waste container.

  • Solid Waste: Collect all contaminated materials (e.g., gloves, paper towels, pipette tips) in a separate, labeled hazardous waste bag or container.

Step 2: Neutralization of Liquid Waste

  • In a chemical fume hood, slowly add the this compound waste to a stirred solution of commercial bleach (sodium hypochlorite). A recommended ratio is approximately 7 mL of bleach for every 1 mL of thiol-containing waste.[1] The reaction can be exothermic, so cooling may be necessary.[1]

  • Allow the mixture to stir for at least 2 hours to ensure complete oxidation of the thiol.[6]

Step 3: Final Disposal

  • The neutralized liquid waste should be collected in a hazardous waste container.

  • All solid and liquid waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not pour any waste down the drain.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency Response Table

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8][9]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Spill For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS office.

References

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